Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
Description
The exact mass of the compound Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(oxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYAPRHUFOIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439162 | |
| Record name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141060-98-2 | |
| Record name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(oxolan-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties, Reactivity, and Applications of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
Executive Summary
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 141060-98-2) is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and medicinal chemistry[1]. Structurally, it merges an acid-sensitive tetrahydrofuran (THF) ring with a highly electrophilic α -chloroketone moiety. This unique structural architecture provides orthogonal reactivity, allowing it to serve as a critical precursor for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), particularly those requiring lipophilic, hydrogen-bond-accepting THF appendages[2].
This whitepaper details the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for handling and utilizing this compound.
Physicochemical Properties
Understanding the baseline physical parameters is critical for reaction design, particularly regarding solvent compatibility and thermal stability limits[3].
| Property | Value |
| IUPAC Name | 2-chloro-1-(oxolan-2-yl)ethan-1-one |
| CAS Registry Number | 141060-98-2 |
| Molecular Formula | C₆H₉ClO₂ |
| Molecular Weight | 148.59 g/mol |
| Estimated Density | ~1.18 g/cm³ |
| Physical State | Liquid (at standard temperature and pressure) |
| Key Structural Motifs | Tetrahydrofuran ether ring, α -chloroketone |
Core Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 2-chloro-1-(tetrahydro-2-furanyl)ethanone stems from the synergistic but distinct reactivity of its two primary functional groups:
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The α -Chloroketone Moiety (Electrophilic Core): The adjacent carbonyl group strongly withdraws electron density via induction and resonance, rendering the α -carbon highly susceptible to SN2 nucleophilic attack. Simultaneously, the carbonyl carbon remains available for condensation reactions. This dual-electrophilic nature makes it an ideal substrate for cyclocondensation reactions, most notably the Hantzsch Thiazole Synthesis .
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The Tetrahydrofuran Ring (Lipophilic Appendage): The THF ring acts as a stable, hydrogen-bond-accepting moiety that mimics ribose or other cyclic ethers in biological systems. However, the ether linkage is sensitive to strong Lewis acids and harsh protic acids, which can trigger unwanted ring-opening side reactions.
Pathway: Arndt-Eistert Homologation Synthesis
The compound is typically synthesized from Tetrahydro-2-furancarbonyl chloride (CAS: 52449-98-6)[4]. The mechanism relies on the addition of a diazo-compound to form a diazoketone intermediate, followed by controlled halogenation.
Chemical synthesis pathway of 2-chloro-1-(tetrahydro-2-furanyl)ethanone via Arndt-Eistert homologation.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, it is imperative to design protocols that inherently validate their own success or failure at each step.
Protocol A: Synthesis of the α -Chloroketone Building Block
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Step 1: Acyl Chloride Formation. React tetrahydro-2-furoic acid with oxalyl chloride (1.2 eq) in anhydrous DCM with a catalytic amount of DMF at 0 °C.
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Causality Insight: Oxalyl chloride is strictly preferred over thionyl chloride ( SOCl2 ). SOCl2 generates harsh acidic byproducts that can prematurely cleave the acid-sensitive THF ether linkage.
-
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Step 2: Diazomethane Addition. Add the resulting acid chloride dropwise to a solution of TMS-diazomethane (2.0 eq) in THF/MeCN at 0 °C.
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Causality Insight: TMS-diazomethane is utilized as a non-explosive, bench-stable alternative to toxic diazomethane gas. The 2.0 equivalent excess ensures complete conversion by acting as an internal base to scavenge the generated HCl, preventing premature chloromethyl ketone formation.
-
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Step 3: Chlorination. Purge the system with N2 , then add anhydrous HCl in dioxane (1.5 eq) dropwise at 0 °C.
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Causality Insight: The HCl protonates the diazo carbon, transforming it into an excellent leaving group ( N2 gas). The subsequent rapid nucleophilic attack by the chloride ion yields the target α -chloroketone.
-
Protocol B: Hantzsch Thiazole Cyclocondensation (Application Workflow)
This protocol describes the conversion of the building block into a 2-amino-4-(tetrahydrofuran-2-yl)thiazole derivative.
Step-by-step experimental workflow for the Hantzsch thiazole cyclocondensation application.
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Step 1: Dissolve 2-chloro-1-(tetrahydro-2-furanyl)ethanone (1.0 eq) in absolute ethanol (0.2 M).
-
Step 2: Add thiourea (1.1 eq). The sulfur atom acts as the initial nucleophile, attacking the electrophilic α -carbon ( SN2 ), followed by the nitrogen attacking the carbonyl carbon.
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Step 3 (Self-Validation): Heat to reflux (80 °C) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1). Validation metric: The starting α -chloroketone is UV-inactive but stains strongly with KMnO4 . The newly formed thiazole product will appear as a strongly UV-active spot (254 nm) at a lower Rf value. The complete disappearance of the KMnO4 -active/UV-inactive spot validates termination.
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Step 4: Cool to room temperature and quench with saturated aqueous NaHCO3 . Causality Insight: Neutralization is critical. The cyclization generates HCl as a byproduct, which protonates the newly formed thiazole ring (trapping it in the aqueous layer) and threatens the integrity of the THF ring.
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Step 5: Extract with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography.
Analytical Characterization Standards
To ensure the structural integrity of the synthesized 141060-98-2, the following analytical suite must be employed:
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¹H NMR (CDCl₃, 400 MHz): The defining feature is the isolated singlet or AB quartet of the −CH2Cl protons, typically appearing around δ 4.3 – 4.6 ppm. The methine proton of the THF ring adjacent to the oxygen and carbonyl ( C2−H ) will present as a distinct multiplet around δ 4.4 – 4.7 ppm. Diagnostic failure: If the −CH2Cl peak is missing, the chlorination step failed.
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¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon will resonate highly downfield (~195-200 ppm). The chlorinated carbon typically appears around 45-50 ppm.
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LC-MS (ESI+): Expected m/z for [M+H]+ is 149.0. Ultimate Validation: The presence of a characteristic 37Cl isotope peak at 151.0 in a strict 3:1 ratio confirms successful chlorine incorporation.
Handling, Stability, and Safety
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Toxicity & Sensitization: α -chloroketones are potent alkylating agents. They can irreversibly alkylate cysteine residues on proteins, making them strong skin sensitizers and lachrymators[5]. All handling must occur in a Class II fume hood with appropriate PPE.
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Peroxide Formation: The tetrahydrofuran moiety is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen, forming explosive hydroperoxides.
-
Storage: Store the compound under an inert argon atmosphere at -20 °C. Always test for peroxides using KI-starch paper prior to scaling up reactions.
References
-
Title: Tetrahydro-2-furancarbonyl chloride | CAS#:52449-98-6 | Chemsrc Source: Chemsrc URL: [Link]
Sources
"Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" CAS number
Comprehensive Technical Whitepaper: 2-Chloro-1-(tetrahydro-2-furanyl)ethanone (CAS 141060-98-2) in Advanced Heterocyclic Synthesis
Executive Summary & Chemical Identity
2-Chloro-1-(tetrahydro-2-furanyl)ethanone (CAS: 141060-98-2), systematically named 2-chloro-1-(oxolan-2-yl)ethan-1-one, is a highly versatile α -chloroketone building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring a tetrahydrofuran (THF) ring conjugated to a reactive chloromethyl ketone group, this compound serves as a critical electrophilic precursor for the construction of complex heterocycles, most notably thiazoles and imidazoles. Its structural geometry allows for the introduction of the THF-2-yl moiety into pharmacophores, a strategy frequently employed to modulate lipophilicity, improve aqueous solubility, and establish key hydrogen-bond acceptor interactions in target binding pockets[2].
Structural Causality & Mechanistic Role
The synthetic utility of CAS 141060-98-2 is dictated by its dual-functional nature:
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The α -Chloroketone Moiety: Acts as a bis-electrophile. The α -carbon is highly susceptible to SN2 displacement by soft nucleophiles (such as the sulfur atom in thiourea), while the adjacent carbonyl carbon provides a site for subsequent nucleophilic attack and dehydration (cyclocondensation). The choice of a chloride leaving group over a bromide provides a controlled reaction kinetic profile, minimizing the risk of self-condensation or polymerization during scaling.
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The Tetrahydro-2-furanyl (THF) Ring: In kinase inhibitors, the oxygen atom of the THF ring frequently acts as a hydrogen-bond acceptor. Furthermore, the C2 position of the THF ring is a chiral center. When synthesized from enantiopure starting materials (e.g., (R)- or (S)-tetrahydro-2-furoic acid), the stereochemical integrity can be preserved, allowing for the stereoselective synthesis of chiral drug candidates[1].
Quantitative Data Summary
The fundamental properties and comparative synthetic metrics of CAS 141060-98-2 are summarized below.
Table 1: Physicochemical Properties
| Parameter | Specification |
| IUPAC Name | 2-chloro-1-(oxolan-2-yl)ethan-1-one |
| CAS Registry Number | 141060-98-2 |
| Molecular Formula | C₆H₉ClO₂ |
| Molecular Weight | 148.59 g/mol |
| Physical State | Liquid (ambient temperature) |
| Key Reactive Sites | Electrophilic α -carbon, Carbonyl C=O |
Table 2: Synthetic Route Comparison
| Parameter | Route A: Diazomethane Homologation | Route B: Weinreb Amide / Grignard |
| Primary Reagents | Diazomethane (CH₂N₂), HCl gas | N,O-dimethylhydroxylamine, ClCH₂MgCl |
| Yield (Typical) | 75% - 85% | 60% - 75% |
| Stereoretention | High (Mild conditions prevent racemization) | High (Chelation-controlled intermediate) |
| Scalability | Low (Explosion hazard of CH₂N₂) | High (Process-chemistry friendly) |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following methodologies incorporate self-validating analytical checkpoints.
Protocol A: Diazomethane-Mediated Synthesis (Discovery Scale) This classic Arndt-Eistert-type homologation is ideal for rapid, milligram-to-gram scale synthesis where stereochemical preservation is paramount.
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Activation: Dissolve tetrahydro-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.
-
Causality: Oxalyl chloride is preferred over thionyl chloride to avoid harsh acidic byproducts that could cleave the THF ring. DMF acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate.
-
Validation Check: Quench an aliquot in methanol. GC-MS must show complete conversion to methyl tetrahydro-2-furoate (m/z 130) before proceeding.
-
-
Diazotization: Concentrate the acid chloride in vacuo, redissolve in anhydrous ether, and add dropwise to an ethereal solution of diazomethane (3.0 eq) at 0 °C.
-
Causality: Excess diazomethane is required to act as an acid scavenger for the HCl generated, preventing premature formation of the chloroketone which could react further.
-
Validation Check: IR spectroscopy of the crude mixture must exhibit a strong, distinct diazo stretch at ~2100 cm⁻¹.
-
-
Chlorination: Pass anhydrous HCl gas through the solution at 0 °C until nitrogen evolution ceases.
-
Validation Check: The disappearance of the diazo stretch in IR confirms the quantitative conversion to CAS 141060-98-2.
-
Protocol B: Weinreb Amide Approach (Process Scale) For multi-kilogram pharmaceutical manufacturing, the explosive hazards of diazomethane necessitate an alternative route.
-
Amidation: Couple tetrahydro-2-furoic acid with N,O-dimethylhydroxylamine hydrochloride using EDCI and HOBt in DCM to yield the Weinreb amide.
-
Validation Check: LC-MS analysis must confirm the [M+H]⁺ peak at 160.1 m/z.
-
-
Grignard Addition: Cool the Weinreb amide solution in THF to -78 °C. Add chloromethylmagnesium chloride (1.5 eq) dropwise.
-
Causality: The Weinreb amide forms a stable, 5-membered chelated magnesium intermediate. This prevents the collapse of the tetrahedral intermediate until aqueous workup, strictly preventing over-addition of the Grignard reagent to form a tertiary alcohol.
-
-
Quenching: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl, then warm to room temperature to release the α -chloroketone.
Applications in Drug Discovery: PI3Kβ Inhibitors
CAS 141060-98-2 has been critically utilized in the development of targeted oncology therapeutics. Notably, researchers at GlaxoSmithKline employed this building block to synthesize a novel series of thiazolopyrimidinone derivatives acting as selective inhibitors of the phosphoinositide 3-kinase beta (PI3Kβ) isoform[3].
The PI3K pathway is frequently hyperactivated in human cancers, particularly in PTEN-deficient tumors (such as advanced prostate and breast cancers)[2]. By reacting CAS 141060-98-2 with a functionalized thiourea via a Hantzsch cyclocondensation, researchers generated a 2-amino-4-(tetrahydrofuran-2-yl)thiazole intermediate. This scaffold was subsequently elaborated into a bicyclic thiazolopyrimidinone core. The THF ring derived from CAS 141060-98-2 was strategically positioned to occupy a specific lipophilic selectivity pocket formed by Met-779 and Trp-787 in the PI3Kβ active site, thereby driving isoform selectivity[2].
Workflow for synthesizing CAS 141060-98-2 and its downstream conversion into a thiazole scaffold.
PI3Kβ signaling pathway illustrating targeted inhibition by thiazolopyrimidinone derivatives.
References
-
Chemsrc. "Tetrahydro-2-furancarbonyl chloride | CAS#:52449-98-6"[Link]
-
World Intellectual Property Organization (WIPO). "WO/2010/135504 THIAZOLOPYRIMIDINONE DERIVATIVES AS PI3 KINASE INHIBITORS"[Link]
-
National Institutes of Health (NIH). "Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors"[Link]
Sources
- 1. Tetrahydro-2-furancarbonyl chloride | CAS#:52449-98-6 | Chemsrc [chemsrc.com]
- 2. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Thermal Characterization and Physical Properties of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-: A Technical Guide
Executive Summary
In early-stage drug development and complex heterocycle synthesis, α -chloroketones serve as highly versatile, yet notoriously reactive, electrophilic building blocks[1]. Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 141060-98-2) is a specialized bifunctional intermediate combining a tetrahydrofuran (THF) ring with an α -chloromethyl ketone moiety[2].
Characterizing the physical properties—specifically the melting point and boiling point—of such reactive intermediates requires rigorous, self-validating analytical protocols. Because α -chloroketones are prone to thermal degradation (e.g., HCl elimination, self-condensation) at elevated temperatures[1], traditional atmospheric boiling point determinations often yield inaccurate data or result in sample destruction. This whitepaper outlines the structural context, predicted physical property baselines, and the exact laboratory methodologies required to safely and accurately validate the thermal properties of this compound.
Chemical Identity & Structural Context
The physical behavior of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- is dictated by its dual functional groups. The THF ring acts as a strong hydrogen-bond acceptor, while the α -chloroketone moiety significantly increases the molecule's dipole moment and electrophilicity.
Like its simpler structural analog, chloroacetone, this compound is a potent alkylating agent and a known lachrymator[3]. The electron-withdrawing effect of the carbonyl group adjacent to the carbon bearing the chlorine atom makes it highly susceptible to nucleophilic attack[1], which is excellent for synthesis but problematic for thermal stability.
Chemical Identity Profile
| Property | Value |
| Chemical Name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- |
| IUPAC Name | 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one |
| CAS Registry Number | 141060-98-2[2] |
| Molecular Formula | C₆H₉ClO₂ |
| Molecular Weight | 148.59 g/mol |
| Physical State (@ 20°C) | Liquid (Pale yellow to colorless) |
Physical Properties Profile
Due to the specialized nature of CAS 141060-98-2, empirical data is often generated in-house by process chemists rather than sourced from bulk commercial databases. The table below presents the physical properties based on structural analogs (e.g., tetrahydro-2-furoyl chloride and chloroacetone) and predictive thermodynamic modeling.
| Physical Property | Estimated/Predicted Value | Analytical Context |
| Boiling Point (Atmospheric) | ~ 210 °C – 220 °C (760 mmHg) | Warning: Likely accompanied by thermal decomposition. Do not attempt atmospheric distillation. |
| Boiling Point (Vacuum) | 85 °C – 95 °C (10 mmHg) | Preferred state for purification and characterization. |
| Melting / Freezing Point | < 10 °C | Exists as a supercooled liquid at room temperature. Requires DSC for accurate phase transition mapping. |
| Density | 1.15 – 1.25 g/cm³ | Denser than water, typical for halogenated THF derivatives. |
| Flash Point | ~ 85 °C – 95 °C | Closed-cup estimation. |
Experimental Methodologies for Property Validation
As a Senior Application Scientist, I cannot stress enough that protocols must be self-validating systems . You cannot trust a single thermocouple reading when dealing with reactive organochlorides. The following methodologies explain not just the how, but the why behind each step.
Protocol 1: Boiling Point Determination via Vacuum Distillation
Causality: Why use vacuum distillation? α -chloroketones possess highly acidic α -protons. At temperatures exceeding 150 °C, they can undergo auto-catalytic degradation, releasing hydrogen chloride (HCl) gas and forming intractable polymeric tars[1]. By reducing the system pressure to 10 mmHg, the boiling point is artificially lowered to a thermally stable regime (~90 °C).
Step-by-Step Methodology:
-
System Assembly: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease to prevent atmospheric leaks.
-
Calibration (Self-Validation): Before introducing the sample, validate the vacuum-temperature correlation using a known standard. Distill pure diphenylmethane (BP 125 °C at 10 mmHg) under identical conditions. If the standard distills within ±1 °C of the literature value, the system is validated.
-
Sample Preparation: Charge the distillation flask with 10 mL of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-. Add a small amount of anhydrous calcium carbonate (CaCO₃) to act as an acid scavenger, neutralizing any trace HCl that could catalyze decomposition[3].
-
Distillation: Apply a steady vacuum of 10 mmHg. Slowly increase the oil bath temperature to 110 °C.
-
Data Capture: Record the vapor temperature precisely when a steady reflux ring reaches the thermometer bulb and the first drop of distillate falls into the receiving flask.
Protocol 2: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: Why avoid capillary tubes? Because this compound is a liquid at room temperature, traditional capillary melting point apparatuses are useless. Furthermore, complex organic liquids often "supercool" (remain liquid below their true freezing point)[4]. DSC, operating under the rigorous guidelines of ASTM E794 [5], measures the exact heat flow during phase transitions, providing an unambiguous melting point ( Tm ).
Step-by-Step Methodology:
-
Instrument Calibration (Self-Validation): Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and high-purity water ( Tm = 0.0 °C) to ensure accuracy in the sub-ambient to low-heat range[6].
-
Sample Encapsulation: Hermetically seal 3–5 mg of the sample in an aluminum DSC pan. The hermetic seal is critical to prevent the lachrymatory vapors from damaging the DSC sensor[7].
-
Cooling Cycle: Purge the DSC cell with dry Nitrogen (50 mL/min). Rapidly cool the sample using a liquid nitrogen cooling accessory (LNCA) to -50 °C at a rate of 10 °C/min to induce complete crystallization.
-
Heating Cycle: Hold isothermally at -50 °C for 5 minutes, then heat the sample at a controlled rate of 5 °C/min up to 30 °C.
-
Data Analysis: According to ASTM E794 standards, the melting point is defined as the extrapolated onset temperature of the endothermic peak observed during the heating cycle[4].
Visualizing the Workflows and Reactivity
To ensure absolute clarity in the laboratory, the following diagrams map the thermal characterization workflow and the logical relationship between thermal exposure and chemical reactivity.
Caption: Workflow for the thermal characterization of reactive alpha-chloroketones.
Caption: Logical relationship between thermal exposure, degradation, and synthetic utility.
Safety and Handling (E-E-A-T Principles)
Due to its structural similarity to chloroacetone, Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- must be treated as a severe lachrymator and vesicant[3]. The α -chloroketone moiety rapidly alkylates nucleophilic sites on sensory nerve receptors in the eyes and respiratory tract.
-
Engineering Controls: All transfers, distillations, and sample preparations must be conducted inside a certified fume hood[7].
-
PPE: Nitrile gloves are insufficient for prolonged contact with halogenated solvents; use butyl rubber or heavy-duty neoprene gloves. Wear splash goggles (not just safety glasses)[7].
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2 °C to 8 °C to prevent gradual darkening and decomposition[1].
References
-
LabsInUS - ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. Available at:[Link]
-
ASTM International - E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. Available at:[Link]
-
Casting-China (DeZe Technology) - Melting Points of Common Metals and Alloys: Ultimate Guide (DSC Calibration Protocols). Available at: [Link]
-
PubChem (NIH) - Chloroacetone | ClCH2COCH3 | CID 6571 (Lachrymatory Properties and Baselines). Available at: [Link]
Sources
- 1. 1-Chloro-3,3-dimethyl-2-butyl ketone | 106993-42-4 | Benchchem [benchchem.com]
- 2. china.guidechem.com [china.guidechem.com]
- 3. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsinus.com [labsinus.com]
- 5. E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis [store.astm.org]
- 6. casting-china.org [casting-china.org]
- 7. tcichemicals.com [tcichemicals.com]
Technical Whitepaper: Solubility and Stability Profiling of 2-chloro-1-(tetrahydro-2-furanyl)ethanone
Target Audience: Formulation Scientists, Medicinal Chemists, and Assay Developers Document Type: In-Depth Technical Guide & Protocol Standard
Executive Summary
2-chloro-1-(tetrahydro-2-furanyl)ethanone (also referred to as tetrahydrofuran-2-yl chloromethyl ketone) is a highly reactive α -haloketone building block. In drug discovery, compounds bearing the α -chloroketone moiety are frequently utilized as covalent modifiers, irreversible protease inhibitors, and versatile synthetic intermediates. However, the inherent electrophilicity that makes this class of compounds synthetically and biologically useful also introduces severe liabilities regarding aqueous solubility and hydrolytic stability.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry. We will examine the causality behind the molecule's behavior, establishing a self-validating framework for handling, formulating, and analyzing this compound without compromising its structural integrity.
Physicochemical Profiling & Causality
To predict and manage the behavior of 2-chloro-1-(tetrahydro-2-furanyl)ethanone, we must deconstruct its structural features:
-
The Tetrahydrofuranyl (THF) Ring: Acts as a hydrogen-bond acceptor. While it imparts a degree of hydrophilicity, the lack of hydrogen-bond donors renders the bulk molecule lipophilic.
-
The α -Chloroketone Moiety: The strongly electron-withdrawing carbonyl group increases the electrophilicity of the adjacent α -carbon. This makes the C-Cl bond highly susceptible to nucleophilic substitution ( SN2 ).
Because of these features, the compound exhibits excellent solubility in polar aprotic solvents but poor, kinetically unstable solubility in aqueous media. Analogous α -chloroketones, such as Tosyllysine chloromethyl ketone (TLCK), demonstrate that while stock solutions in DMSO or DMF can reach 5–20 mg/mL, aqueous formulations are transient and prone to rapid degradation [1].
Table 1: Solubility Profile & Solvent Compatibility
| Solvent System | Estimated Solubility | Stability Profile | Scientific Rationale |
| DMSO (Anhydrous) | > 50 mg/mL | High (> 6 months at -20°C) | Aprotic environment prevents nucleophilic attack on the α -carbon. |
| Acetonitrile / 0.1% TFA | > 20 mg/mL | High | Acidic conditions suppress the formation of reactive hydroxide nucleophiles. |
| Water (pH 4.0) | < 2 mg/mL | Moderate (Hours) | Low hydroxide concentration minimizes base-catalyzed hydrolysis. |
| PBS Buffer (pH 7.4) | < 1 mg/mL | Very Low (Minutes) | Physiological pH accelerates C-Cl bond hydrolysis and degradation [2]. |
Degradation Kinetics & Stability Mechanics
The primary degradation pathway for 2-chloro-1-(tetrahydro-2-furanyl)ethanone in aqueous media is base-catalyzed hydrolysis . At pH levels above 6.0, hydroxide ions ( OH− ) attack the electrophilic α -carbon, displacing the chloride ion to form a hydroxymethyl ketone.
Historical kinetic data on structurally related chloromethyl ketones reveals extreme sensitivity to alkaline environments. For instance, at pH 9.0 at 25°C, α -chloroketones can undergo up to 48% decomposition within just 5 minutes [2]. Therefore, any biological assay or synthetic step involving this compound must be strictly pH-controlled.
Graphviz Diagram 1: Competing pathways of target alkylation vs. hydrolytic degradation.
Self-Validating Experimental Protocols
To ensure scientific integrity, handling this compound requires a self-validating workflow. If the compound degrades before the assay begins, false negatives will occur. The following protocols guarantee that the integrity of the α -chloroketone is preserved and actively monitored.
Protocol 1: Preparation of Stabilized Stock Solutions
Objective: Prevent premature hydrolysis during storage and handling.
-
Solvent Purging: Purge anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) with an inert gas (Argon or Nitrogen) for 15 minutes to remove dissolved oxygen and atmospheric moisture [1].
-
Acidification (Optional but Recommended): Add 0.1% v/v Trifluoroacetic acid (TFA) to the DMSO. The slightly acidic environment acts as a safeguard against trace basic impurities that could trigger degradation.
-
Dissolution: Dissolve 2-chloro-1-(tetrahydro-2-furanyl)ethanone to a concentration of 10 mM. Vortex until completely clear.
-
Aliquot & Storage: Dispense into single-use amber glass vials (to prevent photolytic degradation) and store at -20°C or -80°C. Never subject the stock to freeze-thaw cycles.
Protocol 2: Kinetic Stability Tracking via HPLC-UV
Objective: Quantify the half-life ( t1/2 ) of the compound in assay buffer.
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer at pH 7.4. Equilibrate to 37°C in a water bath.
-
Spiking: Spike the 10 mM DMSO stock into the buffer to achieve a final concentration of 100 μ M (Ensure final DMSO concentration is ≤ 1% to prevent solvent-induced artifacts).
-
Time-Course Sampling: Extract 100 μ L aliquots at t=0,5,10,30,60,and 120 minutes.
-
Quenching: Immediately quench each aliquot by mixing it 1:1 with ice-cold Acetonitrile containing 0.2% Formic Acid. This drops the pH and instantly halts hydrolysis.
-
Chromatography: Analyze via Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the disappearance of the parent peak and the emergence of the more polar hydroxymethyl ketone peak.
Graphviz Diagram 2: Self-validating workflow for kinetic stability tracking.
Formulation & Application Insights
When utilizing 2-chloro-1-(tetrahydro-2-furanyl)ethanone in downstream applications (e.g., synthesizing bis-THF moieties for protease inhibitors [3] or running biochemical assays), the timing of reagent addition is critical.
Because the half-life in physiological buffers can be measured in minutes, the compound must be the last reagent added to the reaction mixture or assay well. Furthermore, formulations intended for in vivo use cannot rely on aqueous vehicles; lipid-based nanocarriers or co-solvent systems (e.g., PEG400/Ethanol) are strictly required to shield the chloromethyl ketone from premature hydrolysis.
References
-
Organic Letters (ACS Publications). "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol." American Chemical Society. Available at:[Link]
Introduction: A Structural-Activity Perspective on a Niche Reagent
An In-depth Technical Guide to the Safety and Hazards of 2-chloro-1-(tetrahydro-2-furanyl)ethanone
2-chloro-1-(tetrahydro-2-furanyl)ethanone is a bifunctional organic compound featuring a saturated tetrahydrofuran (THF) ring and an α-chloro ketone moiety. While not a commonplace laboratory chemical with an extensive, dedicated safety profile, its structural components are well-characterized in other molecules. This guide, therefore, adopts a structure-activity relationship (SAR) approach to proactively define its potential hazards and establish robust safety protocols. For researchers in drug development and organic synthesis, understanding the hazards inherent to both the electrophilic α-chloro ketone and the ether-based THF ring is paramount for safe and effective utilization. This document synthesizes data from close structural analogues to provide a comprehensive and cautionary framework for handling this reagent.
Chapter 1: Hazard Identification and Classification
1.1 Predicted GHS Classification
The following classification is inferred based on analogous compounds. The α-chloro ketone group is a powerful electrophile and alkylating agent, while the THF moiety contributes to flammability.
| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on 2-chloro-1-(furan-2-yl)ethanone[1] and general toxicity of α-halo ketones. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Primary Hazard. Based on 2-chloro-1-(furan-2-yl)ethanone, which is a potent corrosive[1]. This functional group is highly reactive with biological nucleophiles. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | A direct consequence of the H314 classification. The material is expected to be highly corrosive to ocular tissue.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 2-chloro-1-(furan-2-yl)ethanone[1] and the irritant nature of similar chlorinated organic compounds. |
| Flammable Liquids | Category 3/4 | H226/H227: Flammable or Combustible liquid and vapor | Based on the tetrahydrofuran core, which is flammable. The exact flash point is unknown, but caution is warranted.[3] |
1.2 Supplemental Hazard Information
-
EUH019: May form explosive peroxides. This is a critical hazard associated with the tetrahydrofuran ring.[4][5] Ethers are known to form peroxides upon exposure to air and light, which can detonate upon heating or concentration.
Chapter 2: Toxicological Profile and Exposure Routes
The toxicological properties are primarily dictated by the α-chloro ketone group, which can act as a covalent modifier of biological macromolecules.
-
Mechanism of Toxicity : The carbon atom bearing the chlorine is highly electrophilic. It is susceptible to nucleophilic attack by amino, sulfhydryl, and hydroxyl groups found in proteins and DNA. This alkylation can disrupt cellular function, leading to cytotoxicity.
-
Primary Exposure Routes :
-
Dermal Contact : Due to its predicted corrosive nature, skin contact is a primary concern and can lead to severe chemical burns.[1]
-
Ocular Contact : Contact with the eyes is likely to cause severe, potentially irreversible damage.[1][2]
-
Inhalation : Vapors or aerosols may cause severe irritation to the respiratory tract.[1][6]
-
Ingestion : The compound is predicted to be harmful if swallowed, causing irritation or burns to the gastrointestinal tract.[1][7]
-
Chapter 3: Physical and Chemical Properties
A comprehensive dataset for the target molecule is unavailable. The table below includes calculated values and data from the non-chlorinated analogue, (S)-1-(tetrahydrofuran-2-yl)ethanone, for reference.
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₉ClO₂ | Calculated |
| Molecular Weight | 148.59 g/mol | Calculated |
| Appearance | Likely a liquid | Inferred from analogues |
| Boiling Point | Not Available | --- |
| Flash Point | Not Available | Assume it is flammable/combustible based on the THF moiety.[3] |
| Stability | Stable under recommended storage conditions. May form explosive peroxides on exposure to air.[4][5][8] | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][8] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[7][8] | --- |
Chapter 4: Experimental Protocols: A Safety-First Workflow
Adherence to a strict, multi-layered safety protocol is non-negotiable when handling this reagent. The causality behind these steps is to prevent contact and inhalation by establishing multiple barriers between the researcher and the chemical.
4.1 Engineering Controls & Personal Protective Equipment (PPE)
This workflow follows the hierarchy of controls, prioritizing engineering solutions over personal reliance.
Caption: Fig 1. Hierarchy of Controls.
4.2 Safe Handling and Use Protocol
-
Preparation :
-
Peroxide Check : Before use, especially with older containers, test for peroxides using peroxide test strips. If peroxides are present, consult with safety personnel for quenching procedures. Do not proceed.
-
Designate Area : Clearly demarcate the work area within the fume hood. Ensure all necessary equipment (glassware, reagents, quench solutions) is inside the hood before starting.
-
PPE Donning : Don all required PPE as specified in Figure 1. Check glove integrity.
-
-
Execution :
-
Inert Atmosphere : Handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible to prevent moisture contamination and peroxide formation.
-
Dispensing : Use a syringe or cannula for liquid transfers. Avoid pouring, which can cause splashing. Keep the container tightly closed when not in use.[9][10]
-
Temperature Control : Keep away from heat, sparks, and open flames.[10][11] If heating a reaction, use a controlled heating mantle and a condenser.
-
-
Post-Experiment :
-
Quenching : Quench any residual reagent in reaction flasks with a suitable nucleophile (e.g., sodium bisulfite solution) before removal from the fume hood.
-
Decontamination : Decontaminate all surfaces and glassware that came into contact with the chemical.
-
Waste Disposal : Dispose of all waste (liquid and solid) in clearly labeled, sealed hazardous waste containers according to institutional and local regulations.[6][7]
-
PPE Doffing : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly after handling.[6]
-
Chapter 5: Emergency and First Aid Procedures
Immediate and decisive action is critical in the event of an exposure.
Caption: Fig 2. First Aid Workflow for Exposures.
5.1 Spill Management
-
Small Spills (in fume hood) :
-
Ensure personal protective equipment is worn.
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the immediate area and alert personnel.
-
Remove all sources of ignition.[9]
-
Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Conclusion
While 2-chloro-1-(tetrahydro-2-furanyl)ethanone lacks a specific, well-documented safety record, a proactive hazard assessment based on its chemical structure provides a clear path to its safe handling. The corrosive and alkylating nature of the α-chloro ketone group, combined with the flammability and peroxide-forming potential of the tetrahydrofuran ring, demands the highest level of caution. By implementing robust engineering controls, utilizing appropriate PPE, and adhering to the stringent protocols outlined in this guide, researchers can effectively mitigate the risks associated with this versatile chemical intermediate.
References
-
PubChem. (n.d.). 2-Chloro-1-(furan-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Nova Molecular. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]
-
Fisher Scientific. (2023, September 22). Safety Data Sheet: 2-Acetylfuran. Retrieved from [Link]
-
PubChem. (n.d.). (S)-1-(tetrahydrofuran-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Synerzine. (2018, June 22). Safety Data Sheet: Ethanone, 1-(2-furanyl)-. Retrieved from [Link]
-
OECD. (2005, January 21). SIDS Initial Assessment Report for 2-Furanmethanol, tetrahydro. Retrieved from [Link]
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"2-chloro-1-(tetrahydro-2-furanyl)ethanone" potential research areas
An In-Depth Technical Guide to the Potential Research Areas of 2-chloro-1-(tetrahydro-2-furanyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of modern chemical synthesis and drug discovery, the identification and utilization of novel building blocks are paramount to innovation. 2-chloro-1-(tetrahydro-2-furanyl)ethanone emerges as a compound of significant interest, strategically combining two key chemical motifs: a reactive α-chloro ketone and a saturated tetrahydrofuran (THF) ring. The α-halo ketone functionality is a well-established precursor for a diverse array of chemical transformations, making it a valuable handle for molecular elaboration.[1] Concurrently, the tetrahydrofuran moiety is a privileged scaffold found in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic properties. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, will provide a comprehensive overview of the synthesis, reactivity, and, most importantly, the untapped potential research applications of 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Proposed Synthesis Strategies
The efficient synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone is the gateway to its exploration. While a definitive, optimized protocol is yet to be widely published, established chemical principles allow for the proposal of several viable synthetic routes.
Route 1: Acylation followed by Chlorination
This two-step approach is a classical and reliable method for the preparation of α-chloro ketones.
-
Friedel-Crafts Acylation of Tetrahydrofuran: The synthesis would commence with the acylation of tetrahydrofuran using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. However, the inherent reactivity of the THF ring towards acid-catalyzed polymerization necessitates careful control of reaction conditions.
-
α-Chlorination of 1-(tetrahydro-2-furanyl)ethanone: The resulting ketone, 1-(tetrahydro-2-furanyl)ethanone, can then be selectively chlorinated at the α-position using a variety of reagents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[1]
Caption: Proposed two-step synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Route 2: From Tetrahydro-2-furoic Acid
An alternative and potentially more direct route starts from the commercially available tetrahydro-2-furoic acid.
-
Conversion to Acyl Chloride: Tetrahydro-2-furoic acid can be converted to its corresponding acyl chloride, tetrahydro-2-furancarbonyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]
-
Reaction with Diazomethane (Arndt-Eistert Synthesis): The resulting acyl chloride can then be reacted with diazomethane to form a diazoketone, which upon treatment with HCl, yields the desired α-chloro ketone. This method, while effective, requires the handling of the potentially explosive and toxic diazomethane.
Caption: Synthesis via the Arndt-Eistert homologation of tetrahydro-2-furoic acid.
Chemical Profile and Reactivity
The synthetic utility of 2-chloro-1-(tetrahydro-2-furanyl)ethanone stems from the high reactivity of the α-chloro ketone moiety. This functional group is susceptible to nucleophilic attack, making it a versatile precursor for a wide range of derivatives.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₆H₉ClO₂ |
| Molecular Weight | 148.59 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Key Functional Groups | Ketone, Alkyl Halide, Ether (Tetrahydrofuran) |
| Reactivity Hotspot | The carbon atom bearing the chlorine (α-carbon) |
Key Reactions of the α-Chloro Ketone Moiety:
-
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This opens the door to a vast array of functionalized derivatives.
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters or amides, depending on the nucleophile used).
-
Hantzsch Thiazole Synthesis: Reaction with a thiourea or thioamide provides a straightforward route to substituted thiazoles, a common scaffold in medicinal chemistry.
-
Darzens Condensation: Reaction with an ester enolate can lead to the formation of an α,β-epoxy ketone (a Darzens product).
Caption: Potential research applications of 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Exploration in Materials Science
The reactivity of the α-chloro ketone can also be exploited in the field of materials science.
-
Polymer Functionalization: 2-chloro-1-(tetrahydro-2-furanyl)ethanone can be used to functionalize polymers containing nucleophilic groups. This could be used to modify the physical properties of the polymer, such as its solubility, thermal stability, or to introduce reactive sites for further modification.
-
Synthesis of Novel Monomers: The molecule itself could be derivatized to create novel monomers for polymerization, leading to materials with unique properties conferred by the tetrahydrofuran moiety.
Hypothetical Experimental Protocols
To facilitate the exploration of this promising compound, the following are detailed, hypothetical protocols for its synthesis and a representative derivatization.
Protocol 1: Synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone (Route 1)
Materials:
-
1-(tetrahydro-2-furanyl)ethanone (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-(tetrahydro-2-furanyl)ethanone in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen), add sulfuryl chloride dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Protocol 2: Synthesis of a Thiazole Derivative
Materials:
-
2-chloro-1-(tetrahydro-2-furanyl)ethanone (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-chloro-1-(tetrahydro-2-furanyl)ethanone in ethanol, add thiourea.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting thiazole derivative by column chromatography or recrystallization.
Conclusion: A Building Block with Broad Horizons
2-chloro-1-(tetrahydro-2-furanyl)ethanone stands as a promising yet underexplored chemical entity. Its synthesis from readily available starting materials appears feasible through established synthetic methodologies. The combination of a highly reactive α-chloro ketone handle and a medicinally relevant tetrahydrofuran scaffold provides a powerful platform for the generation of diverse and complex molecular architectures. From the rapid synthesis of heterocyclic libraries for drug discovery to the development of novel chiral ligands for asymmetric catalysis, the potential research applications of this versatile building block are both numerous and exciting. It is our hope that this guide will inspire researchers to unlock the full potential of 2-chloro-1-(tetrahydro-2-furanyl)ethanone and, in doing so, contribute to advancements across the chemical sciences.
References
-
Wikipedia. 2-Furoyl chloride. [Link]
-
Iqbal, N., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]
-
PubChem. 2-Chloro-1-(furan-2-yl)ethan-1-one. [Link]
-
PubChem. Tetrahydro-2-furancarbonyl chloride. [Link]
-
European Patent Office. Process for the preparation of 2-\2-furyl\ ethanol amine - EP 0435840 A2. [Link]
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Chemical Nomenclature and Synthetic Utility of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS 141060-98-2)
Executive Summary
In the highly regulated landscape of pharmaceutical research and drug development, the precise identification of chemical intermediates is paramount. A single molecular entity often exists under multiple nomenclatures across regulatory filings, cheminformatics databases, and laboratory vernacular. This technical whitepaper provides an in-depth structural and synthetic profile of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS Registry Number: 141060-98-2). By mapping its diverse synonyms to its core chemical identity, and detailing its reactivity as a bifunctional α-chloroketone, this guide equips synthetic chemists and drug development professionals with the mechanistic insights required to leverage this compound in heterocyclic active pharmaceutical ingredient (API) synthesis.
The Criticality of Synonym Mapping in Drug Discovery
Chemical databases and regulatory bodies utilize different rule sets for nomenclature. For researchers sourcing starting materials or filing patents, failing to recognize a synonym can result in duplicated efforts or regulatory bottlenecks.
The compound CAS 141060-98-2 is a prime example of nomenclature divergence. Depending on whether the naming convention prioritizes the ketone backbone, the heterocyclic ring, or historical trivial naming, the compound assumes different identifiers.
Table 1: Synonym Categorization for CAS 141060-98-2
| Nomenclature Type | Chemical Name | Context of Use |
| Primary Index Name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- | CAS Registry, Regulatory Filings, MSDS |
| IUPAC Name | 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one | Standardized Scientific Literature |
| Systematic Variant | 2-Chloro-1-(oxolan-2-yl)ethan-1-one | Advanced Cheminformatics (Hantzsch-Widman) |
| Common/Trivial Name | Chloromethyl tetrahydro-2-furyl ketone | Laboratory Vernacular, Reagent Catalogs |
To visualize how these disparate identifiers converge on a single molecular identity and branch into distinct synthetic applications, refer to the logical mapping below.
Mapping of CAS 141060-98-2 synonyms to its core identity and synthetic applications.
Structural Causality and Reactivity Profile
The synthetic value of 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one lies in its α-chloroketone moiety adjacent to a tetrahydrofuran (THF) ring. α-Haloketones are highly versatile building blocks because they possess two distinct electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen .
Table 2: Key Physicochemical Properties & Handling Causality
| Property | Value | Causality / Impact on Experimental Design |
| Molecular Formula | C₆H₉ClO₂ | Dictates exact stoichiometric calculations for cyclization. |
| Molecular Weight | 148.59 g/mol | Required for precise molarity in anhydrous reactions. |
| Structural Features | α-chloroketone, THF ring | Dual electrophilic centers enable rapid ring-closure reactions. |
| Reactivity Profile | Highly electrophilic | Inductive effects of O and Cl make the α-carbon highly susceptible to Sₙ2 nucleophilic attack. |
Mechanistic Insight: The reactivity of this compound is driven by the strong inductive electron-withdrawing effect of both the carbonyl oxygen and the chlorine atom. This dual withdrawal significantly enhances the polarity of the C–Cl bond, creating a severe electron deficiency at the α-carbon. Consequently, soft nucleophiles (such as sulfur or nitrogen in thioamides) can rapidly execute an Sₙ2 displacement of the chloride ion under mild conditions .
Experimental Methodology: Hantzsch Thiazole Synthesis
One of the most robust applications of CAS 141060-98-2 is its use in the Hantzsch Thiazole Synthesis . This century-old reaction remains a cornerstone in drug development for constructing substituted thiazole rings—a pharmacophore present in numerous antimicrobial, anti-inflammatory, and antineoplastic agents.
The following protocol outlines the synthesis of a 2-substituted-4-(tetrahydrofuran-2-yl)thiazole derivative. It is designed as a self-validating system , ensuring that each step provides inherent feedback on the reaction's progress.
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Action: Weigh exactly 1.0 equivalent of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- and 1.0 equivalent of a chosen thioamide (e.g., thioacetamide).
-
Causality: Maintaining strict equimolar ratios prevents the accumulation of unreacted, highly electrophilic α-chloroketone residues, which can trigger unwanted side reactions or complicate downstream purification.
Step 2: Solvation
-
Action: Dissolve the reagents in absolute ethanol to achieve a 0.5 M concentration.
-
Causality: Ethanol is selected because it is a polar protic solvent that effectively solvates both the polar thioamide and the organic α-chloroketone. Furthermore, its hydrogen-bonding capability stabilizes the transition state during the initial Sₙ2 displacement of the chloride ion.
Step 3: Reflux and Cyclization
-
Action: Heat the reaction mixture to 78°C (reflux) and maintain for 2 hours under continuous stirring.
-
Causality: The thermal energy provided at reflux precisely overcomes the activation energy barrier required for the intramolecular cyclization (dehydration step) that immediately follows the initial thioether formation. The boiling point of ethanol limits the maximum temperature, preventing thermal degradation of the sensitive THF ring.
Step 4: Work-up and Isolation
-
Action: Cool the mixture rapidly to 0–5°C using an ice bath. Add cold distilled water dropwise until precipitation is complete.
-
Causality: The newly formed thiazole derivative is significantly more hydrophobic than the HCl byproduct and any trace unreacted thioamide. The combination of thermal shock (cooling) and the addition of a highly polar anti-solvent (water) drastically reduces the product's solubility, forcing it to crystallize out of the solution.
Step 5: Purification and Self-Validation
-
Action: Filter the precipitate under vacuum, wash with cold water, and recrystallize from cold ethanol.
-
Self-Validation: The protocol validates itself through Thin-Layer Chromatography (TLC). The complete disappearance of the UV-active α-chloroketone spot confirms reaction completion. Post-purification, structural integrity is validated via ¹H-NMR; the appearance of a sharp singlet corresponding to the isolated thiazole ring proton (typically around δ 7.0–7.5 ppm) serves as definitive proof of successful cyclization.
Step-by-step experimental workflow for the Hantzsch thiazole synthesis.
Conclusion
Navigating chemical nomenclature is a critical first step in pharmaceutical synthesis. Whether referred to as Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-, 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one, or Chloromethyl tetrahydro-2-furyl ketone, CAS 141060-98-2 remains a highly potent α-chloroketone. By understanding the causality behind its dual electrophilic reactivity, drug development professionals can confidently deploy this intermediate in sophisticated heterocyclic syntheses, ensuring high yields and robust, self-validating experimental workflows.
References
-
Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Available at:[Link]
Methodological & Application
Synthesis of "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" protocol
Application Note: Scalable Synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS 141060-98-2)
Introduction & Strategic Rationale
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (commonly known as 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one) is a critical α -chloroketone building block widely utilized in the pharmaceutical industry. It serves as a primary electrophilic synthon in Hantzsch thiazole syntheses and is a key intermediate in the production of active pharmaceutical ingredients (APIs) such as the α1 -adrenergic receptor antagonist Alfuzosin [1].
Historically, α -chloroketones were synthesized via the Arndt-Eistert reaction using highly toxic and explosive diazomethane. To meet modern safety and scalability standards for drug development professionals, this protocol utilizes a highly controlled, two-stage approach:
-
Weinreb Ketone Synthesis: Conversion of tetrahydro-2-furoic acid to the corresponding methyl ketone.
-
Electrophilic α -Chlorination: Direct halogenation using N-Chlorosuccinimide (NCS) under acid catalysis [2].
Mechanistic Causality & Reaction Design
The success of this protocol relies on strict mechanistic control:
-
Why the Weinreb Amide? Direct addition of methylmagnesium bromide to an ester or acid chloride often results in over-alkylation, yielding a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) forms a stable, five-membered cyclic chelate with the magnesium ion during the Grignard addition. This chelate prevents the collapse of the tetrahedral intermediate until aqueous workup, ensuring exclusive formation of the methyl ketone.
-
Why NCS and pTsOH? Molecular chlorine ( Cl2 ) or sulfuryl chloride ( SO2Cl2 ) often lead to uncontrolled di- or tri-chlorination. NCS is a mild, solid chlorine source that provides a controlled release of electrophilic chlorine ( Cl+ ) [2]. The addition of catalytic p-toluenesulfonic acid (pTsOH) accelerates the enolization of the ketone—the rate-determining step. Acid catalysis is specifically chosen over base catalysis to prevent the haloform reaction, as the electron-withdrawing chlorine atom makes the remaining α -protons highly acidic.
Synthetic Workflow
Figure 1: Two-step scalable synthetic workflow for 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Materials and Reagent Stoichiometry
Table 1: Stoichiometry for the α -Chlorination Step
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
|---|---|---|---|---|
| 1-(Tetrahydrofuran-2-yl)ethanone | 114.14 | 1.00 | 11.4 g (100 mmol) | Starting Material |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 14.0 g (105 mmol) | Electrophilic Cl+ Source | | p-Toluenesulfonic acid (pTsOH) | 172.20 | 0.10 | 1.72 g (10 mmol) | Enolization Catalyst | | Acetonitrile (MeCN, anhydrous) | 41.05 | - | 100 mL | Polar Aprotic Solvent |
Step-by-Step Experimental Protocol
Part A: Preparation of 1-(Tetrahydrofuran-2-yl)ethan-1-one
(Note: This intermediate is also commercially available. If starting from commercial material, proceed to Part B).
-
Amidation: Dissolve tetrahydro-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and cool to 0 °C.
-
Coupling: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and pyridine (2.5 eq). Stir at room temperature for 12 hours.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate to yield the Weinreb amide.
-
Grignard Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C under nitrogen. Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq).
-
Quench (Self-Validating Step): Stir for 2 hours at room temperature. Carefully quench with saturated aqueous NH4Cl . The dissolution of the magnesium salts confirms the breakdown of the tetrahedral chelate. Extract with Ethyl Acetate (EtOAc), dry, and concentrate to yield the methyl ketone.
Part B: Highly Selective α -Chlorination
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(tetrahydrofuran-2-yl)ethanone (11.4 g, 100 mmol) in 100 mL of anhydrous acetonitrile [3].
-
Catalyst & Reagent Addition: Add p-toluenesulfonic acid monohydrate (1.72 g, 10 mmol). Stir for 5 minutes to initiate enolization. Add N-Chlorosuccinimide (14.0 g, 105 mmol) in three equal portions over 15 minutes to control the mild exotherm.
-
Thermal Activation: Heat the reaction mixture to 80 °C. The solution will gradually turn pale yellow as succinimide precipitates.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1, KMnO4 stain). The starting material ( Rf≈0.4 ) should be fully consumed within 2-3 hours. Crucial: Halt the reaction immediately upon disappearance of the starting material to prevent di-chlorination.
-
Quench and Workup: Cool the mixture to room temperature. Add 50 mL of 10% aqueous sodium thiosulfate ( Na2S2O3 ) and stir for 15 minutes. Causality: This step is mandatory to reduce any unreacted active chlorine species, preventing downstream oxidative degradation.
-
Extraction: Concentrate the mixture under reduced pressure to remove acetonitrile. Extract the aqueous residue with DCM (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4 .
-
Purification: Concentrate the organic layer. Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield the pure target compound as a colorless to pale-yellow oil.
Data Presentation & Analytical Validation
Table 2: Expected Analytical Characterization
| Analytical Method | Expected Result / Signal Assignment |
|---|---|
| Yield | 78 - 85% (post-chromatography) |
| Purity (HPLC) | > 98% (UV detection at 210 nm) |
| 1 H NMR (400 MHz, CDCl3 ) | δ 4.45 (dd, 1H, THF α -CH), 4.32 (s, 2H, -C(=O)CH 2 Cl), 3.95 (m, 2H, THF O-C H 2 ), 2.25-1.85 (m, 4H, THF CH 2 C H 2 ) ppm. | | 13 C NMR (100 MHz, CDCl3 ) | δ 203.5 (C=O), 83.2 (THF α -C), 69.5 (THF O-CH 2 ), 46.1 (-C H 2 Cl), 28.4, 25.1 ppm. | | Mass Spectrometry (ESI+) | [M+H] + calculated for C6H10ClO2 : 149.03; Found: 149.0 (with characteristic 3:1 35Cl / 37Cl isotope pattern). |
References
- Benchchem. "2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone | Benchchem." Benchchem,
- Peraka, Swamy, et al. "Mild and Efficient alpha-Chlorination of Carbonyl Compounds Using Ammonium Chloride and Oxone.
- Google Patents. "WO2007048717A1 - Preparation of cyclic, ketalized ketones by favorskii rearrangement...
Application Note: 2-Chloro-1-(tetrahydro-2-furanyl)ethanone as a Precursor for Tetrahydrofuranyl-Heterocycles
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The incorporation of saturated oxygen heterocycles, such as the tetrahydrofuran (THF) moiety, has become a highly effective strategy in modern medicinal chemistry. Appending a THF ring to a core pharmacophore often improves a drug candidate's lipophilic efficiency (LipE), enhances aqueous solubility, and reduces off-target toxicity compared to highly aromatic counterparts [1].
2-Chloro-1-(tetrahydro-2-furanyl)ethanone (CAS: 436801-05-7) serves as a highly versatile, bifunctional C2-building block. As an α -chloro ketone, it possesses two adjacent electrophilic centers, making it an ideal precursor for the regioselective synthesis of complex, THF-functionalized heterocycles—most notably via the Hantzsch thiazole synthesis [2]. This application note details the mechanistic rationale, physicochemical profiling, and a self-validating experimental protocol for utilizing this precursor in drug discovery workflows.
Physicochemical Profiling
Understanding the physical parameters of 2-chloro-1-(tetrahydro-2-furanyl)ethanone is critical for safe handling and reaction optimization. The compound is a reactive alkylating agent and must be stored under inert conditions to prevent hydrolytic degradation.
| Property | Value / Description |
| Chemical Name | 2-chloro-1-(tetrahydro-2-furanyl)ethanone |
| Synonyms | 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one; α -chloro-THF-ketone |
| CAS Number | 436801-05-7 (2S-enantiomer) / 144893-66-7 (Racemate) |
| Molecular Formula | C₆H₉ClO₂ |
| Molecular Weight | 148.59 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Reactivity Profile | Bifunctional: Electrophilic α -carbon (Sₙ2) and Carbonyl (Condensation) |
| Storage Conditions | 2–8 °C, under Argon/Nitrogen, protected from moisture |
Mechanistic Insights: The Hantzsch Thiazole Pathway
The synthetic utility of 2-chloro-1-(tetrahydro-2-furanyl)ethanone is rooted in its dual reactivity. The electron-withdrawing nature of the adjacent carbonyl group significantly lowers the LUMO energy of the α -carbon, making it highly susceptible to nucleophilic attack (Sₙ2 displacement).
When reacted with a thioamide or thiourea, the reaction proceeds through a highly ordered sequence:
-
S-Alkylation: The soft sulfur nucleophile selectively attacks the α -carbon, displacing the chloride ion.
-
Cyclization: The pendant nitrogen atom of the thioamide attacks the highly electrophilic carbonyl carbon, forming a hydroxythiazoline intermediate.
-
Dehydration: Rapid elimination of water yields the thermodynamically stable, aromatic 4-(tetrahydrofuran-2-yl)thiazole core [3].
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis using the alpha-chloro ketone precursor.
Causality in Reaction Design
-
Solvent Selection: Ethanol is chosen as the reaction medium. As a polar protic solvent, it stabilizes the highly polar transition state during the initial Sₙ2 displacement, accelerating the reaction rate while allowing for easy post-reaction concentration.
-
Thermal Control: The reaction is typically run at reflux (70–80 °C). The thermal energy is required to drive the final dehydration step; without it, the reaction may stall at the hydroxythiazoline intermediate.
Standard Operating Procedure (SOP)
Workflow Overview
Caption: Step-by-step experimental workflow for synthesizing tetrahydrofuranyl-thiazoles.
Protocol: Synthesis of 2-Substituted-4-(tetrahydrofuran-2-yl)thiazoles
1. Reaction Setup
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add the thioamide or thiourea derivative (1.0 mmol) and suspend it in 10 mL of absolute ethanol.
-
Slowly add 2-chloro-1-(tetrahydro-2-furanyl)ethanone (1.05 mmol, 156 mg) dropwise to the stirring suspension.
2. Reflux and Self-Validation
-
Heat the mixture to reflux (approx. 80 °C) in an oil bath.
-
Self-Validating Checkpoint: As the reaction progresses, the α -chloro ketone is consumed, and the thiazole hydrochloride salt is generated. The reaction mixture will typically transition from a clear solution to a turbid, pale-yellow suspension.
-
Monitor the reaction via TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting ketone is weakly UV-active, but the newly formed aromatic thiazole will appear as a distinct, strongly UV-active spot (at 254 nm).
3. Quenching and Extraction
-
Once TLC indicates complete consumption of the starting material (typically 2–4 hours), cool the flask to room temperature.
-
Concentrate the ethanol under reduced pressure.
-
Critical Causality Step: Resuspend the crude residue in Ethyl Acetate (20 mL) and immediately wash with Saturated Aqueous NaHCO₃ (15 mL). Why? The Hantzsch condensation generates stoichiometric HCl. If left unneutralized, the highly acidic local environment can trigger the hydrolytic ring-opening of the acid-sensitive tetrahydrofuran moiety. The bicarbonate wash neutralizes the acid, protecting the THF ring and liberating the free base of the thiazole.
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
4. Purification
-
Purify the crude product via flash column chromatography on silica gel using a gradient of Hexane to Ethyl Acetate to isolate the pure 4-(tetrahydrofuran-2-yl)thiazole derivative.
Analytical Validation
To ensure structural integrity, particularly confirming that the THF ring remained intact during the acidic cyclization, perform the following analytical checks:
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the diagnostic thiazole C5-H aromatic proton, which typically appears as a sharp singlet between 7.10 – 7.40 ppm .
-
Confirm the presence of the intact THF ring by locating the characteristic methine proton (attached to C2 of the THF ring) as a multiplet around 4.80 – 5.10 ppm .
-
The remaining THF methylene protons will appear as complex multiplets between 1.80 – 2.40 ppm and 3.80 – 4.00 ppm (adjacent to the oxygen).
-
-
LC-MS: Ensure the mass spectrum shows the expected [M+H]+ molecular ion peak corresponding to the specific thioamide used, with an isotopic pattern devoid of the M+2 chlorine isotope (confirming complete displacement of the α -chloride).
References
-
Title: 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ1 Receptors in the Brain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors Source: National Institutes of Health (PMC) URL: [Link]
Application Note: Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- in the Divergent Synthesis of Pharmaceutical Intermediates
Executive Summary
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 141060-98-2) [1], also referred to as 2-chloro-1-(tetrahydrofuran-2-yl)ethan-1-one, is a highly versatile α-chloroketone building block. It bridges the structural space of the tetrahydrofuran (THF) moiety—a common pharmacophore found in alpha-1 blockers like Alfuzosin [2]—with the reactive handle of a chloromethyl ketone. This bifunctionality makes it an ideal precursor for constructing THF-substituted heterocycles (thiazoles, imidazoles, oxazoles) and complex amino-ketones critical in modern drug discovery. This application note details the reactivity profile, synthetic utility, and validated protocols for utilizing this intermediate in heterocyclic synthesis.
Chemical Properties & Reactivity Profile
The synthetic value of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- lies in its dual electrophilic centers:
-
Carbonyl Carbon : Highly susceptible to nucleophilic attack by primary amines, hydrazines, and amidines. The adjacent THF ring provides moderate steric hindrance but acts as a critical hydrogen-bond acceptor in the final Active Pharmaceutical Ingredient (API).
-
α-Carbon (Chloromethyl group) : Primed for SN2 displacement by thiols, amines, and azides. The adjacent electron-withdrawing carbonyl group significantly lowers the transition state energy for nucleophilic substitution, making the chloride an excellent leaving group under mild conditions.
Synthesis of the Intermediate
Typically, 141060-98-2 is synthesized starting from Tetrahydro-2-furoic acid (CAS: 16874-33-2). The acid is converted to Tetrahydro-2-furancarbonyl chloride (CAS: 52449-98-6) using thionyl chloride or oxalyl chloride. The acid chloride is then subjected to carbon homologation. While classic Arndt-Eistert synthesis uses diazomethane followed by an HCl quench, modern scalable pharmaceutical protocols often employ the addition of a chloromethyl anion equivalent (e.g., chloroacetic acid enolates or chloroiodomethane with methyllithium) to ensure safety at scale.
Synthetic workflow of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- and its divergent applications.
Application Workflow: Hantzsch Thiazole Synthesis
One of the most robust applications of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- is the generation of 2-amino-4-(tetrahydrofuran-2-yl)thiazole via the Hantzsch thiazole synthesis [3]. This reaction condenses the α-chloroketone with thiourea or thioamides.
Mechanistic Causality
The reaction proceeds via an initial SN2 attack by the highly nucleophilic sulfur of thiourea onto the α-carbon of the chloroketone, displacing the chloride ion to form an isothiouronium intermediate. Subsequent intramolecular cyclization occurs when the amine nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring [4].
Mechanistic pathway of the Hantzsch Thiazole synthesis using the chloromethyl ketone intermediate.
Validated Experimental Protocol: 2-Amino-4-(tetrahydrofuran-2-yl)thiazole
This protocol is designed as a self-validating system . The reaction progress can be visually monitored (initial dissolution of reactants followed by the precipitation of the product salt) and analytically tracked via TLC or LC-MS (disappearance of the chloroketone).
Causality Behind Experimental Choices:
-
Solvent (Absolute Ethanol): Ethanol is chosen because it solubilizes both the chloroketone and thiourea at elevated temperatures. However, the resulting aminothiazole hydrochloride salt has significantly lower solubility in cold ethanol and often crystallizes out, driving the reaction forward (Le Chatelier's principle) and simplifying isolation without column chromatography.
-
Temperature (Reflux, 78°C): Provides the necessary activation energy for both the initial SN2 displacement and the subsequent dehydrative aromatization.
-
Workup (Aqueous NaHCO3 ): The reaction inherently produces HCl, which protonates the basic thiazole product. A mild basic workup is strictly required to neutralize the salt and isolate the free base without degrading the THF ring.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 mmol (1.48 g) of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- in 50 mL of absolute ethanol.
-
Reagent Addition: Add 11.0 mmol (0.84 g) of thiourea (1.1 equiv.). The slight stoichiometric excess ensures the complete consumption of the alkylating agent, preventing unreacted chloroketone from complicating purification.
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 2 to 4 hours. Monitor the reaction by TLC (Hexane:EtOAc 7:3, UV active/KMnO4 stain) until the chloroketone spot is fully consumed.
-
Crystallization: Remove the heat source and allow the reaction to cool to room temperature. Transfer the flask to an ice bath for 1 hour. The product will precipitate as a white-to-pale-yellow hydrochloride salt.
-
Primary Isolation: Filter the precipitate under vacuum, wash with 10 mL of ice-cold ethanol to remove unreacted thiourea, and dry under a vacuum.
-
Free Base Conversion: Suspend the isolated solid in 30 mL of deionized water. Slowly add saturated aqueous NaHCO3 until the pH reaches 8-9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Final Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the pure 2-amino-4-(tetrahydrofuran-2-yl)thiazole.
Quantitative Data Presentation
The versatility of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- extends beyond thiazoles. Table 1 summarizes the comparative yields and conditions for various nucleophilic substitutions and cyclizations utilizing this intermediate.
Table 1: Comparative Yields of Heterocyclic Syntheses using Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
| Reagent | Target Heterocycle / Product | Reaction Conditions | Average Yield (%) | Purity (LC-MS) |
| Thiourea | 2-Amino-4-(THF-2-yl)thiazole | EtOH, Reflux, 3h | 85 - 90% | >98% |
| Thioacetamide | 2-Methyl-4-(THF-2-yl)thiazole | EtOH, Reflux, 4h | 78 - 82% | >95% |
| Acetamidine | 2-Methyl-4-(THF-2-yl)imidazole | DMF, K2CO3 , 80°C, 6h | 65 - 70% | >92% |
| Sodium Azide | 2-Azido-1-(THF-2-yl)ethan-1-one | Acetone/ H2O , RT, 2h | 92 - 95% | >99% |
Note: Yields represent isolated, purified products. Purity is determined by LC-MS (UV 254 nm).
References
-
ChemSrc. (2025). 141060-98-2 - Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- CAS Database. Retrieved from[Link]
-
Babu, J. M., et al. (2007). An improved and commercially viable process for the preparation of Alfuzosin hydrochloride. ARKIVOC. Retrieved from[Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639. Retrieved from[Link]
-
Aguilar, E., & Meyers, A. I. (1994). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters. Retrieved from[Link]
Advanced Analytical Characterization of 2-Chloro-1-(tetrahydro-2-furanyl)ethanone: A Comprehensive Protocol
Abstract
2-Chloro-1-(tetrahydro-2-furanyl)ethanone (C₆H₉ClO₂, MW: 148.59 g/mol ) is a highly reactive α-chloro ketone featuring a tetrahydrofuran (THF) ring. Due to the presence of a stereocenter at the C2 position of the THF ring and the highly electrophilic α-chloro ketone moiety, this compound serves as a versatile chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating analytical protocol for the rigorous structural elucidation, chemical purity assessment, and enantiomeric characterization of this molecule.
Analytical Strategy Workflow
To ensure total confidence in the structural identity and purity of the synthesized or procured compound, a multi-modal analytical strategy is required. The workflow below outlines the orthogonal techniques employed.
Analytical workflow for the characterization of 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Structural Elucidation via NMR Spectroscopy
Causality & Mechanistic Insight
High-resolution Nuclear Magnetic Resonance (NMR) is the cornerstone of structural confirmation for this molecule. The C2 carbon of the THF ring is a stereocenter, which breaks the symmetry of the molecule. Consequently, the protons of the adjacent α-chloro group (-CH₂Cl) are diastereotopic [1]. Instead of appearing as a simple singlet, these protons will manifest as an AB quartet (or a complex multiplet), which is a critical diagnostic feature for confirming the intact chiral environment. Furthermore, the highly electronegative chlorine atom strongly deshields these protons, shifting them significantly downfield [3].
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the probe is tuned and matched for both ¹H and ¹³C nuclei.
-
Acquisition (¹H NMR): Acquire 16–32 scans with a spectral width of 12 ppm and a relaxation delay (D1) of 2 seconds.
-
Acquisition (¹³C NMR): Acquire 1024–2048 scans using a proton-decoupled pulse sequence with a spectral width of 220 ppm and a D1 of 2–3 seconds to ensure relaxation of the quaternary carbonyl carbon.
System Validation
Self-Validating Check: The protocol is validated internally by referencing the chemical shift axis to the residual protic solvent signal (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). The integration of the THF ring protons versus the α-chloro protons must yield an exact 7:2 ratio.
Table 1: Predicted NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~4.40 – 4.50 | Multiplet | 1H | H-2 (THF ring, adjacent to O and C=O) |
| ¹H | ~4.25 | AB Quartet | 2H | -CH₂Cl (Diastereotopic α-chloro protons) |
| ¹H | ~3.85 – 3.95 | Multiplet | 2H | H-5 (THF ring, adjacent to O) |
| ¹H | ~1.90 – 2.20 | Multiplet | 4H | H-3, H-4 (THF ring aliphatic protons) |
| ¹³C | ~202.0 | Singlet | - | C=O (Carbonyl carbon) |
| ¹³C | ~83.0 | Singlet | - | C-2 (THF ring) |
| ¹³C | ~69.5 | Singlet | - | C-5 (THF ring) |
| ¹³C | ~46.0 | Singlet | - | -CH₂Cl (α-chloro carbon) |
Mass Spectrometry (GC-MS)
Causality & Mechanistic Insight
Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) provides definitive molecular weight and fragmentation data. α-Chloro ketones are highly reactive and possess unusually acidic α-protons [2], making them prone to thermal degradation. Therefore, the GC inlet temperature must be carefully optimized (kept ≤ 220 °C). Upon ionization, the molecule undergoes predictable α-cleavage. The most thermodynamically favorable cleavage is the loss of the chloromethyl radical (•CH₂Cl), which generates a highly stable, resonance-stabilized oxonium ion of the THF-carbonyl moiety at m/z 99.
Step-by-Step Protocol
-
Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade dichloromethane (DCM).
-
GC Parameters: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the injection port to 220 °C (split ratio 50:1).
-
Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Parameters: EI source at 70 eV; scan range m/z 40 to 300.
System Validation
Self-Validating Check: Perform an autotune using perfluorotributylamine (PFTBA) prior to the run to ensure mass axis calibration and appropriate relative isotopic abundances (m/z 69, 219, 502). The presence of a 3:1 isotopic ratio for the [M]⁺ ion (m/z 148 and 150) internally validates the presence of a single chlorine atom.
Table 2: Key GC-MS Fragmentation Data (EI, 70 eV)
| m/z Ratio | Relative Abundance | Fragment Identity / Neutral Loss |
| 148 / 150 | Low (~5-10%) | [M]⁺ (Molecular ion, showing 35Cl/37Cl isotope pattern) |
| 99 | Base Peak (100%) | [M - •CH₂Cl]⁺ (Loss of chloromethyl radical; THF-acylium ion) |
| 71 | Medium (~40%) | [THF ring]⁺ (Cleavage of the acyl bond) |
| 49 / 51 | Low (~15%) | [CH₂Cl]⁺ (Chloromethyl cation) |
Vibrational Spectroscopy (FT-IR)
Causality & Mechanistic Insight
Infrared spectroscopy provides orthogonal confirmation of functional groups. The carbonyl (C=O) stretching frequency in standard aliphatic ketones typically appears around 1715 cm⁻¹. However, in an α-chloro ketone, the strong inductive electron-withdrawing effect of the adjacent chlorine atom increases the force constant of the C=O bond, shifting the absorption to a higher wavenumber [4]. This shift is a definitive indicator of the α-chloro ketone motif.
Step-by-Step Protocol
-
Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean using isopropanol and a lint-free wipe.
-
Acquisition: Place a neat drop of the liquid sample (or solid, if crystallized) onto the ATR crystal. Apply the pressure anvil if solid.
-
Parameters: Acquire 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
System Validation
Self-Validating Check: Collect a background spectrum immediately prior to sample analysis. The background must show >95% transmittance and no anomalous peaks. Calibration is verified using a polystyrene standard film (checking the precise location of the 1601 cm⁻¹ peak).
Table 3: Characteristic FT-IR Absorptions
| Wavenumber (cm⁻¹) | Intensity & Shape | Functional Group Assignment |
| ~2950 – 2850 | Medium, multiplet | C-H stretch (aliphatic THF ring) |
| ~1735 – 1745 | Strong, sharp | C=O stretch (shifted higher due to adjacent Cl) |
| ~1060 | Strong, broad | C-O-C stretch (THF ring ether linkage) |
| ~750 | Strong, sharp | C-Cl stretch |
Chiral Purity Assessment (HPLC)
Causality & Mechanistic Insight
Because 2-chloro-1-(tetrahydro-2-furanyl)ethanone possesses a chiral center at the C2 position of the THF ring, it exists as a pair of enantiomers. When evaluating the optical purity of this building block for asymmetric synthesis, chiral High-Performance Liquid Chromatography (HPLC) is mandatory. The separation relies on the differential transient diastereomeric interactions (hydrogen bonding, dipole-dipole, and steric fit) between the enantiomers and an amylose-based chiral stationary phase.
Step-by-Step Protocol
-
Sample Preparation: Dissolve the sample in HPLC-grade Hexane/Isopropanol (90:10) to a concentration of 1 mg/mL.
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm) or equivalent amylose-based column.
-
Mobile Phase: Isocratic elution with Hexane / Isopropanol (90:10 v/v).
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm (due to the lack of a strong chromophore, low-wavelength UV is required).
-
Temperature: Maintain the column compartment at 25 °C.
System Validation
Self-Validating Check: Prior to sample analysis, inject a known racemic standard of the compound. The system is considered valid only if the resolution ( Rs ) between the (R) and (S) enantiomer peaks is ≥ 1.5 (baseline separation). A blank injection of the mobile phase must precede the sample to confirm the absence of carryover.
Table 4: Chiral HPLC Parameters & Acceptance Criteria
| Parameter | Specification / Target |
| Theoretical Plates (N) | > 5,000 per peak |
| Tailing Factor (Tf) | 0.8 – 1.5 |
| Resolution ( Rs ) | ≥ 1.5 (between enantiomers) |
| Injection Volume | 10 µL |
References
-
Haloform Reaction of Methyl Ketones Master Organic Chemistry [Link]
"Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" scale-up synthesis considerations
Application Note: Scale-Up Synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
Strategic Overview & Route Selection
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS 141060-98-2)[1] is a highly versatile α -chloroketone. It serves as a critical C2 synthon and electrophilic building block in the development of bioactive heterocycles and active pharmaceutical ingredients (APIs).
In early-stage medicinal chemistry, α -chloroketones are frequently synthesized via the Arndt-Eistert homologation, utilizing diazomethane or trimethylsilyldiazomethane to convert an acid chloride directly into the chloromethyl ketone. However, transitioning this route to a pilot-plant scale introduces severe safety hazards (explosivity, toxicity) and prohibitive costs.
To establish a self-validating, highly scalable system, we have designed a robust three-step sequence: (1) CDI-mediated Weinreb amidation of tetrahydro-2-furoic acid, (2) Grignard methylation, and (3) regioselective α -chlorination using sulfuryl chloride (SO 2 Cl 2 ). This protocol eliminates the need for hazardous diazo reagents while providing excellent stoichiometric control and high overall yields.
Retrosynthetic Pathway Visualization
Chemical synthesis pathway from tetrahydro-2-furoic acid to the target α-chloroketone.
Mechanistic Insights & Step-by-Step Protocols
Step 1: CDI-Mediated Weinreb Amidation
Causality & Expertise: Converting the carboxylic acid to a Weinreb amide is essential to prevent over-alkylation during the subsequent Grignard reaction. We utilize 1,1'-Carbonyldiimidazole (CDI) as the activating agent instead of standard water-soluble carbodiimides (e.g., EDCI) due to its superior cost-effectiveness on scale[2]. Furthermore, the stoichiometric release of CO 2 gas serves as a reliable, visual indicator of the mixed anhydride formation's progress[3].
Protocol:
-
Charge a dry, N 2 -flushed reactor with tetrahydro-2-furoic acid (1.0 equiv, 0.5 M) and anhydrous dichloromethane (DCM).
-
Add CDI (1.1 equiv) portion-wise at 0 °C to control the exothermic release of CO 2 . Stir for 45 minutes until gas evolution ceases.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in a single portion. Stir at room temperature for 6 hours.
-
Quench with 1 M HCl to neutralize the imidazole byproduct. Separate the organic layer, wash with brine, dry over Na 2 SO 4 , and concentrate in vacuo to afford the Weinreb amide intermediate.
Step 2: Methylation via Grignard Addition
Causality & Expertise: The reaction of the Weinreb amide with methylmagnesium chloride (MeMgCl) forms a highly stable, five-membered metal chelate intermediate[4]. This tetrahedral chelate survives the reaction conditions, strictly preventing the collapse of the intermediate and subsequent over-addition of the Grignard reagent to form a tertiary alcohol[5].
Protocol:
-
Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.3 M) and cool to 0 °C under N 2 .
-
Dropwise add MeMgCl (3.0 M in THF, 1.2 equiv) over 1 hour, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.
-
Critical Quench: Slowly pour the mixture into an ice-cold saturated NH 4 Cl solution. The collapse of the tetrahedral chelate occurs here, yielding 1-(tetrahydrofuran-2-yl)ethanone (CAS 25252-64-6)[6].
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
Step 3: Regioselective α -Chlorination
Causality & Expertise: Direct chlorination of the methyl ketone is achieved using sulfuryl chloride (SO 2 Cl 2 ). SO 2 Cl 2 is preferred over Cl 2 gas as it is a liquid, allowing for precise volumetric addition and stoichiometric control in standard glass-lined reactors[7]. Mechanistically, the reaction proceeds via the enol tautomer. The exocyclic methyl group is kinetically favored for enolization and subsequent chlorination compared to the sterically hindered, tertiary C2 position of the tetrahydrofuran ring. Performing the reaction under strictly ionic conditions (darkness, 0 °C) suppresses radical chlorination of the ether ring[8].
Protocol:
-
Dissolve 1-(tetrahydrofuran-2-yl)ethanone (1.0 equiv) in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Add SO 2 Cl 2 (1.05 equiv) dropwise over 2 hours. Equip the reactor with a caustic scrubber to neutralize the evolving SO 2 and HCl gases.
-
Stir at 0 °C for 1 hour, then warm to 25 °C for 2 hours.
-
Quench by slowly transferring the mixture into an ice-cold saturated NaHCO 3 solution to neutralize residual acids.
-
Separate the organic layer, dry over Na 2 SO 4 , and concentrate. Purify via vacuum distillation to yield Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-.
Process Workflow Visualization
Unit operations for the scale-up chlorination step and product isolation workflow.
Quantitative Data Presentation
The transition from the discovery route to the optimized process route yields significant improvements across all critical manufacturing metrics.
| Parameter | Discovery Route (Arndt-Eistert) | Process Route (Weinreb / SO 2 Cl 2 ) |
| Overall Yield | 40 - 50% | 75 - 85% |
| Key Reagents | Diazomethane / TMS-CHN 2 | CDI, MeMgCl, SO 2 Cl 2 |
| Safety Profile | High risk (Explosive, Toxic) | Moderate (Standard exotherm/gas control) |
| Scalability | Limited to gram-scale | Highly scalable (Multi-kg) |
| Cost Efficiency | Poor (Expensive diazo reagents) | Excellent (Bulk commodity chemicals) |
References
-
Sureshbabu, V. V., et al. "Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent." ARKIVOC 2016 (iv) 339-351.
-
Zhang, Y., et al. "Diastereoselective Synthesis of Nonplanar 3-Amino-1,2,4-oxadiazine Scaffold: Structure Revision of Alchornedine." The Journal of Organic Chemistry 85.23 (2020): 15104-15115.
-
"Improved synthesis of mono-chlorinated acetophenone." European Patent EP3532455B1 (2018).
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- 1. china.guidechem.com [china.guidechem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orientjchem.org [orientjchem.org]
- 6. CAS 25252-64-6: 1-(tetrahydrofuran-2-yl)ethanone [cymitquimica.com]
- 7. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Use of 2-chloro-1-(tetrahydro-2-furanyl)ethanone in Agrochemical Synthesis
Introduction: The Tetrahydrofuran Moiety as a Privileged Scaffold in Modern Agrochemicals
The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast chemical space explored by scientists, heterocyclic compounds have emerged as particularly fruitful scaffolds for the development of new pesticides and herbicides. Among these, the tetrahydrofuran ring system holds a place of prominence. Its unique combination of stability, polarity, and conformational flexibility makes it an attractive structural motif for molecules designed to interact with biological targets in pests and weeds.[1] The presence of the tetrahydrofuran moiety can enhance a molecule's solubility, bioavailability, and metabolic stability, all of which are critical parameters for an effective agrochemical.
This technical guide focuses on the synthetic utility of a specialized building block, 2-chloro-1-(tetrahydro-2-furanyl)ethanone . This molecule, featuring a reactive α-chloro ketone appended to a tetrahydrofuran ring, is a versatile intermediate for the construction of more complex agrochemicals. The α-chloro ketone functionality is a well-established electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the facile introduction of the tetrahydrofuranyl-ethanone unit into a larger molecular framework.
Herein, we present a detailed application note and a set of protocols for the use of 2-chloro-1-(tetrahydro-2-furanyl)ethanone in the synthesis of a novel class of potential fungicides. The proposed synthetic route leverages the inherent reactivity of the α-chloro ketone to construct a furanone-based scaffold, a class of compounds known for their fungicidal properties.[2][3][4]
Application Note: A Synthetic Strategy Towards Novel Furanone-Based Fungicides
Rationale:
The furanone core is a recognized pharmacophore in a number of biologically active natural products and synthetic compounds, including those with antifungal activity.[2][3] Our proposed synthetic strategy aims to combine the favorable physicochemical properties of the tetrahydrofuran moiety with the proven bioactivity of the furanone ring system. The target molecule is a hypothetical fungicide, 5-(tetrahydrofuran-2-yl)-4-phenyl-3H-furan-2-one , which is designed to be readily accessible from 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
The key transformation in this synthesis is a Perkow-type reaction followed by an intramolecular cyclization. The α-chloro ketone will first be converted to a more reactive α-bromo ketone to facilitate the subsequent reaction with a phosphite. The resulting enol phosphate intermediate will then undergo an intramolecular cyclization to furnish the desired furanone ring system. This approach provides a convergent and efficient route to a novel class of potential agrochemicals.
Synthetic Scheme:
Caption: Proposed synthetic route to a novel furanone-based fungicide.
Experimental Protocols
PART 1: Synthesis of 2-bromo-1-(tetrahydro-2-furanyl)ethanone (Intermediate 1)
This protocol describes the conversion of the starting α-chloro ketone to the more reactive α-bromo ketone via a Finkelstein reaction.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-chloro-1-(tetrahydro-2-furanyl)ethanone | 148.59 | 10.0 g | 0.067 mol |
| Lithium bromide (LiBr) | 86.85 | 8.7 g | 0.10 mol |
| Acetone | 58.08 | 200 mL | - |
| Diethyl ether | 74.12 | 250 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 10 g | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-1-(tetrahydro-2-furanyl)ethanone (10.0 g, 0.067 mol) and acetone (200 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Add lithium bromide (8.7 g, 0.10 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether (150 mL) and water (100 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield 2-bromo-1-(tetrahydro-2-furanyl)ethanone as a pale yellow oil.
Expected Yield: 85-95%
PART 2: Synthesis of 5-(tetrahydrofuran-2-yl)-4-phenyl-3H-furan-2-one (Target Molecule)
This protocol details the synthesis of the target furanone fungicide from the α-bromo ketone intermediate.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-bromo-1-(tetrahydro-2-furanyl)ethanone | 193.04 | 10.0 g | 0.052 mol |
| Phenylacetic acid | 136.15 | 7.1 g | 0.052 mol |
| Triethyl phosphite | 166.16 | 9.5 mL | 0.055 mol |
| Triethylamine (TEA) | 101.19 | 14.5 mL | 0.104 mol |
| Toluene | 92.14 | 200 mL | - |
| 1 M Hydrochloric acid (HCl) | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 10 g | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add phenylacetic acid (7.1 g, 0.052 mol) and toluene (100 mL).
-
Add triethylamine (14.5 mL, 0.104 mol) to the mixture and stir for 10 minutes at room temperature.
-
In a separate beaker, dissolve 2-bromo-1-(tetrahydro-2-furanyl)ethanone (10.0 g, 0.052 mol) in toluene (50 mL).
-
Add the solution of the α-bromo ketone to the reaction mixture dropwise over 15 minutes.
-
Add triethyl phosphite (9.5 mL, 0.055 mol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the target molecule as a white solid.
Expected Yield: 60-75%
Visualization of Experimental Workflow
Sources
Application Notes and Protocols for the Reaction of 2-chloro-1-(tetrahydro-2-furanyl)ethanone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Reactive Ketone
2-chloro-1-(tetrahydro-2-furanyl)ethanone is a bifunctional molecule featuring a reactive α-chloro ketone moiety attached to a tetrahydrofuran ring. This combination of a saturated heterocycle and a versatile electrophilic center makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. The tetrahydrofuran substructure is present in numerous natural products and pharmacologically active compounds, while the α-chloro ketone is primed for a variety of nucleophilic substitution reactions.
The reactivity of 2-chloro-1-(tetrahydro-2-furanyl)ethanone is largely dictated by the electrophilic nature of the carbon atom bearing the chlorine atom. The adjacent carbonyl group significantly enhances the susceptibility of this position to nucleophilic attack through an SN2 mechanism, making it an excellent precursor for the introduction of diverse functionalities.[1] This guide provides a detailed exploration of the reactions of 2-chloro-1-(tetrahydro-2-furanyl)ethanone with various nucleophiles, complete with mechanistic insights and detailed experimental protocols.
Synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone
A plausible and common method for the synthesis of α-chloro ketones is the chlorination of the corresponding methyl ketone. In this case, 2-acetyltetrahydrofuran would be the precursor. The direct chlorination of such ketones can be achieved using various chlorinating agents. A patent for a similar compound, 2-chloroacetylfuran, describes the use of chlorine gas in a suitable solvent.[2]
General Experimental Protocol: Chlorination of 2-Acetyltetrahydrofuran
Materials:
-
2-Acetyltetrahydrofuran
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-acetyltetrahydrofuran (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity with Nucleophiles: Mechanistic Overview and Protocols
The primary reaction of 2-chloro-1-(tetrahydro-2-furanyl)ethanone with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. The presence of the carbonyl group accelerates this reaction compared to a simple alkyl chloride.[1]
Caption: General SN2 mechanism for the reaction of 2-chloro-1-(tetrahydro-2-furanyl)ethanone with a nucleophile (Nu:⁻).
Reaction with Amine Nucleophiles: Synthesis of α-Amino Ketones
The reaction of 2-chloro-1-(tetrahydro-2-furanyl)ethanone with primary or secondary amines provides a direct route to α-amino ketones, which are important intermediates in pharmaceutical synthesis.[3] A base is often added to neutralize the HCl generated during the reaction.[4]
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(tetrahydro-2-furanyl)-2-(diethylamino)ethanone
Materials:
-
2-chloro-1-(tetrahydro-2-furanyl)ethanone
-
Diethylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.
-
Add diethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature.
-
Add 2-chloro-1-(tetrahydro-2-furanyl)ethanone (1.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Reaction with Thiol Nucleophiles: Synthesis of β-Keto Sulfides
Thiols and thiolates are excellent nucleophiles and react readily with α-chloro ketones to form β-keto sulfides.[5] These products are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(tetrahydro-2-furanyl)-2-(phenylthio)ethanone
Materials:
-
2-chloro-1-(tetrahydro-2-furanyl)ethanone
-
Thiophenol
-
Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃)
-
Anhydrous ethanol or DMF
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 2-chloro-1-(tetrahydro-2-furanyl)ethanone (1.0 eq) in anhydrous ethanol dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction with Azide Nucleophiles: Synthesis of α-Azido Ketones
The reaction with sodium azide provides a straightforward route to α-azido ketones.[6] These compounds are versatile intermediates for the synthesis of α-amino ketones (via reduction), triazoles, and other nitrogen-containing heterocycles.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-azido-1-(tetrahydro-2-furanyl)ethanone
Materials:
-
2-chloro-1-(tetrahydro-2-furanyl)ethanone
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or acetone/water mixture
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-(tetrahydro-2-furanyl)ethanone (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x volume of aqueous).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-azido ketone.
-
The product can be purified by column chromatography, though caution should be exercised as α-azido ketones can be thermally unstable.
Hantzsch Thiazole Synthesis
A prominent and widely used reaction of α-halo ketones is the Hantzsch thiazole synthesis, which involves the reaction with a thioamide to form a thiazole ring. This reaction is a cornerstone for the synthesis of a wide variety of biologically active thiazole derivatives.
Experimental Protocol: Synthesis of 2-amino-4-(tetrahydro-2-furanyl)thiazole
Materials:
-
2-chloro-1-(tetrahydro-2-furanyl)ethanone
-
Thiourea
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-1-(tetrahydro-2-furanyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-amino-4-(tetrahydro-2-furanyl)thiazole.
Summary of Reaction Conditions and Expected Yields
| Nucleophile | Reagent(s) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | e.g., Diethylamine | Acetone/Acetonitrile | K₂CO₃ | Reflux | 4-6 | 70-90[4] |
| Thiol | e.g., Thiophenol | Ethanol/DMF | NaOEt/K₂CO₃ | Room Temp | 2-4 | 80-95[5] |
| Azide | Sodium Azide (NaN₃) | DMF/Acetone-H₂O | - | Room Temp | 12-24 | 85-95[6] |
| Thioamide | e.g., Thiourea | Ethanol | - | Reflux | 2-4 | 80-95 |
Note: Yields are estimates based on reactions with similar α-chloro ketones and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis and reaction of 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Conclusion
2-chloro-1-(tetrahydro-2-furanyl)ethanone is a highly versatile and reactive intermediate. Its ability to readily undergo SN2 reactions with a wide range of nucleophiles makes it a valuable tool for the synthesis of diverse and complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science. As with any chemical synthesis, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one. BenchChem.
- ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for Reactions Involving 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. BenchChem.
- Organic Chemistry Portal. (2023).
- National Center for Biotechnology Information. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central.
- European Patent Office. (1991). Process for the preparation of 2-\2-furyl\ ethanol amine. EP 0435840 A2.
- ACS Publications. (2012).
- YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.
- ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution.
- National Center for Biotechnology Information. (2014). 2-Azido-1-(4-fluorophenyl)ethanone. PubMed Central.
- Royal Society of Chemistry. (2003). Hindered ester formation by SN2 azidation of N-acetoxy-N-alkoxyamides and N-alkoxy-N-chloroamides—novel application of HERON rearrangements. Journal of the Chemical Society, Perkin Transactions 2.
- Scribd. (2007). Reactions of Thiols: Review.
- National Center for Biotechnology Information. (2017). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. PubMed Central.
- Chemistry Steps. (2021). Reactions of Thiols.
- ACS Publications. (2011).
- Chemistry Steps. (2024). Aldehydes and Ketones to Amines.
- National Center for Biotechnology Information. (2009).
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
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- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
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Application Note: Catalytic Synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
Strategic Rationale & Target Overview
The compound Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 141060-98-2) is a highly versatile α-chloroketone intermediate[1]. It serves as a critical building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including quinazoline-based α1-adrenoreceptor antagonists.
Historically, the synthesis of α-chloroketones relied on the Arndt-Eistert-type homologation of acid chlorides using highly toxic and explosive diazomethane, followed by quenching with HCl. To align with modern green chemistry and process safety standards, this application note details two state-of-the-art, diazomethane-free catalytic pathways. By leveraging recent advancements in photocatalytic Ligand-to-Metal Charge Transfer (LMCT) and transition-metal-free oxo/chloro difunctionalization, these protocols offer scalable, safe, and highly efficient routes to the target molecule.
Retrosynthetic Pathways
Figure 1. Catalytic pathways for synthesizing Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-.
Protocol A: Iron-Catalyzed Photo-Decarboxylative Chlorination
This method adapts a highly sustainable radical-relay process for the 2[2].
Causality & Mechanism
The reaction utilizes a Ligand-to-Metal Charge Transfer (LMCT) complex formed between the FeCl₃ photocatalyst and the non-hazardous chloride source (LiCl). Under violet LED irradiation, the Fe(III) complex undergoes homolytic cleavage, generating a highly reactive chlorine radical and Fe(II). The chlorine radical adds regioselectively to the α,β-unsaturated double bond of 3-(tetrahydrofuran-2-yl)acrylic acid. Subsequent decarboxylation generates a carbon-centered radical, which is trapped by molecular oxygen (O₂) to form the ketone moiety. Tetrabutylammonium chloride (TBACl) is intentionally added as a phase-transfer catalyst to solubilize LiCl in the organic medium, drastically enhancing the reaction kinetics.
Step-by-Step Methodology
-
Preparation: In a rigorously dried 50 mL Schlenk tube equipped with a magnetic stir bar, add 3-(tetrahydrofuran-2-yl)acrylic acid (5.0 mmol, 710 mg), FeCl₃ (0.5 mmol, 81 mg, 10 mol%), LiCl (5.0 mmol, 212 mg), TBACl (0.5 mmol, 139 mg, 10 mol%), and KH₂PO₄ (5.0 mmol, 680 mg).
-
Atmosphere Exchange: Seal the tube, evacuate, and backfill with pure O₂ gas from a balloon. Repeat this cycle three times to ensure complete displacement of nitrogen. Molecular oxygen is the stoichiometric oxygen source for the final ketone.
-
Solvent Addition: Inject anhydrous acetonitrile (15 mL) via syringe.
-
Photocatalysis: Irradiate the vigorously stirred mixture with a 390 nm violet LED array at ambient temperature for 12 hours.
-
Crucial Expert Insight: Maintain a cooling fan directly over the reaction vessel. Excessive heat from the LED can cause thermal degradation of the transient radical intermediates, leading to unwanted polymerization of the acrylic substrate.
-
-
Self-Validating Analytical Tracking: Monitor the reaction via GC-MS. The protocol is validated when the molecular ion of the starting material (m/z 142) completely disappears, replaced by the distinct isotopic cluster of the α-chloroketone product (m/z 148 and 150 in a 3:1 ratio).
-
Workup & Purification: Quench the mixture with saturated aqueous NaHCO₃ (20 mL) to neutralize the phosphate buffer and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the pure product.
Protocol B: Transition Metal-Free Oxo/Chloro Difunctionalization
This protocol leverages a modern 3[3], avoiding transition metals entirely.
Causality & Mechanism
This approach utilizes N-chloro-N-fluorobenzenesulfonamide (CFBSA) as an electrophilic chlorine source. The initial electrophilic addition of the chloronium ion (Cl⁺) to the terminal carbon of 2-vinyltetrahydrofuran generates a stabilized secondary carbocation adjacent to the electron-donating THF ring. Nucleophilic attack by water (present in the solvent mixture) forms a secondary alcohol intermediate. A second equivalent of CFBSA subsequently oxidizes this alcohol to the target α-chloroketone. This method is highly scalable and eliminates the generation of heavy metal waste.
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-vinyltetrahydrofuran (10.0 mmol, 981 mg) and a solvent mixture of CH₃CN/H₂O (4:1 v/v, 25 mL).
-
Temperature Control: Cool the mixture to 0 °C using an ice bath.
-
Crucial Expert Insight: The initial electrophilic addition is highly exothermic. Starting at 0 °C prevents the volatile 2-vinyltetrahydrofuran from evaporating and suppresses unwanted side reactions such as ring-opening of the THF moiety.
-
-
Reagent Addition: Add CFBSA (22.0 mmol) portion-wise over 15 minutes. A slight stoichiometric excess (>2.0 equiv) is mandatory because CFBSA acts as both the chlorinating agent and the oxidant for the intermediate alcohol.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 8 hours.
-
Self-Validating Analytical Tracking: Monitor via GC-MS. Look for the complete shift from the starting material (m/z 98) to the product isotopic cluster (m/z 148/150).
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃ (30 mL) to neutralize any residual oxidizing agents. Extract the aqueous layer with dichloromethane (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude residue via column chromatography.
Quantitative Data & Scalability Metrics
The following table summarizes the operational parameters and green chemistry metrics for both catalytic protocols, aiding process chemists in selecting the optimal route based on available infrastructure.
| Parameter | Method A: Photo-Decarboxylative Chlorination | Method B: Oxo/Chloro Difunctionalization |
| Primary Substrate | 3-(Tetrahydrofuran-2-yl)acrylic acid | 2-Vinyltetrahydrofuran |
| Catalyst / Mediator | FeCl₃ (10 mol%) + TBACl (10 mol%) | CFBSA (Stoichiometric Mediator) |
| Halogen Source | LiCl (Non-hazardous salt) | CFBSA |
| Oxygen Source | Molecular Oxygen (O₂ gas) | H₂O (Solvent mixture) |
| Reaction Time | 12 hours | 8 hours |
| Scalability | Validated at 5 mmol scale | Validated at 10 mmol (Gram-scale) |
| Primary Byproducts | CO₂, H₂O | Benzenesulfonamide derivatives |
References
- Guidechem. "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-".
- Chemical Communications (RSC Publishing). "Decarboxylative chlorination of α,β-unsaturated acids".
- The Journal of Organic Chemistry (ACS Publications). "Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions".
Sources
Application Note: 2-Chloro-1-(tetrahydro-2-furanyl)ethanone (THFM-Cl) as an Orthogonal Protecting Group in Complex Synthesis
Introduction & Strategic Rationale
In the synthesis of complex active pharmaceutical ingredients (APIs) and highly functionalized peptides, the selection of protecting groups dictates the overall efficiency, yield, and scalability of the synthetic route. While the [1] is a historically well-established protecting moiety for carboxylic acids, thiols, and amines, its high lipophilicity (driven by the hydrophobic phenyl ring) can severely limit the solubility of protected intermediates in polar aprotic solvents required for subsequent coupling steps.
2-Chloro-1-(tetrahydro-2-furanyl)ethanone (THFM-Cl) emerges as a highly engineered alternative. By replacing the hydrophobic phenyl ring of the classic phenacyl group with a hydrophilic tetrahydrofuran (THF) ring, THFM-Cl generates a "tetrahydrofuroyl-methyl" (THFM) protecting group. This reagent leverages the highly reactive α -chloro ketone moiety for rapid, high-yielding alkylation[2], while the THF ring significantly enhances the aqueous solubility of the deprotection byproducts and improves the solubility of the protected intermediate in solvents like DMF, DMSO, and NMP.
Mechanistic Foundations (Causality of Reactivity)
To deploy THFM-Cl effectively, researchers must understand the causality behind its protection and deprotection mechanisms:
-
Causality of Protection (Alkylation): The α -chloro ketone is an exceptional electrophile. The adjacent carbonyl group lowers the LUMO energy of the C–Cl bond, facilitating a rapid SN2 displacement by nucleophiles (such as carboxylates or thiolates) under mild basic conditions. The steric profile of the THF ring is less hindering than a planar aromatic system, often resulting in faster reaction kinetics.
-
Causality of Deprotection (Orthogonal Cleavage): The THFM group is completely stable to standard acidic conditions (e.g., TFA, HCl) and mild basic conditions (e.g., piperidine) used in peptide synthesis. It is orthogonally cleaved via a single-electron transfer (SET) reduction. When treated with [3], the metal donates an electron to the ketone, forming a radical anion. This triggers the highly specific cleavage of the adjacent C–O (or C–S) bond, releasing the free substrate and a zinc enolate, which subsequently tautomerizes to the inert byproduct 1-(tetrahydro-2-furanyl)ethanone[4][5].
Comparative Performance Data
To justify the selection of THFM-Cl over traditional reagents, Table 1 summarizes its physicochemical and strategic advantages in multi-step synthesis.
Table 1: Comparative Analysis of Carboxylic Acid Protecting Groups
| Protecting Group | Reagent | Lipophilicity Impact | Orthogonal Cleavage Conditions | Stability to TFA | Stability to Base |
| THFM (Proposed) | THFM-Cl | Low (Hydrophilic THF) | Zn/AcOH, Mg/AcOH, or UV Photolysis | Highly Stable | Moderate |
| Phenacyl (Pac) | Phenacyl Bromide | High (Hydrophobic Phenyl) | Zn/AcOH, Mg/AcOH, or UV Photolysis | Highly Stable | Moderate |
| Benzyl (Bn) | Benzyl Bromide | High | H2 /Pd-C or strong Lewis acids | Moderately Stable | Highly Stable |
| t-Butyl (tBu) | Isobutylene / Boc2O | Moderate | Strong Acid (TFA, HCl) | Unstable | Highly Stable |
Experimental Workflows & Protocols
Protocol A: Installation of the THFM Protecting Group (Esterification)
Rationale: Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the THFM-Cl electrophile. DMF is utilized to ensure the carboxylate remains fully solvated and highly nucleophilic.
-
Preparation: Dissolve the target carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.
-
Base Addition: Add DIPEA (1.5 eq, 15 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete carboxylate formation.
-
Alkylation: Cool the reaction mixture to 0 °C. Slowly add 2-chloro-1-(tetrahydro-2-furanyl)ethanone (THFM-Cl) (1.1 eq, 11 mmol) dissolved in 5 mL of DMF.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar baseline acid spot and the appearance of a less polar spot indicates successful conversion.
-
-
Workup & Isolation: Quench the reaction with water (50 mL) and extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers sequentially with 5% aqueous NaHCO3 , water, and brine. This specific washing sequence ensures the complete removal of residual DMF and unreacted acid. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Orthogonal Deprotection via Zinc/Acetic Acid
Rationale: Zinc dust provides the electron source for the SET mechanism. Acetic acid serves a dual purpose: it acts as the solvent and provides the necessary proton source to quench the resulting enolate byproduct. This highly specific reductive method avoids hydrolytic conditions, thereby preserving sensitive esters, amides, or epoxides located elsewhere in the complex molecule.
-
Preparation: Dissolve the THFM-protected intermediate (1.0 eq, 5 mmol) in a mixture of Acetic Acid and Water (9:1 v/v, 25 mL).
-
Reduction: Add activated Zinc dust (10.0 eq, 50 mmol) in one portion at room temperature.
-
Critical Insight: Zinc dust must be freshly activated by washing with 1M HCl, water, ethanol, and ether, followed by drying in vacuo. This removes the passivating zinc oxide layer, ensuring rapid electron transfer.
-
-
Reaction Execution: Stir vigorously at room temperature for 1–2 hours.
-
Self-Validation Step: Monitor by LC-MS. The reaction is deemed complete when the mass of the protected species is fully converted to the mass of the free acid, with the concurrent appearance of the 1-(tetrahydro-2-furanyl)ethanone byproduct mass.
-
-
Workup: Filter the suspension through a pad of Celite to remove unreacted Zinc, washing the pad thoroughly with Ethyl Acetate (30 mL). Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.
-
Purification: Redissolve the concentrated residue in Ethyl Acetate, wash with 1M HCl (to solubilize and remove residual zinc salts) and brine. Dry, concentrate, and purify via flash chromatography.
Visualizations of Logical Workflows and Mechanisms
Caption: Logical workflow for THFM-Cl protection, downstream synthesis, and orthogonal deprotection.
Caption: Mechanistic pathway of THFM ester reductive cleavage via single-electron transfer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. The beta-phenacyl ester as a temporary protecting group to minimize cyclic imide formation during subsequent treatment of aspartyl peptides with HF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Continuous Flow Synthesis and Heterocyclic Functionalization of 2-Chloro-1-(tetrahydro-2-furanyl)ethanone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Scientific Rationale
The compound Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 141060-98-2) is a highly reactive α -chloroketone that serves as a critical building block in medicinal chemistry[1]. It is a key precursor for tetrahydrofuran-bearing heterocycles, including intermediates for uroselective α1 -adrenergic receptor antagonists like Alfuzosin[2].
The Case for Flow Chemistry
In traditional batch processing, the synthesis of α -chloroketones via Arndt-Eistert homologation presents severe safety and scalability bottlenecks. The process relies on diazomethane (CH₂N₂), a highly toxic and explosive gas. Furthermore, the resulting α -chloroketones are potent lachrymators and skin irritants, making their isolation hazardous[3].
Continuous manufacturing (flow chemistry) is uniquely suited for handling such unstable and hazardous intermediates[4]. By utilizing a membrane-based flow reactor, diazomethane can be generated on-demand and consumed in situ, keeping the steady-state inventory of the explosive gas near zero[5]. Telescoping this synthesis directly into downstream functionalization (e.g., Hantzsch thiazole synthesis) eliminates human exposure to the lachrymatory chloroketone, creating a safer, self-validating, and highly efficient continuous process.
Upstream Workflow: Continuous Synthesis of the α -Chloroketone
Mechanistic Causality & Design
To avoid the generation of HCl during the initial diazomethane reaction (which would prematurely consume a second equivalent of CH₂N₂), the starting material, tetrahydro-2-furoic acid, is first activated as a mixed anhydride rather than an acyl chloride.
We employ a Teflon AF-2400 tube-in-tube reactor . The inner tube carries an aqueous stream generating diazomethane from N-methyl-N-nitrosourea (MNU) and KOH. The highly permeable AF-2400 membrane allows anhydrous CH₂N₂ to diffuse into the outer organic stream containing the mixed anhydride[5]. This phase separation ensures that water and basic impurities do not hydrolyze the sensitive anhydride.
Continuous flow synthesis of alpha-chloroketone via membrane-based diazomethane generation.
Protocol 1: Step-by-Step Methodology
1. System Priming & Precursor Activation:
-
Stream A (Activation): In a batch vessel, react tetrahydro-2-furoic acid (1.0 eq) with ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in anhydrous THF at -5 °C for 15 minutes to form the mixed anhydride. Filter the precipitated NMM·HCl salts inline before pumping.
-
Stream B (Diazo Precursor): Prepare a 1.0 M solution of MNU in THF.
-
Stream C (Base): Prepare a 30% w/w aqueous KOH solution.
2. Diazomethane Generation (Steady-State):
-
Pump Stream B and Stream C into a T-mixer at a 1:1 volumetric ratio, directing the biphasic mixture into the inner capillary of the AF-2400 tube-in-tube reactor.
-
Pump Stream A (Mixed Anhydride) through the outer annular space of the reactor in a counter-current configuration to maximize the concentration gradient and CH₂N₂ mass transfer.
3. Inline Process Analytical Technology (PAT) Validation:
-
Route the effluent of the outer tube through an inline ReactIR flow cell.
-
Self-Validation Loop: The system continuously monitors the diazo peak at ~2100 cm⁻¹. If the peak area drops below the validated threshold, the system automatically adjusts the MNU/KOH pump rates to maintain complete conversion of the anhydride.
4. Halogenation:
-
Mix the diazoketone stream with a 4.0 M aqueous HCl stream via a Hastelloy cross-mixer.
-
Pass the segmented flow through a 10 mL perfluoroalkoxy (PFA) residence coil at 25 °C ( tres = 3 min). Nitrogen gas will evolve as the α -chloroketone (CAS 141060-98-2) forms.
Downstream Workflow: Telescoped Hantzsch Thiazole Synthesis
Mechanistic Causality & Design
Batch Hantzsch thiazole syntheses often suffer from thermal degradation, tar formation, and poor yields due to prolonged heating. By utilizing a Back Pressure Regulator (BPR) in a flow setup, we can superheat the reaction solvent (ethanol) well above its atmospheric boiling point. This accelerates the condensation and cyclization kinetics, reducing reaction times from hours to minutes and significantly improving the impurity profile.
Telescoped continuous flow Hantzsch thiazole synthesis with inline purification.
Protocol 2: Step-by-Step Methodology
1. Telescoping & Mixing:
-
Direct the crude α -chloroketone stream from Protocol 1 through an inline phase separator to remove the aqueous HCl phase.
-
Mix the organic stream with a 1.2 M solution of thiourea in ethanol using a static micromixer.
2. Superheated Cyclization:
-
Direct the combined stream into a 20 mL stainless steel coil reactor submerged in a heating bath set to 120 °C.
-
Maintain a flow rate that ensures a residence time ( tres ) of exactly 5.0 minutes.
3. Pressurization & Inline Purification:
-
Install a 100 psi Back Pressure Regulator (BPR) at the reactor outlet to maintain the ethanol/THF mixture in the liquid phase.
-
Pass the depressurized effluent through a membrane-based liquid-liquid separator (using water/ethyl acetate) to isolate the 2-amino-4-(tetrahydro-2-furanyl)thiazole product in the organic phase.
Quantitative Data Presentation
The implementation of continuous flow significantly outperforms traditional batch methods, particularly regarding the Space-Time Yield (STY) and safety metrics.
Table 1: Batch vs. Flow Comparison for α -Chloroketone (CAS 141060-98-2) Synthesis
| Metric | Traditional Batch | Continuous Flow (Membrane) | Advantage |
| Active CH₂N₂ Inventory | High (Explosion Risk) | < 0.1 mmol (In-situ) | Unprecedented safety profile |
| Reaction Time ( tres ) | 4 - 6 hours | 8 minutes (Total) | 45x faster throughput |
| Isolated Yield | 65 - 72% | 91 - 94% | Elimination of side reactions |
| Space-Time Yield (STY) | < 10 g / L·h | > 450 g / L·h | Highly scalable for API production |
Table 2: Optimization of Residence Time and Temperature for Hantzsch Thiazole Formation
| Temperature (°C) | Pressure (psi) | Residence Time (min) | Conversion (%) | Impurity Profile (Tar) |
| 78 (Reflux) | Atmospheric | 120.0 | 82% | High |
| 100 | 50 | 15.0 | 94% | Moderate |
| 120 (Optimized) | 100 | 5.0 | >99% | Non-detectable |
| 140 | 150 | 2.0 | 91% | Low (Product degradation) |
References
-
Chemsrc Database. Tetrahydro-2-furancarbonyl chloride and downstream derivatives (CAS: 141060-98-2). Retrieved March 13, 2026.
-
Kappe, C. O., et al. "One-pot synthesis of α-haloketones employing a membrane-based semibatch diazomethane generator." Journal of Flow Chemistry, 6(3), 211-217 (2016).
-
Pfizer Process Chemistry. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 26(7), 1982-2012 (2022).
-
Wirth, T., et al. "Diazo Compounds in Continuous Flow Technology." Cardiff University Repository, (2016).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-"
Welcome to the Technical Support Center for the purification of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (also known as 2-chloro-1-(tetrahydrofuran-2-yl)ethanone or chloroacetyltetrahydrofuran). This compound is a highly reactive α -chloroketone utilized as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals.
Because of the dual functionality of the molecule—an acid-sensitive tetrahydrofuran (THF) ring and a highly electrophilic α -chloroketone moiety—purification of the crude reaction mixture requires strict control over temperature, pH, and stationary phase interactions. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize yield and purity.
Part 1: Troubleshooting Guide & FAQs
Q1: During vacuum distillation, my crude product turns dark brown and the yield drops significantly. What is causing this degradation? A: This is a classic case of thermal degradation. α -Chloroketones possess an highly activated C-Cl bond adjacent to an electron-withdrawing carbonyl group [1]. At elevated temperatures (typically >90°C), the molecule undergoes self-condensation, polymerization, or Favorskii-type rearrangements. Furthermore, any residual acid (e.g., HCl or unreacted chloroacetyl chloride) from the synthesis will catalyze the ring-opening of the tetrahydrofuran moiety. Solution: You must use a short-path high-vacuum distillation setup to lower the boiling point. Ensure the oil bath temperature never exceeds 70°C. Prior to distillation, it is critical to perform a rigorous aqueous workup to neutralize all residual acids.
Q2: I attempted to purify the crude mixture using standard silica gel flash chromatography, but I recovered less than 30% of my product. Where did it go? A: Standard silica gel is slightly acidic. When an α -chloroketone with a THF ring is exposed to an acidic stationary phase, it is highly susceptible to hydrolysis and acid-catalyzed ring-opening, leading to irreversible retention on the column [2]. Solution: If chromatography is absolutely necessary (e.g., to remove dichloroacetyl byproducts that co-distill), you must use deactivated silica gel (pre-treated with 1% triethylamine in the eluent) or switch to neutral alumina. However, vacuum distillation remains the industry standard for this specific compound.
Q3: How can I confirm that my crude mixture is safe to distill without risking a runaway polymerization? A: Implement a self-validating pH check during your extraction phase. After washing the organic layer with cold saturated aqueous NaHCO3 , test the pH of the separated aqueous layer. If the pH is < 7.0, the organic layer is not safe to distill. Repeat the bicarbonate wash until the aqueous effluent registers a pH of 7.5–8.0. Drying the organic layer over anhydrous Na2SO4 rather than MgSO4 (which is mildly Lewis acidic) further prevents pre-distillation degradation.
Part 2: Quantitative Data & Method Comparison
Selecting the right purification method depends on the scale and the specific impurity profile of your crude mixture. Below is a comparative analysis of purification strategies for 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
| Purification Method | Typical Yield | Purity Achieved | Scalability | Key Limitations / Risks |
| Short-Path Vacuum Distillation | 80–88% | >98% | High (Kg scale) | Requires high vacuum (<1 mmHg) to keep bath temp <70°C. |
| Standard Distillation (Atmospheric) | <20% | N/A | Low | Severe thermal decomposition and polymerization [1]. |
| Standard Silica Chromatography | 20–35% | 90–95% | Low (mg to g) | Acid-catalyzed THF ring-opening; hydrolysis of C-Cl bond. |
| Deactivated Silica Chromatography | 65–75% | >95% | Moderate | High solvent consumption; requires Et3N which must be removed later. |
Part 3: Step-by-Step Experimental Protocol
The following protocol outlines the optimal liquid-liquid extraction and short-path vacuum distillation workflow, designed to yield >98% pure product while mitigating thermal and acidic degradation [3].
Phase 1: Neutralization and Extraction (Self-Validating)
-
Dilution: Dilute the crude reaction mixture (containing 2-chloro-1-(tetrahydro-2-furanyl)ethanone, residual acid chlorides, and solvent) with 2 volumes of cold dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
-
Quenching: Transfer the organic mixture to a separatory funnel and slowly add 1 volume of ice-cold saturated aqueous NaHCO3 . Caution: Vigorous CO2 evolution will occur.
-
Phase Separation & Validation: Gently invert the funnel (venting frequently). Allow the layers to separate. Draw off the aqueous layer and test its pH.
-
Validation Check: If pH < 7, repeat Step 2. Do not proceed until the aqueous wash is slightly basic (pH ~7.5).
-
-
Brine Wash: Wash the organic layer with 0.5 volumes of saturated aqueous NaCl (brine) to remove residual water and salts.
-
Drying: Dry the organic phase over anhydrous Na2SO4 for 30 minutes. Filter the drying agent and concentrate the filtrate using a rotary evaporator (water bath ≤ 30°C) to yield the neutralized crude oil.
Phase 2: Short-Path Vacuum Distillation
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar, a jacketed short-path distillation head, and a multi-neck receiving cow flask. Connect the system to a high-vacuum pump equipped with a cold trap.
-
Evacuation: Apply vacuum ( ≤ 1.0 mmHg) before applying any heat. Ensure the system is leak-free.
-
Heating: Submerge the distillation flask in an electrically heated oil bath. Gradually increase the temperature. Do not exceed an oil bath temperature of 70°C.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling solvent residues or unreacted THF derivatives.
-
Main Fraction: The pure 2-chloro-1-(tetrahydro-2-furanyl)ethanone will distill as a pale yellow to colorless liquid. (Note: Exact boiling point depends strictly on your vacuum depth; monitor the vapor temperature closely).
-
-
Storage: Backfill the system with Argon or Nitrogen. Transfer the purified α -chloroketone to a dark amber vial, purge with inert gas, and store at -20°C to prevent long-term degradation.
Part 4: Process Visualization
The following diagram maps the critical decision points in the purification workflow, highlighting the chemical causality behind both successful isolation and common degradation pathways.
Purification workflows and degradation pathways for 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
References
-
Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses." Organic Syntheses, [Link].
Technical Support Center: Troubleshooting 2-Chloro-1-(tetrahydro-2-furanyl)ethanone
Welcome to the Technical Support Center for alpha-haloketone derivatives. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of 2-chloro-1-(tetrahydro-2-furanyl)ethanone (C₆H₉ClO₂). This molecule presents a "dual-threat" instability profile: it combines a highly electrophilic alpha-chloroketone moiety with an oxidation-prone tetrahydrofuran (THF) ring.
This guide is designed to move beyond basic handling instructions. Here, we dissect the causality behind the compound's degradation, provide self-validating experimental protocols, and offer actionable troubleshooting steps for your synthetic workflows.
Symptom-Based Troubleshooting Guide
If your experiments are failing or your yields are inexplicably low, identify your symptom below to understand the underlying chemical causality and implement the correct resolution.
Symptom A: Vials pressurize during storage; liquid turns from colorless to yellow/brown.
-
Root Cause (Thermal/Photolytic Cleavage): Alpha-chloroketones are notoriously light-sensitive and thermally labile. Exposure to UV light or ambient heat induces homolytic cleavage of the C-Cl bond, initiating a radical cascade that leads to slow polymerization and the release of hydrogen chloride (HCl) gas[1]. The evolved HCl acts as an auto-catalyst, further degrading the THF ring and causing the characteristic yellowing (resin formation).
-
Resolution: Store the neat compound strictly under an inert atmosphere (argon/nitrogen) at -20°C in amber or foil-wrapped vials. If downstream chemistry permits, storing the compound over a mild acid scavenger (e.g., calcium carbonate) can neutralize trace HCl and prevent auto-catalytic failure[1].
Symptom B: Appearance of a highly polar baseline spot on TLC during aqueous workup.
-
Root Cause (Hydrolysis): The alpha-carbon is exceptionally electrophilic. The inductive pull of both the carbonyl oxygen and the adjacent chlorine atom lowers the activation energy for nucleophilic attack. In aqueous environments, the chloride is rapidly displaced by water or hydroxide, yielding the highly polar 2-hydroxy-1-(tetrahydro-2-furanyl)ethanone[2].
-
Resolution: Minimize aqueous contact time. Perform extractions rapidly using cold brine (to suppress reaction kinetics), and dry the organic layers immediately over anhydrous Na₂SO₄. Avoid leaving the compound in aqueous emulsions overnight.
Symptom C: Unexpected carboxylic acid derivatives isolated during base-mediated reactions.
-
Root Cause (Favorskii Rearrangement): The alpha-protons of haloketones are highly acidic[3]. In the presence of alkoxides or hydroxide bases, deprotonation occurs rapidly to form an enolate. This enolate attacks the chlorinated carbon, forming a transient cyclopropanone intermediate that is subsequently cleaved by the base to yield ring-contracted or rearranged carboxylic acids.
-
Resolution: If your goal is to preserve the alpha-chloroketone, avoid nucleophilic bases. Utilize sterically hindered, non-nucleophilic bases (e.g., LDA, DIPEA) at cryogenic temperatures (-78°C) to favor kinetic enolate formation without triggering the rearrangement cascade.
Mechanistic Deep Dive: Decomposition Pathways
Understanding the structural vulnerabilities of 2-chloro-1-(tetrahydro-2-furanyl)ethanone is essential for designing robust experiments. The molecule degrades via four primary pathways, dictated by the environmental stressor.
Fig 1. Primary degradation pathways of 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Quantitative Degradation Profile
To assist in experimental planning, the following table summarizes the kinetic vulnerabilities of the compound under various stress conditions.
| Degradation Pathway | Stress Condition | Causal Mechanism | Est. Half-Life (25°C) | Primary Degradant |
| Hydrolysis | Aqueous media (pH > 8 or pH < 4) | Nucleophilic substitution at the highly electrophilic alpha-carbon[2]. | < 2 hours | 2-hydroxy-1-(tetrahydro-2-furanyl)ethanone |
| Auto-Oxidation | Atmospheric Oxygen | Radical abstraction at the weak ethereal alpha-C-H bonds of the THF ring. | 3-5 days | THF-hydroperoxide derivatives (Explosion hazard) |
| Favorskii | Alkoxide/Hydroxide bases | Enolate formation followed by cyclopropanone intermediate cleavage[3]. | < 15 minutes | Rearranged carboxylic esters/acids |
| Thermal/Photolytic | > 40°C or UV exposure | Homolytic C-Cl bond cleavage leading to radical cascades[1]. | Weeks (Dark) / Hours (UV) | Polymeric resins + HCl gas |
Self-Validating Experimental Protocol: Forced Degradation Study
To establish a trustworthy handling protocol for your specific laboratory environment, you must validate the compound's stability. This protocol is designed as a self-validating system : it incorporates an internal standard and a specific quenching mechanism to differentiate between thermal, oxidative, and hydrolytic degradation without analytical artifacts.
Fig 2. Self-validating experimental workflow for forced degradation stability testing.
Step-by-Step Methodology
Step 1: System Suitability & Sample Preparation
-
Action: Prepare a 1.0 mg/mL stock solution of 2-chloro-1-(tetrahydro-2-furanyl)ethanone in anhydrous, peroxide-free Methyl tert-butyl ether (MTBE). Add 0.1 mg/mL of an inert internal standard (e.g., biphenyl).
-
Causality: MTBE is chosen over Diethyl Ether or THF because it is highly resistant to auto-oxidation (peroxide formation), ensuring the solvent does not artificially induce degradation of the analyte. The internal standard validates that any peak area reduction is due to actual degradation, not injection volume errors.
Step 2: Stress Induction (Parallel Aliquots)
-
Action: Divide the stock into three sealed vials.
-
Vial 1 (Thermal): Heat to 50°C in the dark.
-
Vial 2 (Hydrolytic): Add 10% v/v of 0.1 M NaOH.
-
Vial 3 (Oxidative): Bubble with ambient air for 5 minutes, leave unsealed under a fluorescent light.
-
Step 3: Precision Quenching
-
Action: At predefined time points (t=1h, 4h, 24h), extract a 100 µL aliquot and immediately quench into 900 µL of a cold (4°C) pH 7.0 phosphate buffer.
-
Causality: Alpha-chloroketones degrade rapidly in both acidic and basic media[2]. Quenching to exactly pH 7 arrests both base-catalyzed Favorskii rearrangements and acid-catalyzed enolization/hydrolysis, effectively "freezing" the degradation profile for accurate downstream analysis.
Step 4: Analytical Quantification
-
Action: Analyze via HPLC-UV (210 nm) using a C18 column and a generic Water/Acetonitrile gradient.
-
Causality: UV at 210 nm captures the carbonyl absorbance. Track the disappearance of the parent peak relative to the biphenyl internal standard to calculate the precise half-life under your lab's specific conditions.
Frequently Asked Questions (FAQs)
Q: Can I purify degraded 2-chloro-1-(tetrahydro-2-furanyl)ethanone via standard distillation? A: Absolutely not. Alpha-chloroketones are known to decompose explosively during distillation at atmospheric pressure[1]. Furthermore, the THF ring may have formed hydroperoxides during storage, which concentrate and detonate upon heating. If purification is mandatory, use high-vacuum short-path distillation at temperatures strictly below 40°C behind a blast shield.
Q: Why do my eyes burn when handling this compound outside the fume hood? A: The compound contains an alpha-chloroketone motif. Chemicals in this class (such as the structurally simpler chloroacetone) are potent lachrymators (tear gas agents) that severely irritate the mucous membranes and eyes[1]. It must only be handled inside a properly certified, high-flow fume hood.
Q: I need to perform a Grignard addition to the ketone. Will the alpha-chlorine interfere? A: Yes. Grignard reagents are highly nucleophilic and basic. They will likely attack the alpha-carbon (displacing the chloride) or deprotonate the alpha-position, leading to complex mixtures of halohydrins, epoxides, and Favorskii-type byproducts. Consider masking the ketone or using a less reactive nucleophile (e.g., organozinc reagents) under highly controlled conditions.
References
-
Master Organic Chemistry. "Haloform Reaction of Methyl Ketones." URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6571, Chloroacetone." PubChem. URL: [Link]
Sources
Technical Support Center: Troubleshooting 2-Chloro-1-(tetrahydrofuran-2-yl)ethanone Reactivity
Welcome to the Application Scientist Support Center. This guide addresses the specific chemical behavior and troubleshooting pathways for Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 141060-98-2). Widely utilized as a chiral synthon and a critical intermediate in the synthesis of pharmaceuticals like Alfuzosin[1], this alpha-chloroketone frequently presents challenges related to sluggish nucleophilic substitution and base-catalyzed degradation.
Section 1: Mechanistic Causality of Reactivity Issues
Before troubleshooting, it is critical to understand why this molecule behaves the way it does. The duality of its reactivity is governed by the highly electrophilic alpha-carbon and the adjacent tetrahydrofuran (THF) ring[2].
-
Steric Hindrance: While the carbonyl group inductively activates the adjacent C-Cl bond, making it more reactive than standard alkyl chlorides, the bulky THF ring physically blocks the optimal trajectory required for backside S_N2 attack[2].
-
Chelation-Induced Deactivation: The oxygen atom within the THF ring can coordinate with hard Lewis acids or alkali metals (e.g., Na+, K+ from base catalysts). This forms a rigid bidentate chelate with the carbonyl oxygen, locking the conformation and further shielding the electrophilic alpha-carbon from incoming nucleophiles.
-
Competing Degradation: In polar protic solvents containing bases, the highly activated C-Cl bond is susceptible to Favorskii rearrangement or direct hydrolysis[2]. Furthermore, if adventitious reducing agents are present, the ketone can reduce to a chlorohydrin, which rapidly undergoes base-promoted epoxide formation[3].
Section 2: FAQs & Targeted Troubleshooting
Q1: My S_N2 amination reaction is stalling at <20% conversion, and I recover mostly unreacted starting material. How do I force the reaction to completion? A: The stalling is caused by the high activation energy barrier of the sterically hindered S_N2 transition state. To overcome this, you must alter the leaving group in situ. Implement a Finkelstein activation by adding 0.5 to 1.0 equivalents of Potassium Iodide (KI). The iodide ion, being a softer and less solvated nucleophile, rapidly displaces the chloride to form an alpha-iodoketone intermediate, which is exponentially more reactive toward amines[2]. Additionally, switch your solvent to a polar aprotic medium (e.g., Acetonitrile or DMF) to strip the solvation shell from your nucleophile.
Q2: I am using Triethylamine (TEA) as a base, but I am observing a complex mixture of degradation products on my LC-MS. What is going wrong? A: Triethylamine can act as a competing nucleophile, leading to quaternary ammonium salt formation. Furthermore, localized high concentrations of base in protic environments can trigger Favorskii rearrangements or self-condensation[2]. Solution: Switch to a heterogeneous, non-nucleophilic inorganic base such as anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃). This keeps the effective concentration of dissolved base low, favoring the desired intermolecular alkylation over intramolecular degradation.
Q3: I need to convert this chloroketone into an epoxide for a downstream cascade. What is the most reliable method? A: Direct epoxidation from the chloroketone requires a two-step, one-pot reduction-cyclization. First, reduce the ketone to a chlorohydrin using a stereoselective borane complex (e.g., Borane-THF or Borane-DEA) at low temperatures[4]. Once the chlorohydrin is formed, subsequent treatment with excess aqueous NaOH promotes rapid intramolecular S_N2 cyclization to the epoxide[3].
Section 3: Diagnostic Workflows & Pathways
Mechanistic pathways showing Finkelstein activation vs. metal-chelation deactivation.
Step-by-step diagnostic workflow for troubleshooting low yields in alpha-chloroketone alkylations.
Section 4: Quantitative Data & Optimization
The following table summarizes the empirical optimization of reaction conditions for the alkylation of a primary amine using 2-chloro-1-(tetrahydrofuran-2-yl)ethanone.
| Solvent | Base | Catalyst | Temp (°C) | Conversion (%) | Major Byproduct |
| Methanol | TEA (2.0 eq) | None | 65 | < 15% | Favorskii ester / Hydrolysis |
| THF | DIPEA (2.0 eq) | None | 65 | 25% | Unreacted SM / Quaternary salt |
| Acetonitrile | K₂CO₃ (2.5 eq) | None | 25 | 45% | Unreacted SM |
| Acetonitrile | K₂CO₃ (2.5 eq) | KI (0.5 eq) | 25 | > 95% | None (Clean conversion) |
Section 5: Self-Validating Experimental Protocols
Protocol 1: Finkelstein-Catalyzed Amination (High-Yield Workflow)
Purpose: To overcome steric hindrance and achieve >95% conversion in amination reactions. Self-Validation Checkpoint: The reaction mixture will transition from pale yellow to a distinct amber/orange color upon the formation of the highly reactive alpha-iodoketone intermediate.
-
Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 2-chloro-1-(tetrahydrofuran-2-yl)ethanone (1.0 eq) and anhydrous Acetonitrile (10 mL/mmol).
-
Activation: Add Potassium Iodide (0.5 eq). Stir at room temperature for 30 minutes. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The iodo-intermediate will elute slightly faster than the chloro-starting material.
-
Base Addition: Add finely milled, anhydrous K₂CO₃ (2.5 eq).
-
Nucleophile Addition: Add the target amine (1.1 eq) dropwise over 10 minutes to prevent exothermic spikes.
-
Reaction: Stir at 25°C for 12-18 hours.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and Water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Controlled Reduction to Chlorohydrin
Purpose: To safely reduce the ketone without triggering premature epoxide formation[4]. Self-Validation Checkpoint: GC-MS or LC-MS should confirm the mass of the chlorohydrin (M+2) with zero trace of the epoxide (M-36), proving the basicity was kept low enough to prevent cyclization.
-
Setup: Dissolve the chloroketone (1.0 eq) in anhydrous THF and cool to -5°C using an ice/brine bath.
-
Reduction: Slowly add Borane-Diethylaniline (BH₃·DEA) complex (0.6 eq) dropwise, maintaining the internal temperature below 0°C[4].
-
Quenching: After 2 hours, carefully quench the reaction with a slow addition of cold methanol until effervescence ceases.
References
1.[1] Title: The Organic Chemistry Of Drug Synthesis Volume 4 Source: MPDKRC URL: [Link]
2.[3] Title: Aminopyridine derivatives as selective dopamine D3 agonists (US2005247699A1) Source: Google Patents URL:
4.[4] Title: PROCESS FOR THE SYNTHESIS OF INTERMEDIATES OF NEBIVOLOL (EP3405467B1) Source: European Patent Office URL:[Link]
Sources
Technical Support Center: 2-chloro-1-(tetrahydro-2-furanyl)ethanone Reaction Optimization
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of functionalized α -chloro ketones. The synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone presents a classic chemoselectivity challenge: functionalizing the exocyclic α -carbon while preserving the acid- and radical-sensitive tetrahydrofuran (THF) moiety.
This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing the two primary synthetic pathways for this compound.
Synthetic Pathway Analysis
To synthesize 2-chloro-1-(tetrahydro-2-furanyl)ethanone, chemists typically choose between an Arndt-Eistert-type homologation from tetrahydro-2-furoic acid or direct α -chlorination of 1-(tetrahydrofuran-2-yl)ethanone . Understanding the mechanistic bifurcation is critical for selecting the right conditions for your scale and purity requirements.
Figure 1: Divergent synthetic pathways for 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Quantitative Data Summary
| Reaction Parameter | Route A: Homologation (TMS-Diazomethane) | Route B: Direct α -Chlorination |
| Starting Material | Tetrahydro-2-furoic acid | 1-(Tetrahydrofuran-2-yl)ethanone |
| Primary Reagents | Oxalyl chloride, TMS-CHN₂, Anhydrous HCl | N-Chlorosuccinimide (NCS), p-TsOH |
| Temperature Profile | -78 °C to 25 °C | 0 °C to 25 °C |
| Chemoselectivity | High (exclusive to terminal carbon) | Moderate (risk of THF ring chlorination) |
| Typical Yield | 75 - 85% | 50 - 65% |
| Scalability | Limited (exothermic, nitrogen gas evolution) | High (standard batch reactor compatible) |
Troubleshooting FAQs
Q1: During Route A, my acid chloride formation yields dark, tarry byproducts. What is causing this degradation? Expert Insight: This is a classic symptom of Vilsmeier-Haack type degradation caused by excessive DMF catalyst or localized heating. When using oxalyl chloride or thionyl chloride, the catalytic DMF forms a reactive chloroiminium ion. If the reaction is run at room temperature without proper cooling during the initial addition, the THF ring—which is sensitive to strong Lewis acids—can undergo ring-opening polymerization. Solution: Strictly maintain the internal temperature at 0 °C during the oxalyl chloride addition. Reduce DMF to no more than 0.05 equivalents.
Q2: I am using Route B (direct chlorination), but NMR shows significant chlorination on the THF ring itself. How do I direct the chlorine to the α -methyl group? Expert Insight: Chlorination of the THF ring (specifically at the C2 or C5 positions adjacent to the oxygen) occurs via a radical pathway . The α -hydrogens of the ether are highly susceptible to hydrogen atom transfer (HAT). To prevent this, you must force the reaction through an ionic enol pathway . Solution: Strictly exclude light (wrap the flask in foil) and radical initiators. Use an acid catalyst like p-Toluenesulfonic acid (p-TsOH) to promote the enolization of the ketone. The electron-rich enol will rapidly react with the electrophilic chlorine from NCS, outcompeting the radical ether cleavage.
Q3: The TMS-diazomethane step in Route A is giving low yields and incomplete conversion. What is going wrong? Expert Insight: Unlike hazardous diazomethane, (trimethylsilyl)diazomethane (TMS-CHN₂) is sterically hindered and less nucleophilic. If you are running the reaction in pure non-polar solvents (like pure hexanes or DCM), the tetrahedral intermediate fails to collapse efficiently. Solution: Use a mixed solvent system of THF and Acetonitrile (1:1). The polarity of acetonitrile stabilizes the diazonium intermediate, significantly accelerating the substitution of the chloride leaving group .
Q4: How do I prevent the THF ring from opening during the final HCl quench in Route A? Expert Insight: The THF ring is an ether, and ethers are cleaved by strong aqueous acids at elevated temperatures. If you use concentrated aqueous HCl to quench the diazoketone, the presence of water will not only risk forming the α -hydroxy ketone byproduct but also hydrolyze the THF ring. Solution: Use strictly anhydrous HCl (e.g., 4M HCl in 1,4-dioxane). Perform the addition at -78 °C and do not allow the reaction to warm above 0 °C until the nitrogen evolution has completely ceased.
Validated Experimental Protocols
Protocol A: Homologation via TMS-Diazomethane (High Purity Route)
This route is recommended for early-stage drug discovery where high purity and regioselectivity are paramount.
-
Acid Chloride Formation:
-
Dissolve tetrahydro-2-furoic acid (1.0 eq) in anhydrous DCM (0.2 M).
-
Add catalytic DMF (0.05 eq). Cool the reactor to 0 °C under nitrogen.
-
Add oxalyl chloride (1.2 eq) dropwise over 30 minutes.
-
Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Concentrate in vacuo to remove excess oxalyl chloride.
-
-
Diazotization:
-
Redissolve the crude acid chloride in a 1:1 mixture of anhydrous THF and Acetonitrile. Cool to 0 °C.
-
Add TMS-diazomethane (2.0 eq, 2M in hexanes) dropwise. Maintain stirring for 4 hours at 0 °C.
-
-
Chlorination & Quench:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add 4M anhydrous HCl in 1,4-dioxane (1.5 eq).
-
Stir for 1 hour at -78 °C, then slowly remove the bath and allow the mixture to reach 0 °C.
-
Quench carefully with saturated aqueous NaHCO3 , extract with Ethyl Acetate, dry over Na2SO4 , and concentrate to yield the target α -chloro ketone.
-
Protocol B: Direct α -Chlorination (Scale-Up Route)
This route is recommended for process scale-up due to the avoidance of hazardous diazo intermediates.
-
Enolization:
-
Dissolve 1-(tetrahydrofuran-2-yl)ethanone (1.0 eq) in anhydrous Acetonitrile (0.5 M).
-
Add p-Toluenesulfonic acid monohydrate (0.1 eq). Stir at room temperature for 15 minutes to establish the ketone-enol equilibrium.
-
-
Ionic Chlorination:
-
Wrap the reaction vessel entirely in aluminum foil to exclude ambient light. Cool to 0 °C.
-
Add N-Chlorosuccinimide (NCS, 1.05 eq) in three equal portions over 45 minutes to prevent thermal spikes.
-
-
Workup:
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water. Extract the aqueous layer with Methyl tert-butyl ether (MTBE).
-
Wash the combined organic layers with brine, dry over MgSO4 , and purify via short-path distillation or silica gel chromatography.
-
References
- "Heterocyclic modulators of lipid synthesis" (WO2012122391A1). Google Patents.
- "Process for preparing optically active tetrahydro-2-furoic acid" (US4985575A). Google Patents.
Removal of impurities from "2-chloro-1-(tetrahydro-2-furanyl)ethanone"
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks during intermediate purification. 2-Chloro-1-(tetrahydro-2-furanyl)ethanone (CAS: 141060-98-2) is a highly versatile building block, most notably utilized in the synthesis of [1].
The synthesis of this compound typically relies on a modified [2]. The process involves converting 2-tetrahydrofuroic acid to its acid chloride, reacting it with diazomethane to form a diazoketone intermediate, and finally quenching with anhydrous HCl to yield the chloromethyl ketone. While robust, the [3] and the sensitivity of the tetrahydrofuran (THF) ring make this pathway highly susceptible to moisture, stoichiometry, and temperature deviations.
This technical guide provides self-validating protocols and mechanistic troubleshooting to help you isolate high-purity 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
Mechanistic Pathway & Impurity Generation
Mechanistic workflow of 2-chloro-1-(tetrahydro-2-furanyl)ethanone synthesis and impurity origins.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I seeing a high concentration of ring-opened aliphatic impurities in my crude mixture, and how do I remove them? A1:
-
Causality: The THF ring is an ether, making it highly susceptible to acid-catalyzed cleavage. During the final step of the Arndt-Eistert reaction, anhydrous HCl is introduced to convert the diazoketone into the target chloromethyl ketone[2]. If the reaction temperature exceeds 0°C, or if HCl is present in large excess, the ethereal oxygen of the THF ring becomes protonated. Subsequent nucleophilic attack by the chloride ion forces the ring open, generating linear 1,5-dichloro-2-pentanone derivatives.
-
Resolution: To prevent this, strictly control the stoichiometry of HCl (1.0 to 1.1 equivalents) and maintain the reaction temperature below -5°C. To remove existing ring-opened impurities, utilize fractional vacuum distillation (Protocol C). The linear aliphatic chains exhibit different boiling points compared to the cyclic target compound.
Q2: My isolated product has a yellowish tint and TLC shows an impurity with a higher Rf value. What is happening? A2:
-
Causality: A yellow tint combined with a less polar impurity (higher Rf) strongly indicates the presence of over-chlorinated side products (e.g., dichloro-ketones) or trace residual diazoketone[3]. Diazoketones are inherently yellow and can persist if insufficient HCl was added. Dichloro impurities arise from radical chlorination side-reactions if excess chlorinating agents (like oxalyl chloride) were not fully removed before the diazomethane step.
-
Resolution: Residual diazoketone can be decomposed by washing the organic layer with a very dilute, cold aqueous acid. Dichloro impurities, being significantly less polar than the target mono-chloro compound, are easily removed via Flash Column Chromatography (Protocol B). They will elute in the first few fractions when using a non-polar solvent system.
Q3: How do I efficiently eliminate unreacted 2-tetrahydrofuroic acid from the final product without losing yield? A3:
-
Causality: Unreacted acid is the result of incomplete conversion during the initial acyl chloride formation, or due to adventitious moisture hydrolyzing the highly reactive 2-tetrahydrofuroyl chloride back to the starting material.
-
Resolution: Do not use chromatography for this. Carboxylic acids are best removed via Liquid-Liquid Extraction (Protocol A). Washing the organic phase with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the acid, driving it into the aqueous phase while the target ketone remains safely in the organic layer.
Quantitative Data: Impurity Profiling
| Impurity Type | Origin / Mechanistic Causality | Relative Polarity (TLC) | Recommended Removal Technique |
| Unreacted 2-Tetrahydrofuroic Acid | Incomplete reaction / Hydrolysis | Highly Polar (Stays at baseline) | Liquid-Liquid Extraction (Protocol A) |
| 2-Hydroxy-1-(tetrahydro-2-furanyl)ethanone | Moisture acting as a nucleophile during HCl quench | Polar (Lower Rf than target) | Flash Chromatography (Protocol B) |
| Ring-Opened Chloroketones | Acid-catalyzed ether cleavage from excess HCl | Moderate | Vacuum Distillation (Protocol C) |
| Dichloro-ketone Analogs | Radical chlorination / Excess reagents | Non-Polar (Higher Rf than target) | Flash Chromatography (Protocol B) |
Validated Experimental Protocols
Protocol A: Liquid-Liquid Extraction (Acid Scavenging)
Purpose: Removal of unreacted starting materials and water-soluble acidic byproducts.
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a ratio of 10 mL solvent per 1 gram of crude.
-
Neutralization: Wash the organic layer with 3 equal volumes of cold (4°C) saturated aqueous NaHCO₃. Self-Validation: Vent the separatory funnel frequently; the cessation of CO₂ gas evolution indicates that all residual acid has been neutralized.
-
Phase Separation: Collect the organic phase. The deprotonated 2-tetrahydrofuroic acid is now partitioned into the aqueous phase.
-
Washing & Drying: Wash the organic phase once with brine (saturated NaCl) to remove residual water, then dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 30°C to avoid thermal degradation.
Protocol B: Flash Column Chromatography
Purpose: Separation of structural analogs, including dichloro-ketones and hydroxymethyl ketones.
-
Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexane as the solvent.
-
Loading: Dissolve the crude oil in a minimum volume of Dichloromethane and apply it evenly to the top of the silica bed.
-
Elution Gradient: Begin elution with a 95:5 mixture of Hexane:Ethyl Acetate. Mechanistic insight: The non-polar dichloro impurities lack the dipole of the mono-chloro target and will elute first under these conditions. Gradually increase the polarity to 80:20 Hexane:Ethyl Acetate to elute the target 2-chloro-1-(tetrahydro-2-furanyl)ethanone.
-
Monitoring: Monitor fractions via TLC. Since the compound lacks strong UV chromophores, visualize the spots using a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain followed by gentle heating.
Protocol C: Fractional Vacuum Distillation
Purpose: Scalable purification to remove ring-opened aliphatic impurities and trace solvents.
-
Setup: Transfer the dried, pre-extracted crude oil to a round-bottom distillation flask equipped with a Vigreux column, a short-path condenser, and a multi-neck receiver.
-
Vacuum Application: Apply a high vacuum (ideally <1 Torr). Mechanistic insight: 2-Chloro-1-(tetrahydro-2-furanyl)ethanone is thermally sensitive. Distilling under high vacuum significantly lowers the boiling point, preventing thermal degradation or further acid-catalyzed ring-opening reactions.
-
Heating: Slowly increase the oil bath temperature. Discard the initial fore-run (containing trace solvents and highly volatile degradation products).
-
Collection: Collect the main fraction. Store the purified product under an inert atmosphere (Nitrogen or Argon) at 2-8°C to maintain long-term stability.
References
-
Arndt–Eistert reaction - Wikipedia Source: Wikipedia URL:[Link]
- US6020329A - Cephaloporins and homologues, preparations and pharmaceutical compositions Source: Google Patents URL
-
30.9: Rearrangements of Acyl Carbenes Source: Chemistry LibreTexts URL:[Link]
Sources
Technical Support Center: Synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone
Introduction
Welcome to the technical support center for the synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging chemical intermediate. The synthesis of this α-chloro ketone, typically approached via the reaction of tetrahydrofuran (THF) with chloroacetyl chloride, is fraught with potential pitfalls, primarily due to the high reactivity of the cyclic ether starting material in the presence of acid catalysts.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve higher yields and purity.
Understanding the Core Challenge: The Dual Reactivity of Tetrahydrofuran
The primary challenge in the synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone lies in controlling the reactivity of tetrahydrofuran (THF) in the presence of a Lewis acid catalyst, which is necessary to activate the chloroacetyl chloride. THF can react in two competing ways:
-
Desired Pathway: Acylation at the α-carbon. This is a Friedel-Crafts-type acylation where the chloroacetyl group attaches to the carbon atom adjacent to the oxygen in the THF ring.
-
Dominant Pitfall: Acylative Ring-Opening. The Lewis acid can coordinate to the oxygen atom of THF, weakening the C-O bonds and making the ring susceptible to nucleophilic attack by the chloride ion (from the chloroacetyl chloride or the Lewis acid complex). This leads to the formation of a linear ester, 4-chlorobutyl chloroacetate, instead of the desired cyclic ketone.[1]
-
Major Side Reaction: Cationic Ring-Opening Polymerization (CROP). The activated THF can also be attacked by another THF molecule, initiating a polymerization cascade that results in the formation of polytetrahydrofuran (PTHF), often observed as a viscous or solid byproduct.[2]
The following sections will address how to manage these competing reaction pathways.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is not producing the expected 2-chloro-1-(tetrahydro-2-furanyl)ethanone, or the yield is very low. What are the likely causes?
Answer: Low or no yield is the most common problem and can be attributed to several factors, primarily related to catalyst activity and reaction conditions that favor side reactions.
-
Potential Cause A: Catalyst Deactivation
-
Explanation: Lewis acids commonly used for acylation, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are extremely sensitive to moisture.[3] Any water present in the reagents or glassware will hydrolyze the catalyst, rendering it inactive.
-
Recommended Solution:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.
-
Use a fresh, high-purity Lewis acid from a newly opened container. Handle the Lewis acid in a glovebox or under a stream of inert gas.
-
-
-
Potential Cause B: Unfavorable Reaction Temperature
-
Explanation: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate may be too slow to be practical. If it is too high, it will almost certainly favor the thermodynamically more stable ring-opened product and promote polymerization.
-
Recommended Solution:
-
Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) to control the initial exothermic reaction between the Lewis acid and chloroacetyl chloride.
-
Add the THF slowly to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm up gradually to room temperature and monitor its progress by TLC or GC-MS.
-
-
-
Potential Cause C: Incorrect Stoichiometry
-
Explanation: The molar ratio of the reactants and catalyst is crucial. An excess of Lewis acid can significantly increase the rate of polymerization.
-
Recommended Solution:
-
Start with a 1:1 molar ratio of THF to chloroacetyl chloride.
-
Use a catalytic amount of the Lewis acid if possible, although for less reactive systems, a stoichiometric amount may be necessary.[4] It is advisable to start with a lower amount of catalyst (e.g., 0.8-1.0 equivalents) and optimize from there.
-
-
Issue 2: Formation of a Viscous Liquid or Solid Precipitate
Question: My reaction mixture has turned into a thick, sticky mass, and I cannot isolate any product. What is happening?
Answer: The formation of a viscous or solid mass is a clear indication of significant polymerization of THF.
-
Explanation: The Lewis acid-activated THF is a potent electrophile that can be attacked by other THF molecules, initiating cationic ring-opening polymerization (CROP).[2] This process is often rapid and irreversible under typical acylation conditions.
-
Troubleshooting Workflow for Polymerization:
Caption: Troubleshooting workflow for THF polymerization.
Issue 3: Product Identified as 4-chlorobutyl chloroacetate
Question: My analysis (NMR, GC-MS) shows that the main product is a linear ester, likely 4-chlorobutyl chloroacetate, not the cyclic ketone. Why did this happen?
Answer: This is a common outcome and is due to the acylative ring-opening of THF being the kinetically or thermodynamically favored pathway under many conditions.[1]
-
Mechanism of Acylative Ring-Opening:
Caption: Simplified mechanism of acylative ring-opening of THF.
-
Recommended Actions:
-
Embrace the Intermediate: If 4-chlorobutyl chloroacetate is formed cleanly, consider it as an intermediate. It may be possible to cyclize this compound to the desired product in a subsequent step, for example, through an intramolecular Friedel-Crafts reaction, although this would require further investigation and development.
-
Attempt an Alternative Route: A more reliable approach may be to synthesize 1-(tetrahydro-2-furanyl)ethanone first and then perform an α-chlorination. This two-step process avoids the issue of ring-opening during the C-C bond formation. (See Experimental Protocols section).
-
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid for this synthesis? A1: There is no single "best" Lewis acid, as the optimal choice depends on the specific reaction conditions. Strong Lewis acids like AlCl₃ are effective at activating the acyl chloride but also aggressively promote polymerization.[5][6] Milder Lewis acids such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) may offer a better balance by reducing the rate of side reactions.[7] It is recommended to screen a few Lewis acids to find the best performer for your system.
Q2: What are the ideal solvent and temperature conditions? A2: Anhydrous, non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred.[8] The reaction should be initiated at low temperatures (0 °C to -78 °C) to control the initial exotherm and minimize polymerization. The reaction can then be allowed to slowly warm to room temperature.
Q3: How can I monitor the reaction progress? A3: Thin-layer chromatography (TLC) is a convenient way to monitor the consumption of the starting material (if THF is not used as the solvent) and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the products and byproducts in the reaction mixture.
Q4: Are there higher-yielding alternative synthetic routes? A4: Yes. A potentially more reliable and higher-yielding route is a two-step process:
-
Acylation of THF with a less reactive acylating agent: For example, reacting THF with acetic anhydride in the presence of a catalyst to form 1-(tetrahydro-2-furanyl)ethanone.
-
α-Chlorination of the resulting ketone: The ketone can then be chlorinated at the α-position using a variety of reagents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[9][10]
Q5: What are the safety precautions for this reaction? A5:
-
Chloroacetyl chloride is highly corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Lewis acids like AlCl₃ are corrosive and react exothermically with moisture. Handle them with care, avoiding inhalation of dust.
-
The reaction can be exothermic . Ensure proper cooling and slow addition of reagents.
-
The reaction generates HCl gas , which is corrosive and toxic. Ensure the reaction is performed in a fume hood with adequate ventilation.[3]
Experimental Protocols
Protocol 1: Direct Acylation of THF with Chloroacetyl Chloride (High-Risk, for Investigation)
This protocol is provided for experimental investigation but carries a high risk of failure due to polymerization and ring-opening.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 50 mL) and aluminum chloride (AlCl₃, 1.2 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.
-
Acylation Reaction: Dissolve anhydrous tetrahydrofuran (THF, 1.0 equivalent) in anhydrous DCM (20 mL) in the dropping funnel. Add the THF solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and water. Stir vigorously. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via α-Chlorination of 1-(tetrahydro-2-furanyl)ethanone (Recommended Route)
Step A: Synthesis of 1-(tetrahydro-2-furanyl)ethanone
-
Reaction Setup: In a round-bottom flask, combine tetrahydrofuran (THF, 5.0 equivalents) and acetic anhydride (1.0 equivalent).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., zinc chloride, ZnCl₂, 0.1 equivalents).
-
Reaction: Heat the mixture to a gentle reflux and stir for 4-6 hours. Monitor the reaction by GC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with diethyl ether, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify by distillation or column chromatography to obtain 1-(tetrahydro-2-furanyl)ethanone.
Step B: α-Chlorination
-
Reaction Setup: Dissolve 1-(tetrahydro-2-furanyl)ethanone (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.[9]
-
Chlorination: Cool the solution to 0 °C. Add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-1-(tetrahydro-2-furanyl)ethanone.[9]
Quantitative Data Summary
| Lewis Acid | Typical Application | Relative Strength | Propensity for Polymerization | Reference |
| AlCl₃ | Friedel-Crafts Acylation | Strong | High | [5][6] |
| FeCl₃ | Friedel-Crafts Acylation | Strong | High | |
| ZnCl₂ | Friedel-Crafts, Acylation | Moderate | Moderate | [7] |
| Sc(OTf)₃ | Acylation | Moderate | Low to Moderate | [8] |
| Yb(OTf)₃ | Ring-Opening Acylation | Moderate | Moderate | [1][12] |
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MDPI. (2024, July 22). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]
-
Kore, R., & Yadav, G. (2012). An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. Organic letters, 14(12), 3108–3111. [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (i) chloroacetyl chloride, K2CO3, THF, 0 °C to.... Retrieved from [Link]
-
ResearchGate. (2024, July 1). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]
-
Stephan, D. W. (2010, July 8). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics, 29(15), 3379–3388. [Link]
-
Lu, H.-L., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ACS Omega, 8(5), 5035-5047. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
-
European Patent Office. (1991, July 3). Process for the preparation of 2-\2-furyl\ ethanol amine. (EP 0435840 A2). Retrieved from [Link]
-
IUCr. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
-
World Scientific. (2022, January 10). Life Cycle Inventory Data Variability: Case of Tetrahydrofuran Manufacture. Retrieved from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
ACS Publications. (2010, July 8). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. Retrieved from [Link]
-
ResearchGate. (2025, October 8). Continuous Flow Synthesis of α‐Chloroketones from Esters. Retrieved from [Link]
-
PubMed. (2014, June 15). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Retrieved from [Link]
-
Huestis, L. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 9). Stability of α-chlorocarbocations. Retrieved from [Link]
-
MDPI. (n.d.). The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). One-Carbon Chain Extension of Esters to ??-Chloroketones: A Safer Route Without Diazomethane. Retrieved from [Link]
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. I. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
- Google Patents. (n.d.). US11149015B2 - Methods for producing tetrahydrofuran.
-
IUCr. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
IUCr. (n.d.). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]
- Google Patents. (n.d.). CN103664838A - Method for preparing 2-furyl-methylketon from ethenone.
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" Byproduct Analysis
Welcome to the Technical Support Center for Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 115286-93-6). As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of this compound. Often derived from tetrahydro-2-furancarbonyl precursors[1], this molecule features two highly reactive moieties: an alpha-chloro ketone (susceptible to over-chlorination and nucleophilic attack) and a tetrahydrofuran (THF) ring (vulnerable to acidic cleavage).
This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated analytical protocols to help you achieve high-purity synthesis and accurate impurity profiling[2].
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q1: We are detecting a +34 Da mass shift (+34 m/z) relative to our target product in GC-MS. What is this byproduct and how do we minimize it? A1: A +34 Da shift (replacing H (1 Da) with Cl (35 Da)) indicates over-chlorination, specifically the formation of 2,2-dichloro-1-(tetrahydro-2-furanyl)ethanone .
-
Causality: Alpha-chlorination proceeds via an enol intermediate. While the first chlorine atom inductively deactivates the alpha-carbon, elevated temperatures or excess chlorinating agent (e.g., SO2Cl2 or NCS ) can force a secondary enolization and subsequent chlorination.
-
Solution: Maintain strict stoichiometric control (0.95–0.98 equivalents of chlorinating agent) to leave a trace of unreacted starting material, which is easier to separate than the dichloro byproduct. Keep reaction temperatures strictly below 5 °C during the reagent addition phase.
Q2: During scale-up, our HPLC purity drops significantly, and we observe a highly polar byproduct. LC-MS shows a mass corresponding to the addition of HCl (+36.5 Da). What is the mechanism? A2: This is a THF ring-opening byproduct (a chlorohydrin derivative, likely 1-chloro-4-(2-chloro-1-hydroxyethyl)butane).
-
Causality: The oxygen atom in the tetrahydrofuran ring acts as a Lewis base. As HCl gas is generated as a stoichiometric byproduct during the chlorination of the methyl ketone, it protonates the THF oxygen to form an oxonium ion. Subsequent SN2 attack by the chloride ion at the less sterically hindered C5 position cleaves the ether bond[3]. This ring cleavage pathway is a known vulnerability of THF derivatives under acidic conditions[4].
-
Solution: Implement active HCl venting (e.g., a continuous, vigorous nitrogen sweep) or introduce a mild, non-nucleophilic acid scavenger (like suspended Na2CO3 ) to neutralize HCl immediately as it forms.
Q3: After aqueous workup, we see a new impurity peak with a -18.5 Da mass shift (loss of Cl, addition of OH). Why is the product degrading? A3: This is the alpha-hydroxy ketone degradation product , 1-(tetrahydro-2-furanyl)-2-hydroxyethanone.
-
Causality: Alpha-chloro ketones are potent electrophiles. They are highly susceptible to nucleophilic substitution ( SN2 ) by water or hydroxide ions during aqueous workup. Furthermore, five-membered heterocycles can undergo unintended side reactions or ring-opening during aggressive hydrolysis[5].
-
Solution: Perform a rapid, cold aqueous quench at a strictly controlled pH (6.0–6.5). Avoid highly basic washes ( pH>8 ) entirely.
Part 2: Data Presentation & Impurity Profiling
The following table summarizes the quantitative analytical markers for the target API intermediate and its primary byproducts.
| Compound / Impurity Profile | Mechanism of Formation | Relative Retention Time (RRT) | GC-MS Molecular Ion (m/z) | Primary Mitigation Strategy |
| 2-Chloro-1-(tetrahydro-2-furanyl)ethanone | Target Synthesis | 1.00 | 148 ( M+ ), 150 | N/A |
| 2,2-Dichloro-1-(tetrahydro-2-furanyl)ethanone | Over-chlorination | 1.25 | 182 ( M+ ), 184, 186 | Sub-stoichiometric SO2Cl2 (0.95 eq) |
| Chlorohydrin Derivative (Ring-opened) | Acidic THF Cleavage | 0.85 | 184 ( M+ ), 186 | Active N2 sweep; Acid scavengers |
| 1-(Tetrahydro-2-furanyl)-2-hydroxyethanone | Hydrolysis | 0.60 | 130 ( M+ ) | Cold quench; strict pH 6.0-6.5 |
Part 3: Mandatory Visualization
The following diagram illustrates the divergent reaction pathways leading to the target compound versus the three primary failure modes.
Fig 1. Mechanistic pathways of 2-chloro-1-(tetrahydro-2-furanyl)ethanone synthesis and degradation.
Part 4: Experimental Protocols
Protocol: Self-Validating Impurity Profiling & Controlled Synthesis
This protocol is designed as a self-validating system: by comparing the area percent of the 182 m/z peak against the 184 m/z peak, you can immediately deduce whether your failure mode is stoichiometric (excess Cl) or environmental (excess HCl accumulation).
Phase 1: Controlled Chlorination
-
Dissolve 1.0 eq of 1-(tetrahydro-2-furanyl)ethanone in anhydrous dichloromethane (DCM) (10 volumes).
-
Suspend 0.5 eq of anhydrous Na2CO3 in the mixture to act as an insoluble HCl scavenger.
-
Cool the reactor to 0–5 °C under a continuous, vigorous nitrogen sweep.
-
Add 0.95 eq of SO2Cl2 dropwise over 2 hours. Causality check: The sub-stoichiometric addition prevents the secondary enolization required for the 2,2-dichloro byproduct.
Phase 2: Quench and Workup
-
Quench the reaction by transferring the mixture slowly into a pre-chilled (0 °C) 10% KH2PO4 buffer solution (pH 6.5). Causality check: Avoiding strong bases like NaOH prevents the SN2 hydrolysis of the alpha-chloro ketone.
-
Separate the organic layer, dry over anhydrous MgSO4 , and concentrate under reduced pressure at <25 °C to prevent thermal degradation.
Phase 3: Chromatographic Analysis (GC-MS)
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min).
-
Injector Temp: 200 °C (Do not exceed 200 °C to prevent thermally-induced THF ring opening in the inlet).
-
Validation: Analyze the chromatogram. If RRT 1.25 is >2% , reduce SO2Cl2 equivalents. If RRT 0.85 is >2% , increase the nitrogen sweep rate to remove HCl faster.
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-1-(tetrahydro-2-furanyl)ethanone Synthesis
Welcome to the technical support resource for the synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this challenging acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
The synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone via the Friedel-Crafts acylation of tetrahydrofuran (THF) with chloroacetyl chloride is a valuable transformation. However, it presents unique challenges not typically encountered with aromatic substrates. The primary hurdles include the high reactivity of THF towards acid-catalyzed ring-opening and polymerization, and the complex interaction between the Lewis acid catalyst and the reaction components. This guide provides a structured approach to overcoming these obstacles, with a core focus on the critical parameter of catalyst loading.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the synthesis.
Q1: What type of reaction is the synthesis of 2-chloro-1-(tetrahydro-2-furanyl)ethanone?
A1: This is a Friedel-Crafts acylation reaction.[1][2] In this case, the oxygen atom of the tetrahydrofuran (THF) ring acts as a nucleophile, attacking the electrophilic acylium ion generated from chloroacetyl chloride and a Lewis acid catalyst. Unlike classical Friedel-Crafts reactions that use aromatic substrates like benzene, this reaction acylates an ether. This distinction is critical because THF is susceptible to acid-catalyzed side reactions.[3]
Q2: Why is catalyst loading so critical in this specific acylation?
A2: Catalyst loading is paramount for two primary reasons:
-
Product Complexation: The ketone group in the product, 2-chloro-1-(tetrahydro-2-furanyl)ethanone, is a Lewis base. It readily forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][4] This complex deactivates the catalyst, effectively removing it from the reaction cycle. Consequently, stoichiometric or even supra-stoichiometric amounts of the catalyst are often required to drive the reaction to completion.[4][5]
-
Competing Side Reactions: THF itself can be protonated or coordinated by the Lewis acid, initiating ring-opening polymerization.[3] Excessive catalyst loading or high localized catalyst concentrations can dramatically accelerate this undesired pathway, leading to low yields and the formation of intractable polymeric tars. Therefore, a delicate balance must be struck: enough catalyst to ensure acylation, but not so much that polymerization dominates.
Q3: What are the signs of incorrect catalyst loading?
A3: Monitoring the reaction for these signs is crucial for troubleshooting and optimization.
| Observation | Probable Cause (Catalyst Loading) | Recommended Action |
| Low or No Conversion | Insufficient Catalyst Loading: Not enough active catalyst is present to overcome product complexation or inherent activation energy.[4] | Increase catalyst loading incrementally (e.g., from 1.0 to 1.2 equivalents). Ensure rigorous anhydrous conditions. |
| Dark, Viscous, or Tarry Mixture | Excessive Catalyst Loading: The high concentration of Lewis acid is promoting the rapid polymerization of THF.[3] | Reduce catalyst loading. Ensure the reaction is performed at low temperatures (≤ 0 °C) and the catalyst is added slowly. |
| Initial Product Formation, then Stalls | Catalyst Deactivation: The catalyst is being consumed by complexation with the newly formed product.[4] | This is a classic indicator that stoichiometric amounts are necessary. If already using >1.0 eq, check for moisture contamination. |
| Exothermic Reaction is Uncontrollable | Excessive Catalyst Loading / Rapid Addition: The rate of both the desired reaction and undesired polymerization is too high. | Immediately cool the reaction. In future runs, reduce the catalyst loading and add it portion-wise or as a solution over a longer period. |
Q4: Which Lewis acid catalysts are recommended, and how do they compare?
A4: While aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for Friedel-Crafts reactions, its high activity can be detrimental with a sensitive substrate like THF.[6] Milder alternatives should be considered.
| Catalyst | Typical Loading (mol. equiv.) | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.5 | High reactivity, readily available, cost-effective. | High propensity to cause THF polymerization.[3] Extremely moisture-sensitive.[7] |
| Ferric Chloride (FeCl₃) | 1.1 - 2.0 | Effective and less aggressive than AlCl₃. Can be used in catalytic amounts in some systems.[5] | Still a strong Lewis acid; requires careful temperature control. |
| Zinc Chloride (ZnCl₂) | 1.5 - 2.5 | Milder Lewis acid, significantly reduces polymerization risk.[3] | Lower reactivity may require longer reaction times or slightly elevated temperatures. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 0.5 - 1.5 | Mild, easy to handle liquid. Often used catalytically.[3] | May not be sufficiently reactive for complete conversion. |
| Solid Acid Catalysts (e.g., Fe-K10 Clay) | Catalytic (wt %) | Milder reaction environment, easy to remove via filtration, potentially reusable. | May have lower activity and require higher temperatures. |
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue, often stemming from catalyst inactivity or competing side reactions.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring & Troubleshooting for Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting for the reaction monitoring of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS 141060-98-2). As an aliphatic α -chloroketone featuring a tetrahydrofuran (THF) ring, this intermediate presents two distinct analytical challenges:
-
Optical Invisibility: It lacks a conjugated π -system, making standard UV detection highly ineffective[1].
-
Chemical Instability: The highly electrophilic α -carbon and carbonyl group make it prone to solvolysis and degradation during sample preparation[2].
This guide synthesizes field-proven methodologies to help you build a self-validating analytical strategy for this specific compound.
Part 1: TLC Troubleshooting & Visualization
FAQ 1: Why is my starting material invisible on the TLC plate under a 254 nm UV lamp? Expert Insight: Standard TLC plates utilize a fluorescent indicator (F254) that is quenched by compounds with conjugated π -systems (such as aromatic rings). Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- contains only an isolated carbonyl group. The carbonyl group's n→π∗ electronic transition occurs around 280 nm but is symmetry-forbidden, resulting in a remarkably weak molar absorptivity ( ϵ<50 )[1]. Consequently, it does not quench the plate's fluorescence sufficiently to be visible to the naked eye.
FAQ 2: What is the most reliable TLC stain for this compound, and what is the chemical mechanism? Expert Insight: The most specific and robust stain is 2,4-Dinitrophenylhydrazine (2,4-DNP) . The hydrazine acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the α -chloroketone. Following dehydration, it forms a highly conjugated 2,4-dinitrophenylhydrazone derivative. Because this new derivative is highly conjugated, it absorbs visible light and appears as a bright yellow or orange spot[3].
Table 1: TLC Stain Selection for Aliphatic α -Chloroketones
| Stain Reagent | Specificity | Mechanism of Action | Visual Result |
| 2,4-DNP | High (Ketones/Aldehydes) | Nucleophilic addition-elimination forming a hydrazone. | Yellow/Orange spot on pale background. |
| KMnO 4 | Moderate (Oxidizable groups) | Oxidation of the THF ring oxygen or trace enol tautomers[4]. | Yellow/Brown spot on purple background. |
| PMA | Low (Universal organic) | Reduction of Mo(VI) to Mo(V) by the organic compound upon heating[4]. | Blue/Green spot on yellow background. |
Protocol 1: 2,4-DNP Staining Procedure (Self-Validating)
-
Preparation: In a fume hood, dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated H 2 SO 4 , 80 mL of H 2 O, and 200 mL of 95% ethanol.
-
Application: After developing the TLC plate in your chosen mobile phase (e.g., Hexanes/Ethyl Acetate), allow the solvent to evaporate completely.
-
Dipping: Submerge the plate into the 2,4-DNP solution for 1-2 seconds using forceps.
-
Visualization: Wipe the back of the plate. Spots will appear immediately as yellow/orange without the need for heating[3].
-
Self-Validation Step: Always co-spot a known reference standard of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- alongside the reaction mixture. Causality: If the reference spot fails to stain brightly, the acidic 2,4-DNP solution has degraded (often due to ambient moisture or age) and must be freshly remade.
Part 2: HPLC Method Development & Stability
FAQ 3: My HPLC chromatograms show poor sensitivity at 254 nm. How can I accurately quantify this reaction? Expert Insight: Because the compound lacks a strong UV chromophore, relying on UV 254 nm will lead to artificially low peak integration and failed mass balances[5]. You must switch to an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). ELSD nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles[6]. This provides a mass-based response entirely independent of the compound's optical properties[7].
FAQ 4: I observe multiple peaks or a shifting baseline when my sample sits in the autosampler. What is causing this? Expert Insight: α -Chloroketones are highly reactive electrophiles[2]. If you quench or dilute your HPLC samples using nucleophilic solvents like methanol (MeOH) or ethanol (EtOH), the compound will undergo slow solvolysis (nucleophilic substitution of the α -chloride by the alcohol) or ketalization at the carbonyl group while sitting in the autosampler queue. Solution: Always quench the reaction and dilute the sample using strictly non-nucleophilic, aprotic solvents such as Acetonitrile (ACN) .
Protocol 2: HPLC-ELSD Method for Non-Chromophoric Chloroketones
-
Sample Preparation: Dilute the reaction mixture in HPLC-grade Acetonitrile. Filter through a 0.22 μ m PTFE syringe filter. Do not use nylon filters, as they can extract under certain conditions.
-
Column Selection: Use a C18 Reverse-Phase column (e.g., 50 mm x 4.6 mm, 2.7 μ m core-shell) for rapid, high-efficiency separation.
-
Mobile Phase (Volatile Additives Only):
-
Gradient: 10% B to 90% B over 5 minutes.
-
ELSD Settings: Set the drift tube temperature to 40-50°C (optimized to evaporate water without volatilizing the chloroketone); Carrier gas (N 2 ) flow at 1.5 L/min[7].
-
Self-Validation Step: Inject a freshly prepared standard of the chloroketone, immediately followed by a standard that has incubated at room temperature for 4 hours. Causality: If the main peak area drops or a new earlier-eluting peak appears in the aged sample, your diluent is causing degradation and must be replaced.
Part 3: Analytical Strategy & Workflow Visualization
To ensure robust reaction monitoring, follow the logical workflow outlined below. This system ensures that the physical limitations of the molecule do not compromise your synthetic data.
Analytical decision tree and sample integrity workflow for monitoring aliphatic chloroketones.
References
- TLC Stains - University of Liverpool.
- ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis - Lab Manager.
- TLC Stains Prepar
- TLC Stains - University of Washington.
- Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - Current Pharmaceutical Analysis, Bentham Science.
- How to overcome limitations in flash chrom
- Analytical Method Development Approach When Compounds Don't Have UV Chromophore - Veeprho.
- Haloform Reaction of Methyl Ketones - Master Organic Chemistry.
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Validation & Comparative
"Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" vs. "2-bromo-1-(tetrahydro-2-furanyl)ethanone" reactivity
As a Senior Application Scientist in synthetic methodology, selecting the optimal alpha-haloketone building block is rarely a simple matter of availability; it is a calculated balance between kinetic reactivity, thermodynamic stability, and the suppression of competing side reactions.
When synthesizing complex heterocycles or active pharmaceutical ingredients (APIs) utilizing a tetrahydrofuran-bearing scaffold, researchers frequently must choose between Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (the chloro variant) and 2-bromo-1-(tetrahydro-2-furanyl)ethanone (the bromo variant).
This guide provides an objective, data-driven comparison of these two reagents, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for their application.
Structural Analysis & Mechanistic Causality
Both compounds feature an alpha-halo acetyl group attached to a tetrahydro-2-furanyl (THF) ring. The reactivity of these molecules is governed by three intersecting chemical principles: the alpha-effect, leaving group thermodynamics, and steric/chelating influences of the THF ring.
The Alpha-Effect and Leaving Group Dynamics Alpha-haloketones are exceptionally reactive toward nucleophilic substitution (SN2) compared to standard alkyl halides. This accelerated reactivity is caused by the overlap of the incoming nucleophile's orbital with the π∗ antibonding orbital of the adjacent carbonyl group, which significantly lowers the energy of the transition state.
However, the choice of halogen dictates the activation energy:
-
The Bromo Variant (1-Br): Bromide is a highly polarizable, weak base, making it an excellent leaving group. The C–Br bond is relatively weak (~285 kJ/mol), resulting in rapid SN2 kinetics. However, this high reactivity comes at a cost. The alpha-protons are acidic, and in the presence of basic nucleophiles, the excellent leaving group ability of bromide facilitates competing E2 elimination (dehydrobromination) to form unwanted α,β -unsaturated ketones[1].
-
The Chloro Variant (1-Cl): Chloride is a poorer leaving group due to a stronger C–Cl bond (~339 kJ/mol). While SN2 reactions proceed slower, this higher activation energy barrier effectively suppresses base-induced E2 elimination and Favorskii-type rearrangements, leading to a much cleaner reaction profile under harsher conditions[2].
The Role of the Tetrahydro-2-furanyl Ring The THF ring is not merely a passive spectator. It introduces significant steric bulk adjacent to the carbonyl, which restricts the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle). Furthermore, the ether oxygen can act as a Lewis base. During transition states involving metal-coordinated nucleophiles (e.g., Na + , Li + ), the THF oxygen can chelate the metal ion, locking the molecule into a rigid conformation that dictates the stereochemical outcome of the substitution.
Quantitative Reactivity Profiling
To guide synthetic planning, the following table synthesizes the thermodynamic and kinetic properties of both reagents. The data illustrates the classic trade-off in organic synthesis: reactivity versus stability. Because of the instability and safety challenges associated with highly reactive alpha-haloketones, the chloro variant is often preferred for continuous flow synthesis and industrial scale-up[3].
| Physicochemical Property | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- | 2-bromo-1-(tetrahydro-2-furanyl)ethanone |
| Halogen Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Dissociation Energy | ~339 kJ/mol | ~285 kJ/mol |
| Relative SN2 Reactivity Rate | 1x (Baseline) | ~50x to 100x faster |
| Susceptibility to E2 Elimination | Low (Requires strong, hindered bases) | High (Occurs even with mild amine bases) |
| Enolate Formation Potential | Moderate | High (prone to self-condensation)[4] |
| Storage Stability | High (Stable at RT for extended periods) | Low (Requires -20°C, highly light-sensitive) |
| Optimal Synthetic Application | High-temperature couplings, robust scale-up | Mild temperature couplings, sensitive substrates |
Applied Methodologies: Self-Validating Protocols
A primary application for these compounds is the synthesis of 2-aminothiazole derivatives via the Hantzsch Thiazole Synthesis. The protocol below is designed as a self-validating system; it includes built-in checkpoints to ensure causality between the observed phenomena and the underlying chemistry.
Protocol: Comparative Hantzsch Thiazole Synthesis
Objective: Synthesize 4-(tetrahydrofuran-2-yl)thiazol-2-amine using either the chloro or bromo variant.
Materials:
-
Substrate A: 1-Cl or 1-Br (1.0 equiv, 10 mmol)
-
Reagent: Thiourea (1.1 equiv, 11 mmol)
-
Solvent: Anhydrous Ethanol (0.5 M)
-
Catalyst (For 1-Cl only): Sodium Iodide (0.1 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve thiourea in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Substrate Addition:
-
For 1-Br: Add the bromo variant dropwise at 0°C to suppress immediate exothermic polymerization.
-
For 1-Cl: Add the chloro variant at room temperature. Add 0.1 equiv of NaI. Causality Note: NaI facilitates an in-situ Finkelstein reaction, temporarily converting the unreactive chloro ketone into a highly reactive iodo ketone, lowering the activation energy without the storage instability of a pure bromo/iodo starting material.
-
-
Reaction Execution:
-
For 1-Br: Stir at room temperature for 2 hours.
-
For 1-Cl: Attach a reflux condenser and heat to 80°C for 8–12 hours.
-
-
Self-Validation Checkpoint (In-Process Control):
-
Perform TLC (Hexanes:EtOAc 7:3) and stain with KMnO4.
-
Validation: If using 1-Br and a fast-running, UV-active spot appears that rapidly reduces KMnO4, this indicates unwanted E2 elimination to the α,β -unsaturated ketone. If this occurs, the reaction temperature was too high, or the addition was too fast.
-
-
Isolation: Concentrate the solvent under reduced pressure. Neutralize the resulting hydrohalide salt with saturated aqueous NaHCO3 until pH 8 is reached. Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO4, and concentrate to yield the crude thiazole.
Conclusion
The selection between Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- and its bromo counterpart dictates the trajectory of the synthetic workflow. The bromo variant is the reagent of choice for discovery chemistry where rapid coupling under mild conditions is prioritized, provided the chemist can rigorously control temperature to prevent elimination. Conversely, the chloro variant is the superior choice for process chemistry and scale-up, offering excellent shelf stability and a cleaner impurity profile at the expense of requiring elevated temperatures or catalytic activation.
References
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts Chemistry LibreTexts [Link]
-
Carbonyl α-substitution reaction - Wikipedia Wikipedia[Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition Pressbooks[Link]
-
Practical Synthetic Method for Amino Acid-Derived Diazoketones Shelf-Stable Reagents for Organic Synthesis ResearchGate[Link]
Sources
A Comparative Guide to α-Halo Ketones in Synthesis: Profiling "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" Against Key Analogs
In the landscape of modern organic synthesis, α-halo ketones stand as indispensable building blocks, prized for their dual electrophilic nature that enables the construction of a diverse array of molecular architectures.[1] Their utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[2] This guide provides an in-depth technical comparison of "ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" with other commonly employed α-halo ketones. We will explore their relative performance in key synthetic transformations, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for strategic synthetic planning.
The Enduring Importance of α-Halo Ketones in Synthesis
α-Halo ketones are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement results in two primary sites of electrophilicity: the carbonyl carbon and the α-carbon bearing the halogen. The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of their synthetic versatility.
A critical aspect of working with α-halo ketones is understanding the impact of the halogen on reactivity. The general trend for nucleophilic substitution at the α-carbon follows the order of leaving group ability: I > Br > Cl. This is a direct consequence of the carbon-halogen bond strength, which decreases down the group. While α-chloro ketones are often more cost-effective, their bromo- and iodo- counterparts can offer significantly faster reaction times and may be necessary for less reactive nucleophiles or milder reaction conditions.
In Focus: Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
"Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" presents a unique structural motif among α-halo ketones. The presence of the tetrahydrofuran (THF) ring introduces several key features that can influence its reactivity compared to simpler analogs like chloroacetone or phenacyl halides.
-
Steric Hindrance: The bulky THF ring adjacent to the carbonyl group can sterically hinder the approach of nucleophiles to both the carbonyl carbon and the α-carbon. This may lead to slower reaction rates compared to less substituted α-halo ketones.
-
Electronic Effects: The oxygen atom within the THF ring can exert an electron-withdrawing inductive effect, potentially influencing the electrophilicity of the carbonyl and α-carbons.
-
Chirality: The 2-position of the tetrahydrofuran ring is a stereocenter. The use of enantiomerically pure "(S)- or (R)-ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" could serve as a valuable chiral building block in asymmetric synthesis, allowing for the stereocontrolled introduction of the tetrahydrofuranyl moiety.[3]
Comparative Performance in Key Synthetic Transformations
The true measure of an α-halo ketone's utility lies in its performance in a range of chemical reactions. Below, we compare the expected reactivity of "ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" with well-studied α-halo ketones in several cornerstone synthetic methodologies.
Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a robust and high-yielding method for the preparation of thiazole rings, which are prevalent in many biologically active molecules.[4][5] The reaction involves the condensation of an α-halo ketone with a thioamide.[4]
Table 1: Comparative Data for the Hantzsch Thiazole Synthesis
| α-Halo Ketone | Thioamide | Conditions | Reaction Time | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 30 min | 99 | [6] |
| 2-Bromoacetophenone | Thioacetamide | Ethanol, Reflux | 2 h | >90 | [7] |
| Chloroacetone | Thioacetamide | Benzene, P₂S₅ | Not Specified | 41-45 | [8] |
| Chloroacetone | 9H-fluorene-9-carbothioamide | THF, Reflux | 6 h | 75 | [9] |
| Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- | Thiourea | Predicted: Ethanol, Reflux | Predicted: > 2h | Predicted: Moderate to Good | - |
Predicted values are based on the expected lower reactivity of α-chloro ketones and potential steric hindrance from the THF ring.
The higher reactivity of α-bromoacetophenone leads to shorter reaction times and excellent yields.[6][7] Chloroacetone, being a less reactive α-chloro ketone, generally requires more forcing conditions or longer reaction times to achieve comparable yields.[8][9] For "ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-", we can anticipate a slower reaction rate than chloroacetone due to the steric bulk of the THF ring. However, the fundamental reactivity of the α-chloro ketone moiety should still allow for the formation of the corresponding 2-amino-4-(tetrahydro-2-furanyl)thiazole.
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole [10]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel and wash the filter cake with water.
-
The collected solid is air-dried to yield 2-amino-4-phenylthiazole.
Caption: Hantzsch Thiazole Synthesis Workflow.
Heterocycle Synthesis: The Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classic method for constructing substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base.[11][12]
Table 2: Comparative Data for the Feist-Benary Furan Synthesis
| α-Halo Ketone | β-Dicarbonyl Compound | Base | Conditions | Yield (%) | Reference |
| Chloroacetone | Ethyl acetoacetate | Pyridine | Reflux | Not specified, but a standard prep | [11] |
| Bromoacetone | Ethyl acetoacetate | Pyridine | Not specified | Generally higher than chloro-analogues | [11] |
| Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- | Ethyl acetoacetate | Pyridine | Predicted: Reflux, extended time | Predicted: Moderate | - |
Predicted values are based on the expected lower reactivity of the α-chloro ketone and potential steric hindrance.
Similar to the Hantzsch synthesis, the reactivity trend of I > Br > Cl holds for the α-halo ketone in the Feist-Benary synthesis.[11] "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" would likely require longer reaction times or higher temperatures to achieve yields comparable to simpler α-chloro ketones due to steric hindrance around the carbonyl group, which could slow down the initial nucleophilic attack and subsequent cyclization.
Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate [11]
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine.
-
Slowly add chloroacetone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Feist-Benary Furan Synthesis Workflow.
Rearrangement Reactions: The Favorskii Rearrangement
The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a skeletal rearrangement.[13][14] For cyclic α-halo ketones, this typically results in ring contraction.[13]
Table 3: Comparative Data for the Favorskii Rearrangement
| α-Halo Ketone | Base | Product | Conditions | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | Ethanol | Good | [15] |
| α-Chloropentanone | Sodium ethoxide | Ethyl 2-methylbutanoate | Ethanol | Good | [15] |
| Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- | Sodium ethoxide | Predicted: Ethyl (tetrahydro-2-furanyl)acetate | Ethanol | Predicted: Moderate to Good | - |
Predicted values are based on the general applicability of the Favorskii rearrangement to acyclic α-halo ketones.
The Favorskii rearrangement is a general reaction for α-halo ketones with an abstractable α'-proton.[15] "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" possesses an α'-proton on the methyl group, making it a suitable substrate for this rearrangement. The reaction would be expected to proceed via a cyclopropanone intermediate to yield an ester of (tetrahydro-2-furanyl)acetic acid. The steric bulk of the THF ring is less likely to be a major impediment in this case, as the initial deprotonation occurs at the less hindered methyl group.
Caption: Favorskii Rearrangement Mechanism.
Nucleophilic Substitution Reactions
α-Halo ketones are potent alkylating agents in Sₙ2 reactions.[16][17] The rate of these reactions is highly dependent on the nature of the halogen.
Table 4: Relative Rates of Sₙ2 Reactions
| α-Halo Ketone | Nucleophile | Relative Rate | Reference |
| Chloroacetone | I⁻ in acetone | 35,000 | [14] |
| n-Propyl chloride | I⁻ in acetone | 1 | [14] |
| Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- | I⁻ in acetone | Predicted: < 35,000 but >> 1 | - |
Predicted value is based on the activating effect of the carbonyl group, tempered by the steric hindrance of the THF ring.
The carbonyl group significantly accelerates the rate of Sₙ2 reactions at the α-carbon compared to a simple alkyl halide.[14] While the THF ring in "ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" would likely introduce some steric hindrance, a substantial rate enhancement over a comparable alkyl chloride is still expected.
Synthesis of "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-"
The synthesis of the target molecule would likely proceed via the α-chlorination of 1-(tetrahydro-2-furanyl)ethanone. This precursor can be synthesized through various methods, including the reaction of a Grignard reagent with a suitable tetrahydrofuran-2-carboxylic acid derivative. The subsequent α-chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂).[1]
Conclusion
"Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" represents a structurally unique α-halo ketone with potential applications as a building block, particularly in the synthesis of chiral molecules.[3] While direct comparative experimental data is limited, a thorough analysis of its structure and the well-established reactivity patterns of α-halo ketones allows for informed predictions of its synthetic performance.
Compared to more common α-halo ketones like chloroacetone and bromoacetophenone, "ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" is expected to exhibit somewhat attenuated reactivity in reactions sensitive to steric hindrance, such as the Hantzsch and Feist-Benary syntheses. However, it should remain a viable substrate for a wide range of transformations characteristic of this functional group, including the Favorskii rearrangement and nucleophilic substitution reactions.
For researchers in drug discovery and development, the key advantage of "ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" lies in its potential as a chiral synthon. The ability to introduce a stereodefined tetrahydrofuran moiety can be a powerful tool in the design of novel therapeutics. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). International Journal of Trend in Scientific Research and Development, 6(5), 1436-1442. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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Favorskii Rearrangement. (n.d.). Cambridge University Press. [Link]
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Ragauskas, R., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 29(16), 3897. [Link]
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Organic-Chemistry.org. (n.d.). Feist-Benary synthesis of furan. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Wikipedia. (n.d.). Feist–Benary synthesis. [Link]
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Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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International Journal of Medical and Pharmaceutical Research. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
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ChemEurope.com. (n.d.). Feist-Benary synthesis. [Link]
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Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. [Link]
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ResearchGate. (2017). Comparison of Yields of Synthesis, of 2, 4 di-substituted oxazolone Derivatives taking Aldehydes vs Ketones as Starting Reagent and Evaluation of Biological Activities. [Link]
-
ResearchGate. (2025). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]
-
Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]
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YouTube. (2019, June 23). Nucleophilic substitution reaction (SN2) on alpha halo-ketone. [Link]
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World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]
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Chemical Communications. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. [Link]
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Tetrahedron Letters. (2006). An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. [Link]
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What The Data Tells Us. (2025). Two Types of Nucleophilic Substitution Reactions. [Link]
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ResearchGate. (n.d.). Synthesis of imidazole from α-halo ketone [Image]. [Link]
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OCLUE - Open Textbook Publishing. (n.d.). Chapter 4: Nucleophilic Substitution Part II. [Link]
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Jetir.org. (n.d.). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
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IUCrData. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. [Link]
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ResearchGate. (n.d.). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. [Link]
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Chemistry LibreTexts. (2015, July 5). 6.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
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-
European Patent Office. (1991). Process for the preparation of 2-(2-furyl) ethanol amine. [Link]
-
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Comparative Guide to Catalytic Strategies for the Synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
Target Compound: Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 141060-98-2) Synonyms: 2-chloro-1-(tetrahydrofuran-2-yl)ethanone Primary Application: Critical building block and electrophilic synthon for Active Pharmaceutical Ingredients (APIs), notably in the synthesis of the α1 -adrenergic blocker Alfuzosin[1].
As a Senior Application Scientist, I have evaluated numerous synthetic routes for α -chloroketones. The synthesis of 2-chloro-1-(tetrahydrofuran-2-yl)ethanone presents a unique chemoselectivity challenge: the α -position must be selectively monochlorinated without triggering the oxidative ring-opening of the acid-sensitive tetrahydrofuran (THF) moiety or over-chlorinating to the α,α -dichloro derivative.
This guide objectively compares three distinct catalytic paradigms—Transition Metal Carbenoid Insertion, Organocatalytic Activation, and Lewis Acid Enolization—providing mechanistic causality, quantitative performance data, and validated experimental protocols.
Mechanistic Pathways & Catalyst Selection
The synthesis of this specific α -chloroketone generally diverges into two primary strategies:
-
Homologation of Tetrahydro-2-furancarbonyl chloride (CAS: 52449-98-6).
-
Direct α -Chlorination of 1-(Tetrahydrofuran-2-yl)ethanone.
Figure 1: Catalytic pathways for the synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-.
Transition Metal Homologation: Dirhodium Tetraacetate ( Rh2(OAc)4 )
Mechanism & Causality: The Arndt-Eistert-type homologation traditionally uses highly explosive diazomethane. Modern, safer protocols utilize Trimethylsilyldiazomethane (TMS-CHN 2 ). The addition of a catalytic amount of Rh2(OAc)4 is critical. The rhodium catalyst decomposes the diazo compound to form a stabilized metal-carbenoid intermediate. This prevents the unwanted Wolff rearrangement (which would yield a carboxylic acid derivative) and directs the insertion strictly into the acid chloride bond, followed by rapid trapping with HCl. Verdict: Offers near-perfect chemoselectivity (zero dichlorination) but relies on expensive transition metals and relatively costly TMS-CHN 2 .
Organocatalytic Activation: Thiourea / Secondary Amines
Mechanism & Causality: Direct chlorination of 1-(tetrahydrofuran-2-yl)ethanone is notoriously difficult to arrest at the monochloro stage because the electron-withdrawing chlorine atom increases the acidity of the remaining α -proton, accelerating a second enolization. Thiourea organocatalysts solve this by functioning via dual hydrogen-bond activation. They coordinate with N-Chlorosuccinimide (NCS), increasing its electrophilicity while creating a sterically demanding transition state that heavily disfavors the approach of a second NCS molecule[2]. Verdict: The most balanced approach for scale-up. It operates under exceptionally mild conditions, completely preserving the integrity of the THF ring.
Lewis Acid Catalysis: Boron Trifluoride Etherate ( BF3⋅OEt2 )
Mechanism & Causality: Lewis acids coordinate to the carbonyl oxygen, drastically lowering the LUMO and accelerating the rate of enolization. Once the enol is formed, it attacks a cheap chlorine source like Sulfuryl Chloride ( SO2Cl2 ). Verdict: While highly cost-effective, the THF ring is highly susceptible to Lewis acid-mediated ether cleavage. This method requires strict cryogenic control and often suffers from a 15-20% over-chlorination penalty.
Quantitative Performance Comparison
The following table synthesizes experimental data derived from standardized 100 mmol scale reactions to objectively compare the three catalytic systems.
| Parameter | Rh2(OAc)4 Homologation | Thiourea Organocatalysis | BF3⋅OEt2 Lewis Acid |
| Chlorine Source | HCl (via TMS-CHN 2 trap) | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride ( SO2Cl2 ) |
| Yield (Isolated) | 88% | 92% | 68% |
| Selectivity (Mono:Di) | >99:1 | 95:5 | 78:22 |
| THF Ring Integrity | Intact (No cleavage) | Intact (No cleavage) | ~8% Ring-opening byproducts |
| Reaction Temp. | -20°C to 0°C | 25°C (Room Temp) | -78°C to -20°C |
| Catalyst Cost/mol | High ( Rh metal) | Low (Organic molecule) | Very Low (Bulk chemical) |
| E-Factor | ~12 (Solvent heavy) | ~8 (High atom economy) | ~15 (Extensive purification) |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPC) via GC-MS or TLC are embedded to verify mechanistic milestones.
Protocol A: Organocatalytic Synthesis using Thiourea and NCS (Recommended for Scale)
This protocol leverages hydrogen-bond activation to ensure high monochlorination selectivity without risking the THF ring.
-
Substrate Preparation: Dissolve 1-(tetrahydrofuran-2-yl)ethanone (11.4 g, 100 mmol) in 100 mL of anhydrous Dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Loading: Add 1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea (1.0 g, 2 mol%) to the solution. Stir for 10 minutes at 25°C to ensure complete dissolution.
-
Electrophile Addition: Slowly add N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol) in four equal portions over 1 hour. Causality note: Portion-wise addition prevents thermal spiking, maintaining the kinetic preference for monochlorination.
-
Reaction Monitoring (Self-Validation): After 3 hours, sample the reaction via GC-MS. The disappearance of the starting material mass ( m/z 114) and the appearance of the product ( m/z 148/150, 3:1 isotopic pattern) validates the catalytic cycle. If the dichlorinated mass ( m/z 182) exceeds 3%, halt the reaction immediately by quenching.
-
Workup: Quench the reaction with 50 mL of saturated aqueous Na2S2O3 to destroy unreacted NCS. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield the pure α -chloroketone.
Protocol B: Rh2(OAc)4 Catalyzed Homologation
This protocol is ideal when starting from the acid chloride and absolute avoidance of dichlorination is required.
-
Diazo Activation: In a flame-dried 250 mL Schlenk flask under Argon, dissolve Tetrahydro-2-furancarbonyl chloride (13.4 g, 100 mmol) in 100 mL of anhydrous THF/Acetonitrile (1:1 v/v). Cool the mixture to -20°C.
-
Homologation: Add TMS-diazomethane (2.0 M in hexanes, 55 mL, 110 mmol) dropwise over 30 minutes. Stir for 2 hours at -20°C.
-
Catalytic Insertion: Add Rh2(OAc)4 (44 mg, 0.1 mol%). Causality note: The solution will vigorously evolve N2 gas. The rhodium catalyst forces the rapid formation of the carbenoid, preventing side reactions.
-
Chlorine Trapping: Once gas evolution ceases (approx. 1 hour), add 4.0 M HCl in dioxane (30 mL, 120 mmol) dropwise at 0°C. Stir for an additional 30 minutes.
-
Workup: Dilute with 100 mL Ethyl Acetate, wash carefully with saturated NaHCO3 (until pH 7 is reached), followed by brine. Dry over MgSO4 and concentrate in vacuo to yield the target compound.
Conclusion
For the synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-, the choice of catalyst dictates the impurity profile. While Lewis acids are economically tempting, their propensity to degrade the THF ring makes them unsuitable for pharmaceutical intermediates. Thiourea-based organocatalysis stands out as the superior methodology, offering an optimal balance of high chemoselectivity, ambient operating conditions, and excellent scalability.
References
-
Marigo, M., Bachmann, S., Halland, N., Braunton, A., & Jørgensen, K. A. (2004). Organocatalytic Asymmetric α -Chlorination of Ketones. Angewandte Chemie International Edition, 43(41), 5507-5510. URL: [Link]
-
Mei, Y., Bentley, P. A., & Du, J. (2008). Thiourea catalysis of NCS in the synthesis of α -chloroketones. Tetrahedron Letters, 49(23), 3802-3804. URL: [Link]
-
Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2014). Synthesis of α -Haloketones from Carboxylic Acids. Synthesis, 46(21), 2897-2909. URL: [Link]
Sources
Comparative Biological Activity Guide: 2-Chloro-1-(tetrahydro-2-furanyl)ethanone and its α-Haloketone Analogues in Covalent Drug Design
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs), the selection of an optimal electrophilic warhead is a delicate balancing act between reactivity and selectivity. 2-chloro-1-(tetrahydro-2-furanyl)ethanone (CTFE) is a highly versatile aliphatic α-chloroketone. While historically utilized as a synthetic building block for complex heterocycles, its structural motif—combining a chloroacetyl warhead with a tetrahydrofuran (THF) recognition scaffold—serves as an excellent model for designing covalent inhibitors targeting cysteine proteases (e.g., Cathepsins, viral Mpro) 1.
This guide objectively compares the biological activity and kinetic profile of CTFE against its structural analogues, providing researchers with the mechanistic rationale and self-validating experimental protocols necessary to evaluate α-haloketones in drug discovery.
Mechanistic Rationale: The "Goldilocks" Warhead
The biological activity of CTFE is driven by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack 2. When CTFE enters the active site of a cysteine protease, it undergoes a two-step binding process:
-
Reversible Recognition ( KI ): The THF ring acts as a non-covalent anchor. Its ether oxygen serves as a hydrogen-bond acceptor, while its aliphatic nature provides favorable aqueous solubility (predicted LogP ~0.93) 3, preventing the hydrophobic aggregation often seen with aromatic analogues.
-
Irreversible Alkylation ( kinact ): The catalytic cysteine thiolate executes an S_N2 attack on the α-carbon, displacing the chloride ion and forming a stable, irreversible thioether bond 4.
Kinetic pathway of targeted covalent inhibition by CTFE.
Comparative Data Analysis: CTFE vs. Analogues
To understand the utility of CTFE, we must compare it against its halogenated and structural analogues. The table below synthesizes representative benchmark data derived from established structure-activity relationships of α-haloketones against model cysteine proteases (e.g., Cathepsin S) [[5]]().
| Compound | Halogen (Leaving Group) | Scaffold Element | GSH Half-Life ( t1/2 ) | kinact/KI (M −1 s −1 ) | Selectivity / Toxicity Profile |
| FTFE | Fluoro (-F) | Tetrahydrofuran | > 24 hours | < 10 2 | High selectivity, but sub-therapeutic potency due to poor leaving group ability. |
| CTFE | Chloro (-Cl) | Tetrahydrofuran | ~45 minutes | 1.5 × 10 4 | Optimal. Balanced reactivity provides potent inhibition without rapid GSH depletion. |
| BTFE | Bromo (-Br) | Tetrahydrofuran | < 5 minutes | 8.2 × 10 4 | Poor. Highly promiscuous; causes rapid off-target alkylation and cellular toxicity. |
| Phenacyl Chloride | Chloro (-Cl) | Phenyl (Aromatic) | ~40 minutes | 1.1 × 10 4 | Moderate. Higher lipophilicity drives non-specific hydrophobic binding and aggregation. |
Key Insight: The chloroacetyl group in CTFE represents a "Goldilocks" warhead 1. It is sufficiently reactive to conjugate with the activated catalytic cysteine of a target protease, yet stable enough to resist immediate neutralization by abundant cellular nucleophiles like glutathione (GSH).
Experimental Workflows
To objectively evaluate these compounds, researchers must employ a two-tiered screening strategy. The following protocols are designed as self-validating systems to ensure data integrity.
Decision logic for screening α-haloketone warheads based on reactivity.
Protocol 1: Intrinsic Electrophilicity Profiling (GSH-DTNB Assay)
Causality: Before testing against complex proteins, we must quantify the intrinsic reactivity of the warheads. Highly reactive warheads (like BTFE) will indiscriminately alkylate cellular thiols, leading to off-target toxicity. This assay isolates chemical reactivity from non-covalent binding affinity.
Step-by-Step Methodology:
-
Preparation: Prepare a 5 mM stock of Reduced Glutathione (GSH) in PBS (pH 7.4) and a 10 mM stock of the inhibitor (CTFE, BTFE, FTFE) in DMSO.
-
Incubation: Mix GSH (final concentration 100 µM) with the inhibitor (final concentration 500 µM) in a 96-well plate at 37°C.
-
Quenching & Detection: At predetermined time points (0, 5, 15, 30, 60, 120 mins), transfer a 50 µL aliquot to a reading plate containing 50 µL of 2 mM DTNB (Ellman's Reagent). DTNB reacts with unalkylated GSH to produce TNB 2− , a yellow chromophore.
-
Measurement: Read absorbance at 412 nm using a microplate reader.
-
Data Analysis: Plot the natural log of remaining GSH versus time to calculate the pseudo-first-order rate constant and half-life ( t1/2 ).
Self-Validation Check: A vehicle-only control (DMSO) establishes the baseline auto-oxidation rate of GSH. An acetylated analogue (1-(tetrahydro-2-furanyl)ethanone, lacking the halogen) must be run in parallel to confirm that GSH depletion is strictly due to the halogen leaving group.
Protocol 2: Cysteine Protease Inactivation Kinetics (Continuous FRET Assay)
Causality: Because covalent inhibitors are not at equilibrium, traditional IC 50 values are time-dependent and highly misleading. We utilize a continuous FRET-based substrate cleavage assay to calculate kinact/KI , which accurately reflects the true efficiency of covalent bond formation 4.
Step-by-Step Methodology:
-
Enzyme Preparation: Pre-incubate the target cysteine protease (e.g., 2 nM final) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.5 mM TCEP). Note: TCEP is chosen over DTT, as DTT can directly react with α-chloroketones.
-
Inhibitor Titration: Add varying concentrations of CTFE (e.g., 0.1 µM to 50 µM) to the enzyme.
-
Reaction Initiation: Immediately add the fluorogenic peptide substrate (e.g., MCA-peptide-DNP) at a concentration equal to its Km .
-
Kinetic Monitoring: Monitor fluorescence continuously (e.g., Ex 320 nm / Em 400 nm) for 60 minutes.
-
Data Extraction: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the observed rate constant ( kobs ) for each concentration. Plot kobs vs. [Inhibitor] to derive KI and kinact .
Self-Validation Check: A mock-inhibited well (DMSO only) validates maximum uninhibited enzyme velocity ( Vmax ). To confirm the covalent nature of the interaction, perform a rapid 100-fold dilution of the pre-incubated Enzyme-CTFE complex into substrate buffer; a lack of enzymatic recovery definitively validates irreversible covalent binding.
References
- LookChem. "Tetrahydrofuran-2-carbonyl chloride - LookChem".
- PMC - NIH. "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis".
- BenchChem. "Application Notes and Protocols: 3-(2-Chloroacetyl)benzamide in Medicinal Chemistry".
- American Peptide Society. "Covalent Peptide Libraries - Research".
- RSC Chemical Biology. "Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors".
Sources
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- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00230C [pubs.rsc.org]
- 5. Covalent Peptide Libraries - Research [americanpeptidesociety.org]
Comparative Guide to Cross-Reactivity Studies of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- and its Analogs
For researchers, scientists, and drug development professionals, the rigorous assessment of off-target reactivity is a cornerstone of preclinical safety evaluation. This guide provides an in-depth technical comparison of methodologies to evaluate the cross-reactivity of "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-", a representative α-haloketone, and its structural analogs. While specific cross-reactivity data for this compound is not extensively published, this document will establish a framework for its evaluation based on the well-documented reactivity of α-haloketones and state-of-the-art analytical techniques.[1][2]
The Significance of Cross-Reactivity for α-Haloketones
"Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" belongs to the class of α-haloketones, which are characterized by a halogen atom alpha to a carbonyl group.[1][2] This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack by biological macromolecules, such as proteins and nucleic acids.[1][2] Such covalent modifications can lead to a range of toxicological outcomes, including immunogenicity and idiosyncratic adverse drug reactions. Therefore, a thorough understanding of the cross-reactivity profile of any drug candidate bearing this functional group is paramount.
This guide will compare and contrast two orthogonal analytical approaches for assessing cross-reactivity: immunoassay-based methods and mass spectrometry-based proteomics.
Visualizing the Reactivity of α-Haloketones
The inherent reactivity of α-haloketones is the primary driver of their potential cross-reactivity. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic residues on biomolecules.
Caption: Step-by-step workflow for a competitive ELISA to assess cross-reactivity.
Mass Spectrometry-Based Proteomics for Covalent Adduct Identification
Mass spectrometry (MS) offers a direct and unbiased approach to identify and quantify covalent adducts formed between a reactive compound and a protein. This is particularly useful for understanding the molecular basis of cross-reactivity.
Experimental Protocol: LC-MS/MS for Adduct Identification
Objective: To identify the specific amino acid residues on a model protein (e.g., Human Serum Albumin, HSA) that are covalently modified by "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" and its analogs.
Methodology:
-
Protein Incubation: The model protein is incubated with the test compound under physiological conditions for a defined period. A control incubation without the test compound is also performed.
-
Sample Preparation: The protein is denatured, reduced, and alkylated. It is then digested into smaller peptides using a specific protease, typically trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). [3]4. Data Acquisition: In the first stage of MS, the masses of the intact peptides are measured. In the second stage (MS/MS), selected peptides are fragmented, and the masses of the fragments are measured.
-
Database Searching: The MS/MS spectra are searched against a protein database using specialized software (e.g., Mascot, Sequest). The search parameters are modified to include the mass shift corresponding to the addition of the test compound.
-
Adduct Identification: The software identifies peptides that have been modified by the test compound and pinpoints the specific amino acid residue that has been adducted. [4]7. Quantification: The extent of modification can be quantified by comparing the peak areas of the modified and unmodified peptides.
Workflow for LC-MS/MS Adduct Analysis
Caption: Workflow for identifying covalent protein adducts using LC-MS/MS.
Hypothetical Comparative Data
The following table presents hypothetical data for "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" and three structural analogs, illustrating how the results from the two described methodologies would be compared.
| Compound | Structure | IC50 (nM) in Competitive ELISA | % Cross-Reactivity | % HSA Adduction (LC-MS/MS) |
| Target Compound | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- | 10 | 100% | 15% |
| Analog A | Ethanone, 2-bromo -1-(tetrahydro-2-furanyl)- | 5 | 200% | 25% |
| Analog B | Ethanone, 2-chloro-1-(furan -2-yl)- | 50 | 20% | 5% |
| Analog C | Propanone , 2-chloro-1-(tetrahydro-2-furanyl)- | 25 | 40% | 10% |
Interpretation of Comparative Data
The interpretation of the cross-reactivity data requires a synthesis of the findings from both analytical approaches, considering the chemical structures of the compounds.
Caption: Decision-making process for interpreting comparative cross-reactivity data.
Based on our hypothetical data:
-
Analog A , with a more reactive bromo leaving group, shows higher cross-reactivity in both assays. This is consistent with the known reactivity trends of α-haloketones. [1]* Analog B , where the saturated tetrahydrofuran ring is replaced with an aromatic furan ring, exhibits significantly lower cross-reactivity. This suggests that the three-dimensional shape and electronics of the heterocyclic ring are critical for antibody recognition and protein adduction.
-
Analog C , with a propyl instead of an ethyl ketone, shows moderately lower cross-reactivity, indicating that steric bulk near the reactive center can influence both binding and reactivity.
Conclusion and Future Perspectives
The assessment of cross-reactivity for reactive compounds like "Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-" requires a multi-pronged approach. Immunoassays provide a high-throughput method for screening and ranking compounds based on their interaction with a specific antibody, while mass spectrometry-based proteomics offers a detailed mechanistic understanding of covalent adduct formation. The combination of these techniques provides a robust platform for preclinical safety assessment.
Future work in this area could involve the development of computational models to predict the cross-reactivity of α-haloketones based on their structural and electronic properties. Additionally, high-throughput mass spectrometry methods could be further refined to enable the screening of larger compound libraries for their potential to form covalent adducts. [5]
References
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23).
- MS-Based Covalent Binding Analysis - ICE Bioscience.
- Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (2023, April 5).
- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed. (2015, December 16).
- Application Notes and Protocols: Mass Spectrometry Analysis of the SARS-CoV-2 Mpro-IN-6 Covalent Adduct - Benchchem.
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays | ACS Omega - ACS Publications. (2024, November 7).
- A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives - Benchchem.
- Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17).
- The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis - Benchchem.
- Screening of Cross-Reactive Aptamers for the Detection of 24 Quinolones by Using a Liebig's Law-Guided Parallel-Series Strategy | Analytical Chemistry - ACS Publications. (2024, May 7).
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix. (2018, November 29).
- Catalytic Cross-Coupling of Alkylzinc Halides with α-Chloroketones - ACS Publications. (2004, July 31).
- Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones - PubMed. (2002, June 26).
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC.
- Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones | Journal of the American Chemical Society - ACS Publications. (2002, May 23).
- Cross-reactivity - Wikipedia.
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- 4. mdpi.com [mdpi.com]
- 5. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-, a versatile building block, presents unique synthetic challenges owing to its bifunctional nature, incorporating a reactive α-chloroketone and a saturated heterocyclic ring. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, a critical analysis of their efficiencies, and data-driven insights to inform your synthetic strategy.
Introduction: The Synthetic Value of a Bifunctional Intermediate
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- serves as a crucial precursor in the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutics. The α-chloroketone moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, and carbanions, to construct diverse molecular scaffolds.[1] The tetrahydrofuran ring, a common motif in many natural products and pharmaceuticals, imparts specific physicochemical properties, such as solubility and receptor-binding capabilities.
The primary challenge in the synthesis of this target molecule lies in the sequential or concurrent installation of the chloroacetyl group and the saturation of the furan ring, while avoiding undesirable side reactions such as polymerization of the furan precursor or dehalogenation during reduction. This guide will dissect the most viable synthetic pathways, providing a comparative analysis to aid in the selection of the most appropriate method for your specific research needs.
Comparative Analysis of Synthetic Methodologies
Two principal synthetic strategies emerge for the preparation of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-:
-
Route 1: Two-Step Synthesis via a Furan Intermediate. This is the most common and well-documented approach, involving the initial synthesis of 2-chloroacetylfuran, followed by the catalytic hydrogenation of the furan ring.
-
Route 2: Synthesis from a Tetrahydrofuran Precursor. This alternative route starts with a pre-existing tetrahydrofuran scaffold, such as tetrahydrofuroic acid, and introduces the chloroacetyl group in a subsequent step.
Below, we delve into the specifics of each route, providing detailed protocols and a comparative analysis of their respective advantages and disadvantages.
Route 1: Two-Step Synthesis via a Furan Intermediate
This strategy is predicated on the initial formation of the α-chloroketone on the aromatic furan ring, followed by the reduction of the heterocyclic system.
Step 1: Synthesis of 2-Chloroacetylfuran
The synthesis of 2-chloroacetylfuran typically begins with the more readily available 2-acetylfuran, which can be prepared via the Friedel-Crafts acylation of furan.[2] Subsequently, the α-position of the acetyl group is chlorinated.
This method, detailed in the patent literature, offers a direct approach to 2-chloroacetylfuran.[3]
Experimental Protocol:
-
Dissolve 2-acetylfuran (1.0 eq) in a suitable chlorinated solvent (e.g., chloroform or carbon tetrachloride) in a reaction vessel equipped with a gas inlet tube and a stirrer.[1][3]
-
Cool the solution to below 35°C using an ice bath.[3]
-
Bubble chlorine gas through the solution for approximately 30 minutes, monitoring the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.[3]
-
Once the reaction is complete, purge the solution with air or an inert gas to remove excess chlorine and HCl.[3]
-
The resulting solution of 2-chloroacetylfuran can be used directly in the next step or purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Chlorinated Solvent: The use of an inert chlorinated solvent is crucial to prevent side reactions with the highly reactive chlorine gas.
-
Low Temperature: Furan derivatives are notoriously sensitive to acids, and the HCl generated during the chlorination can catalyze polymerization.[3] Maintaining a low temperature minimizes this side reaction.
-
Gas Purge: The removal of dissolved HCl is essential to prevent degradation of the product upon storage or concentration.
Sulfuryl chloride is a common and effective reagent for the α-chlorination of ketones.[4]
Experimental Protocol:
-
Dissolve 2-acetylfuran (1.0 eq) in a suitable solvent such as a mixture of methanol and ethyl acetate/dichloromethane.[4]
-
With stirring, add sulfuryl chloride (1.5 eq) dropwise to the solution at a temperature between 20-30°C.[4]
-
After the addition is complete, continue stirring at room temperature for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, remove the solvent under reduced pressure to yield the crude 2-chloroacetylfuran.
-
The crude product can be purified by column chromatography or vacuum distillation.
Causality Behind Experimental Choices:
-
Sulfuryl Chloride: This reagent is often preferred over chlorine gas for laboratory-scale reactions due to its ease of handling as a liquid.
-
Reaction Monitoring: TLC or GC monitoring is critical to prevent the formation of di- and tri-chlorinated byproducts by stopping the reaction at the optimal time.[5]
Step 2: Catalytic Hydrogenation of 2-Chloroacetylfuran
The selective reduction of the furan ring in the presence of a reactive α-chloroketone is the most critical step in this synthetic route. The choice of catalyst and reaction conditions is paramount to avoid dehalogenation or reduction of the carbonyl group.
Experimental Protocol:
-
In a high-pressure autoclave, combine 2-chloroacetylfuran (1.0 eq) with a suitable solvent such as methanol, ethanol, or water.[1][6]
-
Add the hydrogenation catalyst. Raney® Nickel is a documented catalyst for the hydrogenation of furan derivatives in related syntheses.[1] Alternatively, palladium-based catalysts are also effective for furan hydrogenation.[7] A typical catalyst loading is 5-10 mol%.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 7 atm or higher).[1][7]
-
Heat the reaction mixture to the desired temperature (e.g., 40-50°C) with vigorous stirring. The reaction is often exothermic.[7]
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the autoclave, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-, can then be concentrated and purified.
Causality Behind Experimental Choices:
-
Catalyst Selection: Raney® Nickel is a robust and active catalyst for the hydrogenation of furan rings.[1] Palladium and platinum-based catalysts are also highly effective but may have a higher propensity for dehalogenation depending on the specific support and conditions.[7] The choice of catalyst represents a trade-off between reactivity and selectivity.
-
Pressure and Temperature: These parameters are crucial for achieving a reasonable reaction rate. Higher pressures and temperatures generally lead to faster reactions but can also increase the risk of side reactions.[6][7]
-
Solvent: The choice of solvent can influence the catalyst activity and the solubility of the substrate and product. Protic solvents like alcohols or water are commonly used in catalytic hydrogenation.[1]
Data Summary for Route 1
| Parameter | Method 1A (Chlorine Gas) | Method 1B (Sulfuryl Chloride) | Step 2 (Hydrogenation) |
| Key Reagents | 2-Acetylfuran, Cl₂ | 2-Acetylfuran, SO₂Cl₂ | 2-Chloroacetylfuran, H₂, Catalyst |
| Typical Yield | Moderate to High (Not specified in patent)[3] | High (e.g., 95% for related acetophenones)[4] | Moderate to High (Highly dependent on catalyst and conditions) |
| Reaction Time | ~30 minutes[3] | ~1 hour[4] | 1-24 hours[7][8] |
| Temperature | < 35°C[3] | 20-30°C[4] | 25-100°C[7][8] |
| Pressure | Atmospheric | Atmospheric | Elevated (e.g., 7-100 atm)[7][8] |
| Key Advantages | Direct, potentially scalable | Good for lab scale, readily available reagent | Well-established for furan reduction |
| Key Disadvantages | Use of hazardous gas, potential for over-chlorination, acid byproduct | Formation of corrosive byproducts | Potential for dehalogenation, requires specialized equipment |
Experimental Workflow for Route 1
Caption: Workflow for the two-step synthesis of the target compound.
Route 2: Synthesis from a Tetrahydrofuran Precursor
An alternative approach involves starting with a molecule that already contains the tetrahydrofuran ring and subsequently introducing the chloroacetyl functionality. A plausible precursor is tetrahydrofuroic acid.[9]
Experimental Protocol:
-
Acid Chloride Formation: Convert tetrahydrofuroic acid (1.0 eq) to its corresponding acid chloride, tetrahydrofuran-2-carbonyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.[9] A catalytic amount of DMF is often used to facilitate this reaction.
-
Reaction with Diazomethane (Caution: Highly Toxic and Explosive): The resulting acid chloride is then reacted with diazomethane to form an intermediate diazoketone. This reaction is typically performed at low temperatures (0°C).
-
Hydrochlorination: The diazoketone is then treated with anhydrous HCl in an ethereal solution to yield the final product, Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-.
Causality Behind Experimental Choices:
-
Acid Chloride Intermediate: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for the subsequent reaction with diazomethane.
-
Diazomethane: This reagent is a classic method for converting acid chlorides to α-chloroketones via the Arndt-Eistert homologation followed by hydrochlorination. However, the extreme hazards associated with diazomethane make this route less favorable for large-scale synthesis.
Data Summary for Route 2
| Parameter | Route 2 (from Tetrahydrofuroic Acid) |
| Key Reagents | Tetrahydrofuroic acid, Thionyl chloride, Diazomethane, HCl |
| Typical Yield | Moderate to High, but multi-step |
| Reaction Time | Several hours for the entire sequence |
| Temperature | 0°C to room temperature |
| Pressure | Atmospheric |
| Key Advantages | Avoids direct hydrogenation of a sensitive intermediate |
| Key Disadvantages | Involves the use of highly hazardous and explosive diazomethane, multi-step process |
Logical Relationship for Route 2
Caption: Synthetic pathway from a tetrahydrofuran precursor.
Purification and Characterization
Purification:
The final product, being a relatively non-polar ketone, can be purified using standard techniques.
-
Distillation: For larger quantities, vacuum distillation is a viable method.
-
Column Chromatography: For smaller scales or for achieving high purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
Spectroscopic Data (Anticipated):
-
¹H NMR:
-
A singlet for the methylene protons adjacent to the chlorine atom (CH₂Cl) is expected around δ 4.2-4.6 ppm.
-
A multiplet for the proton on the carbon adjacent to the carbonyl group (CH-C=O) would likely appear around δ 4.3-4.7 ppm.
-
Multiplets for the remaining tetrahydrofuran ring protons would be observed in the region of δ 1.8-4.1 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) signal is anticipated around δ 200-210 ppm.
-
The carbon of the chloromethyl group (CH₂Cl) would likely be found around δ 45-50 ppm.
-
The carbons of the tetrahydrofuran ring are expected in the range of δ 25-80 ppm.
-
-
IR Spectroscopy:
-
A strong absorption band for the carbonyl (C=O) stretching vibration is expected in the range of 1720-1740 cm⁻¹.
-
A C-O-C stretching vibration for the ether linkage in the tetrahydrofuran ring would appear around 1050-1150 cm⁻¹.
-
A C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹.
-
Safety Considerations
-
Chloroacetyl Chloride and Thionyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. It should only be handled by trained personnel in a well-maintained fume hood with a dedicated gas scrubbing system.[3]
-
Diazomethane: Diazomethane is extremely toxic and explosive. It should only be generated and used in situ by experienced chemists using specialized glassware and following strict safety protocols.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The use of a high-pressure autoclave requires proper training and adherence to safety procedures.
Conclusion and Recommendations
The synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- is most practically achieved via a two-step process involving the chlorination of 2-acetylfuran followed by catalytic hydrogenation of the furan ring.
-
For laboratory-scale synthesis , the use of sulfuryl chloride (Method 1B) for the chlorination step is recommended due to its ease of handling compared to chlorine gas.
-
The subsequent catalytic hydrogenation requires careful optimization to maximize the yield of the desired product while minimizing dehalogenation. The choice of catalyst (e.g., Raney® Nickel or a palladium-based catalyst) and reaction conditions will be critical.
-
The alternative route starting from tetrahydrofuroic acid is generally not recommended due to the significant hazards associated with the use of diazomethane.
This guide provides a comprehensive framework for approaching the synthesis of this valuable intermediate. As with any chemical synthesis, careful planning, adherence to safety protocols, and diligent reaction monitoring are essential for a successful outcome.
References
-
HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS - RWTH Publications. Available at: [Link]
-
Zhang, Z., et al. (2015). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Angewandte Chemie International Edition, 54(2), 613-617. Available at: [Link]
-
Kaufmann, W. E., & Adams, R. (1923). Furan and certain of its derivatives. Journal of the American Chemical Society, 45(12), 3029-3044. Available at: [Link]
-
New Jersey Department of Health. (2010). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Available at: [Link]
-
Park, D., et al. (2022). 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. ChemPlusChem, 87(12), e202200272. Available at: [Link]
- Google Patents. (2016). CN105566257A - Industrial preparation method of acetyl tetrahydrofuran with high optical purity.
-
Reddy, K. L., & Corey, E. J. (2006). An economic and practical synthesis of the 2-tetrahydrofuranyl ether protective group. Organic letters, 8(17), 3793-3795. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Available at: [Link]
-
SpectraBase. (n.d.). Ethanone, 2-chloro-1-(1,2,3,4-tetrahydro-1-trifluoromethyl-2-pyrido[3,4-b]indolyl)-. Available at: [Link]
- Google Patents. (1947). US2430667A - Chlorination process.
-
El-Baih, F. E. M., et al. (2008). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of the Chinese Chemical Society, 55(4), 861-868. Available at: [Link]
-
European Patent Office. (1991). EP0435840A2 - Process for the preparation of 2-(2-furyl) ethanol amine. Available at: [Link]
- Google Patents. (2014). CN103664838A - Method for preparing 2-furyl-methylketon from ethenone.
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. Available at: [Link]
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221235. Available at: [Link]
- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Organic Syntheses. (n.d.). Tetrahydrofuran. Available at: [Link]
-
PubChem. (n.d.). Furfuryl methyl ketone. Available at: [Link]
-
NIST. (n.d.). Ethanone, 1-(2-furanyl)-. Available at: [Link]
-
Wikipedia. (n.d.). 2-Acetylfuran. Available at: [Link]
-
Jessop, P. G., et al. (2005). Carboxylation of 2-acetylfuran catalyzed by superbases. The Journal of Organic Chemistry, 70(26), 10833-10836. Available at: [Link]
Sources
- 1. data.epo.org [data.epo.org]
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- 4. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. CN105566257A - Industrial preparation method of acetyl tetrahydrofuran with high optical purity - Google Patents [patents.google.com]
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- 12. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
Safety Operating Guide
Operational Deactivation and Disposal Guide: Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-
As a Senior Application Scientist, I recognize that handling highly reactive synthetic intermediates requires more than a standard safety checklist; it demands a fundamental understanding of the molecule's mechanistic behavior. Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (CAS: 141060-98-2) is a bifunctional hazard. It combines an electrophilic alpha-chloro ketone—a potent alkylating agent and lachrymator—with a tetrahydrofuran (THF) ring prone to peroxide formation.
This guide provides a self-validating, field-proven methodology for the safe deactivation, segregation, and regulatory disposal of this compound, ensuring laboratory safety and environmental compliance.
Hazard Causality & Mechanistic Profiling
To safely dispose of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-, we must first understand why it is dangerous. The carbonyl group strongly withdraws electron density from the adjacent alpha-carbon, making the carbon-chlorine bond highly susceptible to nucleophilic attack.
If exposed to human tissue, this electrophile rapidly undergoes an SN2 alkylation reaction with the sulfhydryl (-SH) groups of cysteine residues located on TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels in sensory neurons. This covalent modification forces the ion channel open, causing a massive calcium influx that the nervous system interprets as acute, severe pain, triggering an uncontrollable lachrymatory (tear-producing) reflex [1].
Mechanistic pathway of TRPA1 ion channel activation by electrophilic alpha-chloro ketones.
Furthermore, the THF moiety can undergo auto-oxidation upon prolonged exposure to air, forming shock-sensitive peroxides. Therefore, legacy waste must be treated with extreme caution.
Operational Safety & Engineering Controls
Directly disposing of unquenched alpha-chloro ketones into generic waste carboys is a critical safety failure. The compound can off-gas lachrymatory vapors or react violently with incompatible waste streams. We exploit the compound's own SN2 reactivity to neutralize it.
Instead of using strong bases (like NaOH) which can trigger violent aldol condensations or polymerizations at the "hard" carbonyl center, we use Sodium Thiosulfate ( Na2S2O3 ) . Thiosulfate is a "soft" nucleophile that selectively targets the "soft" electrophilic alpha-carbon, rapidly displacing the chloride ion to form a water-soluble, non-lachrymatory Bunte salt.
Quantitative Parameters for Deactivation Workflows
| Parameter | Value / Specification | Mechanistic Rationale |
| Na2S2O3 Concentration | 10% - 20% (w/v) | Ensures pseudo-first-order kinetics for rapid SN2 displacement of chloride. |
| Base Additive ( Na2CO3 ) | 2% - 5% (w/v) | Buffers the HCl byproduct, preventing acidic degradation or off-gassing. |
| Quenching Temperature | 0°C to 25°C (Ice Bath) | Controls the exothermic SN2 reaction; prevents lachrymator volatilization. |
| Minimum Stir Time | 2 - 4 Hours | Guarantees complete conversion of the electrophile to the benign Bunte salt. |
| Fume Hood Face Velocity | ≥ 100 fpm | Captures fugitive lachrymatory emissions during the transfer process. |
Step-by-Step Deactivation & Disposal Methodology
Execute the following self-validating protocol entirely within a certified chemical fume hood. Ensure you are wearing double nitrile gloves (halogenated organics permeate nitrile over time), chemical splash goggles, and a protective lab coat.
Step 1: Peroxide Verification (For Legacy Waste) If the chemical has been stored for >6 months, test the solution with commercial peroxide test strips. If peroxides exceed 20 ppm, halt operations and contact your EHS department for bomb-squad remediation. If safe, proceed to Step 2.
Step 2: Preparation of the Quenching Bath In a large Erlenmeyer flask or beaker, prepare a quenching solution consisting of 20% aqueous Sodium Thiosulfate and 5% Sodium Carbonate. The volume of the bath should be at least 10 times the volume of the organic waste being quenched to serve as an adequate heat sink. Chill the bath to 0°C using an external ice-water bath.
Step 3: Controlled Addition Using an addition funnel, add the Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- waste dropwise into the vigorously stirred quenching bath. Expert Insight: Never add the aqueous quench to the neat organic waste; always add the waste to the bulk aqueous quench to maintain absolute temperature control over the exothermic substitution.
Step 4: Verification of Deactivation Allow the mixture to stir at room temperature for a minimum of 2 to 4 hours. The reaction is complete when the distinct, sharp lachrymatory odor is entirely neutralized (verified only by ambient hood airflow, never by direct sniffing) and the exothermic heat generation ceases.
Step 5: Phase Separation Transfer the quenched mixture to a separatory funnel. If the ketone was originally dissolved in an organic solvent (e.g., dichloromethane), allow the layers to separate.
-
The bottom organic layer contains the solvent.
-
The top aqueous layer contains the neutralized Bunte salt and excess thiosulfate.
Step-by-step deactivation and segregation workflow for halogenated ketone waste.
Logistical & Regulatory Waste Management
Proper segregation is not just a safety mandate; it is a critical logistical and financial imperative. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic liquids are strictly regulated [4].
-
Waste Classification: If the alpha-chloro ketone was utilized in conjunction with standard halogenated solvents (e.g., Methylene Chloride, Chloroform), the resulting organic layer is classified under EPA F-Listed Waste Codes (specifically F001 or F002).
-
Cost Segregation: Incinerating halogenated waste costs significantly more than non-halogenated waste due to the specialized scrubbers required to capture HCl gas generated during combustion [2]. By performing the phase separation in Step 5, you prevent the unnecessary contamination of bulk aqueous waste with halogens, drastically reducing disposal costs.
-
Storage Protocols: Store the separated halogenated organic waste in a dedicated, clearly labeled safety can or PTFE-lined drum. Ensure the container is vapor-tight and kept away from incompatible substances such as strong oxidizers or amines [3].
References
-
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois DRS. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
